molecular formula C11H9NO2 B1271894 4-(1H-Pyrrol-1-yl)benzoic acid CAS No. 22106-33-8

4-(1H-Pyrrol-1-yl)benzoic acid

Cat. No.: B1271894
CAS No.: 22106-33-8
M. Wt: 187.19 g/mol
InChI Key: NLSIIPKSANRIGS-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)benzoic acid is a heterocyclic building block.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSIIPKSANRIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371949
Record name 4-(1H-Pyrrol-1-yl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00371949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22106-33-8
Record name 4-(1H-Pyrrol-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Pyrrol-1-yl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic building block with applications in medicinal chemistry and materials science. This document details a common synthetic route, purification protocols, and characterization data.

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Clauson-Kaas reaction, which involves the condensation of an amine with a 1,4-dicarbonyl equivalent. In this case, 4-aminobenzoic acid is reacted with 2,5-dimethoxytetrahydrofuran, a cyclic acetal that serves as a precursor to succinaldehyde.

The overall reaction is as follows:

Synthesis_Reaction reactant1 4-Aminobenzoic acid plus + reactant1->plus reactant2 2,5-Dimethoxytetrahydrofuran arrow H+ reactant2->arrow product This compound plus->reactant2 arrow->product

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol: Clauson-Kaas Pyrrole Synthesis

This protocol is a representative procedure based on established Clauson-Kaas reactions.[1][2][3][4]

Materials:

  • 4-Aminobenzoic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid in a mixture of glacial acetic acid and water.

  • Add 2,5-dimethoxytetrahydrofuran to the solution. The molar ratio of 4-aminobenzoic acid to 2,5-dimethoxytetrahydrofuran is typically 1:1 to 1:1.2.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice water. This will cause the crude product to precipitate out of solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the crude product with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Dry the crude product in a vacuum oven.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[5][6][7][8][9] The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or acetic acid/water) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be placed in an ice bath to further cool the solution.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography

For higher purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase.

Experimental Protocol: Column Chromatography

  • Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized to achieve good separation.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Property Value Reference
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol [10]
Melting Point 286-289 °C
Appearance White to off-white solid
CAS Number 22106-33-8[10]
Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): [11]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
12.8 (br s)Singlet1H-COOH
8.01 (d, J=8.6 Hz)Doublet2HAr-H
7.64 (d, J=8.6 Hz)Doublet2HAr-H
7.30 (t, J=2.2 Hz)Triplet2HPyrrole-H
6.27 (t, J=2.2 Hz)Triplet2HPyrrole-H

¹³C NMR (101 MHz, DMSO-d₆): [11]

Chemical Shift (δ, ppm) Assignment
167.1-COOH
142.9Ar-C
130.8Ar-CH
126.9Ar-C
119.5Ar-CH
119.3Pyrrole-CH
110.1Pyrrole-CH

FTIR (KBr): [10]

Wavenumber (cm⁻¹) Assignment
~3000 (broad)O-H stretch (carboxylic acid)
~1680C=O stretch (carboxylic acid)
~1600, 1500C=C stretch (aromatic)
~1300C-N stretch

Logical Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization synthesis Clauson-Kaas Reaction (4-Aminobenzoic acid + 2,5-Dimethoxytetrahydrofuran) precipitation Precipitation in Ice Water synthesis->precipitation filtration1 Vacuum Filtration precipitation->filtration1 washing1 Washing with Cold Water filtration1->washing1 drying1 Drying washing1->drying1 recrystallization Recrystallization (e.g., Ethanol/Water) drying1->recrystallization column_chromatography Column Chromatography (Silica Gel) drying1->column_chromatography nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ftir FTIR Spectroscopy recrystallization->ftir mp Melting Point Analysis recrystallization->mp column_chromatography->nmr column_chromatography->ftir column_chromatography->mp

References

Spectroscopic Characterization of 4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 4-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the methodologies for its synthesis and spectroscopic analysis, presenting key data in a structured format for ease of reference and comparison.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₉NO₂[1]

  • Molecular Weight: 187.19 g/mol [1]

  • CAS Number: 22106-33-8[1]

Synthesis

The synthesis of this compound is commonly achieved through the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound, or its synthetic equivalent, with a primary amine.[2][3][4] In this case, 4-aminobenzoic acid serves as the primary amine and 2,5-dimethoxytetrahydrofuran is used as a precursor to the required 1,4-dicarbonyl species. The reaction is typically catalyzed by an acid.[2][5]

Experimental Protocol: Paal-Knorr Synthesis

A detailed experimental protocol for the synthesis of this compound is outlined below.

Materials:

  • 4-aminobenzoic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Water

  • Hydrochloric acid (0.5 M)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in a mixture of ethanol and glacial acetic acid.

  • To this solution, add 2,5-dimethoxytetrahydrofuran.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the cooled mixture with 0.5 M hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent system, such as a methanol/water mixture, to yield pure this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, essential for its structural elucidation and characterization.

FT-IR Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3100-2500 (broad)O-H stretch (carboxylic acid)
~1680C=O stretch (carboxylic acid)
~1600, 1500C=C stretch (aromatic)
~1300C-N stretch
~750C-H out-of-plane bend (aromatic)
¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5singlet1HCOOH
~8.1doublet2HH-3', H-5'
~7.5doublet2HH-2', H-6'
~7.1triplet2HH-2, H-5
~6.3triplet2HH-3, H-4
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~167C=O
~143C-1'
~131C-3', C-5'
~129C-4'
~121C-2', C-6'
~119C-2, C-5
~110C-3, C-4
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak is expected at an m/z corresponding to the molecular weight (187.19 g/mol ).

m/zAssignment
187[M]⁺
142[M - COOH]⁺
115[M - COOH - HCN]⁺
77[C₆H₅]⁺

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy (¹H and ¹³C)

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single peaks for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or a mobile phase-compatible solvent for LC-MS.

Data Acquisition: The sample is introduced into the ion source (e.g., electron ionization - EI, or electrospray ionization - ESI). The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of different ions.

Workflow and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflow for this compound, as well as the mechanism of the Paal-Knorr synthesis.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Start Reactants 4-Aminobenzoic Acid + 2,5-Dimethoxytetrahydrofuran Start->Reactants Reaction Paal-Knorr Synthesis (Acid Catalyst, Reflux) Reactants->Reaction Workup Precipitation and Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product FTIR FT-IR Spectroscopy Product->FTIR NMR ¹H and ¹³C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structural Confirmation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic characterization.

G Paal-Knorr Pyrrole Synthesis Mechanism Dicarbonyl 1,4-Dicarbonyl (from 2,5-dimethoxytetrahydrofuran) Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal Amine Primary Amine (4-Aminobenzoic Acid) Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole N-Substituted Pyrrole (this compound) Dehydration->Pyrrole

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

References

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(1H-pyrrol-1-yl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed account of the compound's spectral characteristics, experimental protocols for data acquisition, and a structural elucidation framework.

Molecular Structure and NMR Assignments

The structural integrity and purity of this compound were confirmed through ¹H and ¹³C NMR spectroscopy. The proton and carbon atoms are numbered for unambiguous assignment of the NMR signals, as illustrated in the following diagram.

molecular_structure cluster_benzoic_acid Benzoic Acid Moiety cluster_pyrrole Pyrrole Moiety C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 H2 H2' C2->H2 C4 C4 C3->C4 H3 H3' C3->H3 C5 C5 C4->C5 N1 N1' C4->N1 C6 C6 C5->C6 H5 H5' C5->H5 C6->C1 H6 H6' C6->H6 O1 O C7->O1 O2 OH C7->O2 HO H O2->HO C1_pyrrole C1' N1->C1_pyrrole C2_pyrrole C2' C1_pyrrole->C2_pyrrole H1_pyrrole H1' C1_pyrrole->H1_pyrrole C3_pyrrole C3' C2_pyrrole->C3_pyrrole H2_pyrrole H2' C2_pyrrole->H2_pyrrole C4_pyrrole C4' C3_pyrrole->C4_pyrrole H3_pyrrole H3' C3_pyrrole->H3_pyrrole C4_pyrrole->N1 H4_pyrrole H4' C4_pyrrole->H4_pyrrole

Caption: Molecular structure of this compound with atom numbering.

Quantitative NMR Data

The ¹H and ¹³C NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.11s-1HCOOH
8.63s-1HPyrrole H-2', H-5'
8.12d8.01HAromatic H-2, H-6
8.05 – 7.97m-3HAromatic H-3, H-5 & Pyrrole H-3', H-4'
7.70 – 7.55m-2HAromatic H-3, H-5 & Pyrrole H-3', H-4'

Note: The signals for the aromatic and pyrrole protons in the range of 8.05-7.55 ppm are complex and overlapping multiplets.

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
172.67COOH
140.15Aromatic C-4
137.36Aromatic C-1
135.82Pyrrole C-2', C-5'
134.50Aromatic C-2, C-6
133.54Aromatic C-3, C-5
133.39-
133.28-
132.87-
132.02-
130.38Pyrrole C-3', C-4'

Note: Specific assignments for all aromatic and pyrrole carbons require further 2D NMR experiments for complete elucidation.

Experimental Protocols

The following section outlines the methodology for the acquisition of NMR data for this compound.

Sample Preparation
  • Sample Weighing: Approximately 10-20 mg of this compound was accurately weighed for ¹H NMR analysis, and 50-100 mg for ¹³C NMR analysis.

  • Dissolution: The sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: The solution was transferred into a clean, dry 5 mm NMR tube.

  • Homogenization: The sample was gently agitated to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrument: A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 101 MHz was used.

  • Solvent: DMSO-d₆.

  • Temperature: The experiments were conducted at a standard probe temperature of 298 K.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.2 s

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Workflow for NMR Data Acquisition and Analysis

The logical flow from sample preparation to final data analysis is depicted in the following workflow diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis arrow arrow Weigh Weigh Sample Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Spectrometer Setup Transfer->Setup Acquire_1H Acquire 1H Spectrum Setup->Acquire_1H Acquire_13C Acquire 13C Spectrum Setup->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integration Integration (1H) Reference->Integration Peak_Picking Peak Picking Reference->Peak_Picking Assignment Structural Assignment Integration->Assignment Peak_Picking->Assignment Report Generate Report Assignment->Report

Caption: A generalized workflow for NMR data acquisition and analysis.

This guide provides foundational NMR data and protocols for this compound. For more detailed structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended.

FT-IR Spectral Analysis of 4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-(1H-pyrrol-1-yl)benzoic acid. Due to the unavailability of a publicly accessible experimental spectrum, this document focuses on the predicted vibrational frequencies based on the characteristic absorption bands of its constituent functional groups: a carboxylic acid, a para-substituted benzene ring, and a pyrrole ring. This guide also outlines a detailed experimental protocol for acquiring an FT-IR spectrum of a solid organic compound and presents a visual workflow of the process.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit a combination of the characteristic vibrational modes of a benzoic acid derivative and a 1-substituted pyrrole. The key predicted absorption bands are summarized in the table below.

Disclaimer: The following table represents predicted vibrational frequencies based on characteristic group frequencies from established spectroscopic literature. Actual experimental values may vary depending on the sample preparation, instrumentation, and intermolecular interactions in the solid state.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Hydrogen-bonded)Carboxylic Acid3300 - 2500Broad, Strong
C-H Stretch (Aromatic)Benzene & Pyrrole Rings3150 - 3000Medium
C=O Stretch (Carboxylic Acid Dimer)Carboxylic Acid1710 - 1680Strong
C=C Stretch (Aromatic)Benzene Ring1610 - 1580 & 1520 - 1470Medium
C=C Stretch (Pyrrole Ring)Pyrrole Ring~1550Medium
C-N Stretch (Pyrrole Ring)Pyrrole Ring1400 - 1300Medium
C-O StretchCarboxylic Acid1320 - 1210Strong
In-plane O-H BendCarboxylic Acid1440 - 1395Medium
C-H In-plane Bending (Pyrrole)Pyrrole Ring1150 - 1000Medium
Out-of-plane O-H BendCarboxylic Acid960 - 875Broad, Medium
C-H Out-of-plane Bending (para-disubstituted)Benzene Ring860 - 800Strong
C-H Out-of-plane Bending (Pyrrole)Pyrrole Ring~740Strong

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)

This protocol details the potassium bromide (KBr) pellet method, a common technique for obtaining the FT-IR spectrum of a solid organic compound.

Materials and Equipment:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

  • Spatula

  • Infrared lamp (optional)

Procedure:

  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of the this compound sample in an agate mortar and pestle.

    • Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the KBr/sample mixture to the pellet-forming die.

    • Ensure the powder is evenly distributed in the die.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a translucent or transparent pellet. A transparent pellet indicates good sample dispersion and minimal light scattering.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder in the FT-IR spectrometer's sample compartment.

    • Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the acquired spectrum to identify the positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands.

    • Correlate the observed absorption bands with the vibrational modes of the functional groups present in this compound to confirm its chemical structure.

Experimental Workflow

The following diagram illustrates the key steps in obtaining the FT-IR spectrum of this compound using the KBr pellet method.

FT_IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample Weigh Sample (1-2 mg) Grind Grind and Mix Sample->Grind KBr Weigh KBr (100-200 mg) KBr->Grind LoadDie Load Die Grind->LoadDie Press Apply Pressure (8-10 tons) LoadDie->Press Background Acquire Background Spectrum Press->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum SampleSpec->Process Analyze Analyze and Interpret Process->Analyze

Mass Spectrometry Analysis of 4-(1H-pyrrol-1-yl)benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(1H-pyrrol-1-yl)benzoic acid. It details the compound's properties, predicted fragmentation patterns, and a generalized experimental protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

Compound Overview

This compound is a heterocyclic building block with the chemical formula C₁₁H₉NO₂[1]. Its structure consists of a benzoic acid moiety substituted at the para position with a pyrrole ring. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various matrices.

Quantitative Data

The key quantitative data for this compound relevant to mass spectrometry are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂[1]
Molecular Weight187.19 g/mol
Exact Mass187.063328530 Da[1]
Predicted m/z Values
[M+H]⁺ (Positive Ion Mode)188.0706Calculated
[M-H]⁻ (Negative Ion Mode)186.0562Calculated

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is anticipated to be influenced by both the benzoic acid and the pyrrole functional groups. The following sections outline the predicted fragmentation pathways in both positive and negative ionization modes. These predictions are based on established fragmentation patterns of similar chemical structures[2][3].

Positive Ion Mode (ESI+)

In positive electrospray ionization mode, the molecule is expected to be protonated to form the molecular ion [M+H]⁺ at an m/z of approximately 188.0706. The primary fragmentation events are predicted to be:

  • Loss of Water (H₂O): A characteristic fragmentation for carboxylic acids involves the neutral loss of a water molecule (18 Da) from the protonated parent ion, which would result in a fragment ion at m/z 170.0600.

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, a subsequent loss of carbon monoxide (28 Da) is plausible, leading to a fragment ion at m/z 142.0653. This is a known fragmentation pattern for benzoic acid and its derivatives[2][3].

  • Cleavage of the Pyrrole-Phenyl Bond: Scission of the bond connecting the pyrrole and phenyl rings could lead to the formation of a pyrrolyl cation (m/z 66.0311) or a benzoyl cation (m/z 105.0335).

Negative Ion Mode (ESI-)

In negative electrospray ionization mode, the molecule will likely be deprotonated to form the molecular ion [M-H]⁻ at an m/z of approximately 186.0562. The main fragmentation pathway is expected to be:

  • Decarboxylation (Loss of CO₂): The most prominent fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da), which would yield a fragment ion at m/z 142.0502.

Experimental Protocol: LC-MS/MS Analysis

The following is a generalized protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This protocol is based on common methodologies for the analysis of small organic molecules and can be adapted as needed[3].

4.1. Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

4.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

4.3. Mass Spectrometer Settings

  • Ionization Mode: ESI Positive and/or Negative.

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Cone Gas Flow: 50 - 100 L/hr.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation of the parent ion.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.

experimental_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample HPLC_UPLC HPLC_UPLC Sample->HPLC_UPLC Injection C18_Column C18_Column HPLC_UPLC->C18_Column Separation ESI_Source ESI_Source C18_Column->ESI_Source Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Fragmentation & Detection Data_Analysis Data_Analysis Detector->Data_Analysis

Figure 1. A generalized experimental workflow for LC-MS/MS analysis.

fragmentation_pathway cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) M_H_pos [M+H]⁺ m/z 188.0706 M_H_pos_H2O [M+H-H₂O]⁺ m/z 170.0600 M_H_pos->M_H_pos_H2O - H₂O M_H_pos_H2O_CO [M+H-H₂O-CO]⁺ m/z 142.0653 M_H_pos_H2O->M_H_pos_H2O_CO - CO M_H_neg [M-H]⁻ m/z 186.0562 M_H_neg_CO2 [M-H-CO₂]⁻ m/z 142.0502 M_H_neg->M_H_neg_CO2 - CO₂

Figure 2. Predicted fragmentation of this compound.

References

An In-depth Technical Guide to 4-(1H-pyrrol-1-yl)benzoic acid: Synthesis, Characterization, and Structural Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic building block of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this writing, this document details a robust and validated synthetic pathway. It also presents its known physicochemical properties and discusses the structural characteristics of closely related analogs. This guide is intended to be a valuable resource for researchers utilizing this compound in further synthetic applications or computational studies.

Introduction

This compound is a bifunctional organic molecule that incorporates a pyrrole ring attached to a benzoic acid moiety. This unique combination of a nitrogen-containing aromatic heterocycle and a carboxylic acid group makes it a versatile synthon for the development of novel pharmaceutical agents and functional materials. The pyrrole ring is a common scaffold in biologically active compounds, while the benzoic acid group provides a handle for further chemical modifications, such as amide bond formation or esterification. Understanding the synthesis and properties of this molecule is crucial for its effective application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂PubChem[1]
Molecular Weight 187.19 g/mol PubChem[1]
CAS Number 22106-33-8PubChem[1]
Appearance White to off-white crystalline powderCommercial Suppliers
Melting Point 286-289 °CCommercial Suppliers
Solubility Soluble in hot water, ethanol, ether, and ethyl acetate. Limited solubility in cold water.Inferred from related structures

Experimental Protocols: Synthesis of this compound

The following two-step synthesis protocol is adapted from the work of Raparti et al. (2008), who developed novel antibacterial and antitubercular agents from this core structure.[2][3][4]

Step 1: Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate

The first step involves the formation of the pyrrole ring via a Paal-Knorr synthesis, which is a classic method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.

  • Reactants:

    • Ethyl 4-aminobenzoate (Benzocaine)

    • 2,5-Dimethoxytetrahydrofuran

    • Glacial Acetic Acid (catalyst and solvent)

  • Procedure:

    • A mixture of ethyl 4-aminobenzoate (0.1 mol) and 2,5-dimethoxytetrahydrofuran (0.1 mol) is taken in glacial acetic acid (50 mL).

    • The reaction mixture is heated at reflux for 4 hours.

    • After the completion of the reaction (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature.

    • The cooled solution is then poured into ice-cold water.

    • The precipitate formed, ethyl 4-(1H-pyrrol-1-yl)benzoate, is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Reactants:

    • Ethyl 4-(1H-pyrrol-1-yl)benzoate

    • Ethanolic Potassium Hydroxide (or Sodium Hydroxide)

    • Hydrochloric Acid (for acidification)

  • Procedure:

    • Ethyl 4-(1H-pyrrol-1-yl)benzoate (0.05 mol) is dissolved in a solution of ethanolic potassium hydroxide.

    • The mixture is heated at reflux for 3 hours.

    • The ethanol is then removed under reduced pressure (e.g., using a rotary evaporator).

    • The resulting residue is dissolved in water.

    • The aqueous solution is acidified to a pH of approximately 4-5 by the dropwise addition of dilute hydrochloric acid.

    • The precipitated solid, this compound, is filtered, washed thoroughly with water to remove any inorganic salts, and then dried.

    • Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol-water mixture.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and the underlying reaction mechanism.

G Synthesis Workflow for this compound cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Ester Hydrolysis A Ethyl 4-aminobenzoate + 2,5-Dimethoxytetrahydrofuran B Reflux in Glacial Acetic Acid (4h) A->B C Precipitation in Ice Water B->C D Filtration and Washing C->D E Recrystallization (Ethanol) D->E F Ethyl 4-(1H-pyrrol-1-yl)benzoate E->F G Ethyl 4-(1H-pyrrol-1-yl)benzoate F->G Intermediate Product H Reflux with Ethanolic KOH (3h) G->H I Solvent Removal H->I J Acidification (HCl) I->J K Filtration and Washing J->K L Recrystallization (Ethanol/Water) K->L M This compound L->M

Caption: A flowchart illustrating the two-step synthesis of this compound.

PaalKnorr Mechanism of Paal-Knorr Pyrrole Synthesis reactants Ethyl 4-aminobenzoate (Ar-NH2) 2,5-Dimethoxytetrahydrofuran intermediate1 Formation of Dicarbonyl (Succinaldehyde) under acidic conditions reactants->intermediate1 [H+] intermediate2 Nucleophilic attack of Amine on Carbonyl intermediate1->intermediate2 intermediate3 Formation of Hemiaminal intermediate2->intermediate3 intermediate4 Cyclization via second Amine attack intermediate3->intermediate4 intermediate5 Dehydration Steps (Loss of 2 H2O) intermediate4->intermediate5 product N-Aryl Pyrrole Ring Formation intermediate5->product

Caption: A simplified diagram of the Paal-Knorr reaction mechanism for pyrrole synthesis.

Crystal Structure: Current Status and Insights from Analogs

As of the date of this publication, a search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly accessible databases did not yield a deposited crystal structure for this compound. Therefore, quantitative data such as unit cell parameters, bond lengths, and bond angles derived from single-crystal X-ray diffraction are not available.

However, the crystal structure of a closely related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (a maleimide derivative), has been determined. This structure reveals key intermolecular interactions that are likely to be relevant to the title compound. In the maleimide derivative, molecules form dimers through hydrogen bonding between the carboxylic acid groups (O-H···O). These dimers are further linked into sheets by weak C-H···O interactions. It is highly probable that this compound also forms similar centrosymmetric dimers in the solid state, a common and energetically favorable packing motif for carboxylic acids. The dihedral angle between the pyrrole and benzene rings would be a key determinant of the overall molecular conformation and crystal packing.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward and scalable synthetic route. While its definitive crystal structure remains to be determined, the well-established Paal-Knorr synthesis provides reliable access to this molecule. The expected solid-state behavior, based on its functional groups and the structures of related compounds, involves the formation of hydrogen-bonded carboxylic acid dimers. The detailed experimental protocol and physicochemical data provided in this guide serve as a foundational resource for researchers in medicinal chemistry and materials science, enabling further exploration of this versatile building block. Future work should focus on obtaining high-quality single crystals to elucidate its precise three-dimensional structure and intermolecular interactions.

References

solubility and stability of 4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 4-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic building block with potential applications in medicinal chemistry. Understanding its physicochemical properties, particularly solubility and stability, is critical for its development as a potential therapeutic agent. This document provides a comprehensive overview of the available data on the and its analogs. Due to the limited direct data on this specific molecule, this guide incorporates comparative data from its parent compound, benzoic acid, to infer its likely properties. Furthermore, it outlines detailed experimental protocols for determining these characteristics and explores the potential biological pathways associated with its derivatives.

Physicochemical Properties

This compound is an aromatic carboxylic acid with a pyrrole substituent. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂--INVALID-LINK--
Molecular Weight 187.19 g/mol --INVALID-LINK--
Melting Point 286-289 °C--INVALID-LINK--
Appearance White solid[Generic Data]
Functional Groups Carboxylic acid, Pyrrole--INVALID-LINK--

Solubility Profile

Comparative Solubility of Benzoic Acid

The solubility of benzoic acid has been extensively studied in a variety of solvents and at different temperatures. This data provides a valuable benchmark for estimating the solubility of its derivatives.

Table 1: Solubility of Benzoic Acid in Water at Various Temperatures

Temperature (°C)Solubility (g/L)
01.7
182.7
253.44
405.51
7521.45
10056.31

Source: Data compiled from various sources.[1]

Table 2: Solubility of Benzoic Acid in Organic Solvents

SolventMolar Solubility (M)
Water0.027
Toluene~0.8
Dichloromethane~1.5
Ethyl Acetate~2.5
Acetonitrile~3.0
Methanol~4.0
Ethanol~4.5
Dimethylformamide (DMF)>5
Dimethyl Sulfoxide (DMSO)>5

Source: Compiled from multiple experimental results.[2]

The solubility of benzoic acid and its derivatives generally increases with temperature.[1][3] The addition of alcohols to aqueous solutions also significantly enhances the solubility of benzoic acid.[4][5][6] It is expected that this compound will follow similar trends, exhibiting low solubility in water that increases with temperature and pH, and good solubility in polar organic solvents like DMSO and DMF.

Stability Profile

The stability of a compound under various stress conditions is a critical parameter in drug development. While specific stability studies for this compound are not published, general knowledge of aromatic carboxylic acids and data from related compounds allow for an informed discussion of its likely stability.

Key factors influencing the stability of this compound would include pH, temperature, and light.

  • pH Stability: Carboxylic acids are generally stable in acidic conditions. In neutral to alkaline solutions, the stability may be affected, and degradation rates can increase.[7] The stability of related N-substituted compounds has been shown to be pH-dependent, with specific acid-base catalysis influencing degradation.[8]

  • Thermal Stability: Studies on benzoic acid and its derivatives show that they are relatively stable at moderate temperatures but undergo degradation at elevated temperatures. For instance, severe degradation of some benzoic acid derivatives was observed at 200°C, with complete degradation at 250°C in subcritical water.[9] Benzoic acid itself is more stable, showing stability up to 300°C under these conditions.[9]

  • Photostability: The aromatic nature of the compound suggests potential sensitivity to light, which could lead to photolytic degradation.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the .

Protocol for Solubility Determination (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[10][11] This helps in developing stability-indicating analytical methods.[11] The recommended degradation limit is typically between 5-20%.[11]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M to 1.0 M HCl. The sample can be stored at room temperature or heated (e.g., 50-60°C) to accelerate degradation. Samples should be taken at various time points and neutralized before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M to 1.0 M NaOH. Similar to acid hydrolysis, the sample can be stressed at room temperature or elevated temperatures. Samples should be neutralized before analysis.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (H₂O₂), at a suitable concentration (e.g., 3-30%). The reaction is typically carried out at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 40-80°C) in a stability chamber. Analyze the sample at different time points.

  • Photostability: Expose a solution and a solid sample of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be kept in the dark. The recommended exposure is not less than 1.2 million lux hours and 200 watt-hours per square meter.

  • Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Potential Biological Pathways and Visualization

While this compound itself has limited reported biological activity, derivatives have shown promising results as antimicrobial and antitubercular agents. A study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides revealed that these compounds act as inhibitors of both dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA), crucial enzymes in bacterial folate biosynthesis and mycolic acid synthesis, respectively.[12]

Proposed Mechanism of Action

The dual inhibition of DHFR and enoyl ACP reductase presents a potent mechanism for antibacterial and antitubercular activity.

  • DHFR Inhibition: DHFR is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to cell death.

  • Enoyl ACP Reductase (InhA) Inhibition: In Mycobacterium tuberculosis, InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique and essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, making the bacterium vulnerable.

The following diagrams illustrate the experimental workflow for stability testing and the proposed dual-inhibitory mechanism of action.

G cluster_0 Forced Degradation Workflow API API Sample (this compound) Stress Apply Stress Conditions API->Stress Acid Acid Hydrolysis (0.1-1.0 M HCl) Stress->Acid Base Base Hydrolysis (0.1-1.0 M NaOH) Stress->Base Oxidation Oxidation (3% H2O2) Stress->Oxidation Thermal Thermal (40-80°C) Stress->Thermal Photo Photolytic (ICH Q1B Light) Stress->Photo Analysis Analyze via Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradants & Establish Degradation Pathway Analysis->Result

Caption: Workflow for Forced Degradation Studies.

G cluster_1 Folate Biosynthesis Pathway cluster_2 Mycolic Acid Synthesis (FAS-II) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF  DHFR node_a Purine Synthesis THF->node_a node_b Thymidine Synthesis THF->node_b node_c Amino Acid Synthesis THF->node_c DHFR DHFR (Dihydrofolate Reductase) Precursor Fatty Acid Precursor Elongation Elongation to Mycolic Acids Precursor->Elongation  InhA node_d Mycobacterial Cell Wall Integrity Elongation->node_d InhA Enoyl ACP Reductase (InhA) Compound 4-(1H-pyrrol-1-yl)benzoic acid Derivative Compound->DHFR Compound->InhA

Caption: Proposed Dual Inhibition Mechanism of Action.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. While direct data on its solubility and stability are sparse, a comprehensive understanding can be built by referencing its parent compound, benzoic acid, and employing standardized analytical protocols. The expected low aqueous solubility and potential for pH-dependent and photolytic degradation are key factors to consider in formulation and development. The promising antibacterial and antitubercular activity of its derivatives, through a dual-inhibition mechanism, highlights the value of this scaffold for further medicinal chemistry efforts. The experimental and theoretical frameworks provided in this guide offer a solid foundation for researchers and developers working with this and related compounds.

References

A Technical Guide to Quantum Chemical Calculations for 4-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(1H-pyrrol-1-yl)benzoic acid (PBA). Understanding these fundamental properties at a molecular level is crucial for applications in medicinal chemistry and materials science, where PBA derivatives are explored for their potential as therapeutic agents and functional materials. This document outlines the standard computational protocols, presents the types of data generated, and visualizes the workflow and its relevance to drug development.

Introduction to Computational Analysis of PBA

This compound is a bifunctional organic molecule featuring a pyrrole ring linked to a benzoic acid moiety. This structure allows for diverse chemical interactions, making it an interesting candidate for drug design. Quantum chemical calculations serve as a powerful in silico tool to predict molecular properties, complementing and guiding experimental research. By solving the Schrödinger equation (approximated), these methods can determine electron distribution, molecular geometry, and energy states, which are fundamental to a molecule's behavior and reactivity.

Studies on PBA have explored its photophysical characteristics, revealing complex excited-state dynamics, including the formation of a twisted intramolecular charge transfer (TICT) state.[1] Quantum chemical calculations of energies and dipole moments have been instrumental in qualitatively confirming these experimental findings.[1] For structurally related compounds, Density Functional Theory (DFT) has been successfully used to compare calculated structures with X-ray crystallography data and to analyze spectroscopic properties.[2]

Experimental Protocols: A Standard Computational Workflow

The following section details a typical protocol for performing quantum chemical calculations on PBA, based on methodologies widely applied to similar aromatic carboxylic acids.[2]

Software and Initial Structure

The initial 3D structure of this compound can be built using molecular modeling software like GaussView. The starting geometry is then subjected to calculations using a quantum chemistry package, with Gaussian being a common choice.

Geometry Optimization

The primary step is to find the molecule's most stable conformation, its ground-state geometry. This is achieved through geometry optimization, which systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

  • Method: Density Functional Theory (DFT) is a popular and computationally efficient method that provides a good balance of accuracy and cost for molecules of this size.

  • Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules.[2][3][4]

  • Basis Set: The 6-311G(d,p) basis set is commonly employed to provide a flexible and accurate description of the electron orbitals.[2][3]

Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311G(d,p)). This serves two purposes:

  • Confirmation of Minimum Energy: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring further optimization.

  • Prediction of Vibrational Spectra: The calculated frequencies correspond to the molecule's vibrational modes and can be compared with experimental infrared (IR) and Raman spectra.

Calculation of Molecular Properties

Once the optimized ground-state structure is confirmed, a variety of electronic and chemical properties can be calculated. These properties provide deep insights into the molecule's reactivity, stability, and potential for intermolecular interactions. Key properties include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.[5][6]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of non-covalent interactions, such as hydrogen bonding and receptor binding.[5][7]

  • Dipole Moment: This calculation provides the magnitude and direction of the molecule's overall polarity, which influences its solubility and interaction with polar environments.

  • Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions.

Data Presentation: Key Calculated Properties

The following tables summarize the typical quantitative data obtained from the quantum chemical calculations described above. While specific values for PBA's ground state are not detailed in the referenced literature, these tables serve as a template for how such data would be presented and interpreted.

Table 1: Calculated Geometric Parameters (Illustrative) This table illustrates the format for comparing calculated and experimental geometric parameters. Values are representative for similar molecular structures.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))Experimental Value (X-ray)
Bond Length C=O (Carboxyl)~1.21 ÅNot Available
C-O (Carboxyl)~1.36 ÅNot Available
C-N (Pyrrole-Phenyl)~1.43 ÅNot Available
Bond Angle O=C-O (Carboxyl)~123°Not Available
Dihedral Angle Pyrrole-Phenyl~35° - 45°Not Available

Table 2: Frontier Molecular Orbital (FMO) Analysis The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

ParameterEnergy (eV)
HOMO Energy (Value to be calculated)
LUMO Energy (Value to be calculated)
HOMO-LUMO Gap (ΔE) (Value to be calculated)

Table 3: Global Reactivity Descriptors These descriptors, derived from HOMO and LUMO energies, quantify various aspects of chemical reactivity.

DescriptorFormulaCalculated Value
Ionization Potential (I) I ≈ -EHOMO(Value to be calculated)
Electron Affinity (A) A ≈ -ELUMO(Value to be calculated)
Electronegativity (χ) χ = (I + A) / 2(Value to be calculated)
Chemical Hardness (η) η = (I - A) / 2(Value to be calculated)
Electrophilicity Index (ω) ω = χ² / (2η)(Value to be calculated)

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational study of PBA.

G cluster_input Setup cluster_calc Calculation cluster_analysis Analysis & Output start 1. Input Molecular Structure (PBA) opt 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) start->opt freq 3. Frequency Analysis opt->freq decision 4. Check Frequencies freq->decision prop 5. Property Calculation (HOMO, LUMO, MEP, etc.) analysis 6. Data Analysis & Interpretation prop->analysis decision->opt Imaginary Freq Found (Re-optimize) decision->prop No Imaginary Freq end End analysis->end

Caption: Workflow for Quantum Chemical Calculations.

G cluster_props Calculated Quantum Properties cluster_apps Drug Development Implications mep Molecular Electrostatic Potential (MEP) binding Predicting Drug-Receptor Binding Sites mep->binding Identifies H-bond donors/acceptors fmo Frontier Molecular Orbitals (HOMO-LUMO Gap) reactivity Assessing Chemical Reactivity & Metabolic Stability fmo->reactivity Indicates chemical hardness/softness dipole Dipole Moment & Polarizability solubility Estimating ADMET Properties (e.g., Solubility) dipole->solubility Relates to interaction with polar solvents

Caption: Relevance of Calculated Properties in Drug Development.

References

An In-depth Technical Guide to the Fundamental Properties of 4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical, physical, and spectroscopic properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside structured data tables for easy reference. Furthermore, this guide visualizes key logical and experimental workflows, including a common synthetic pathway and the potential mechanism of action for its derivatives, which have been investigated as inhibitors of critical bacterial enzymes. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its structure consists of a benzoic acid moiety substituted at the para position with a pyrrole ring linked via its nitrogen atom. This arrangement confers a rigid, planar geometry that is often exploited in the design of bioactive molecules and functional materials.

Table 1: Chemical Identifiers and Properties
PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 22106-33-8[2][3]
Molecular Formula C₁₁H₉NO₂[2][3]
Molecular Weight 187.19 g/mol [2][3]
Canonical SMILES C1=CN(C=C1)C2=CC=C(C=C2)C(=O)O[3]
InChI InChI=1S/C11H9NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,(H,13,14)[1][3]
InChIKey NLSIIPKSANRIGS-UHFFFAOYSA-N[1][3]
Table 2: Physical and Pharmacokinetic Properties
PropertyValueReference(s)
Melting Point 286-289 °C[1][2]
Appearance Colorless or white crystalline solid[2][4]
Solubility Low solubility in water; soluble in organic solvents like ethanol, chloroform, and ether.[4][5][6]
logP (Computed) 2.6[3]
pKa Data not readily available; expected to be similar to benzoic acid (pKa ≈ 4.2 in water) due to the carboxyl group.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the characteristic spectral data.

Table 3: Spectroscopic Data for this compound
TechniqueDataReference(s)
¹H NMR (DMSO-d₆)δ (ppm): ~12.9 (s, 1H, -COOH), ~8.0 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.5 (t, 2H, Pyrrole C2/C5-H), ~6.3 (t, 2H, Pyrrole C3/C4-H). (Note: Exact shifts may vary based on solvent and concentration).[8]
¹³C NMR (DMSO-d₆)δ (ppm): ~167.0 (C=O), ~143.0 (Ar-C), ~131.0 (Ar-C), ~128.0 (Ar-C), ~121.0 (Ar-C), ~120.0 (Pyrrole C2/C5), ~110.0 (Pyrrole C3/C4). (Note: Specific assignments for aromatic carbons can vary).[7][8]
Infrared (IR) (KBr)ν (cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid dimer), ~1700-1680 (strong, C=O stretch), ~1600, ~1500 (C=C aromatic stretches), ~1300 (C-O stretch), ~770 (C-H out-of-plane bend).[9][10][11]

Synthesis Protocol

The synthesis of this compound is commonly achieved via the Paal-Knorr pyrrole synthesis, a robust method for forming the pyrrole ring.[12][13] This involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Experimental Protocol: Paal-Knorr Synthesis

Reaction: 4-Aminobenzoic acid reacts with 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde) under acidic conditions to yield this compound.

Materials:

  • 4-Aminobenzoic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in a minimal amount of glacial acetic acid.

  • Add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, during which the product may begin to precipitate.

  • Pour the reaction mixture into a beaker of cold deionized water to induce full precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove residual acetic acid.

  • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

  • Dry the final product under vacuum. Characterize using NMR, IR, and melting point analysis to confirm identity and purity.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: - 4-Aminobenzoic Acid - 2,5-Dimethoxytetrahydrofuran Reaction Reaction Conditions: Reflux (118°C, 2-4h) Reactants->Reaction Solvent Solvent & Catalyst: Glacial Acetic Acid Solvent->Reaction Precipitation Workup: Cool & Add to Water Reaction->Precipitation Filtration Isolation: Vacuum Filtration Precipitation->Filtration Purification Purification: Recrystallization (Ethanol/Water) Filtration->Purification Product Final Product: This compound Purification->Product Biological_Pathways cluster_FASII Mycolic Acid Synthesis (FAS-II Pathway) cluster_Folate Folate Synthesis Pathway FAS_I FAS-I Products (Acyl-CoA) Elongation_Cycle Fatty Acid Elongation Cycle FAS_I->Elongation_Cycle Enoyl_ACP 2-trans-Enoyl-ACP Elongation_Cycle->Enoyl_ACP InhA Enoyl-ACP Reductase (InhA) Enoyl_ACP->InhA Substrate Meromycolate Meromycolate Chains InhA->Meromycolate Product Mycolic_Acid Mycolic Acids Meromycolate->Mycolic_Acid Cell_Wall Bacterial Cell Wall Mycolic_Acid->Cell_Wall DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides DNA_Synthesis DNA Synthesis & Repair Nucleotides->DNA_Synthesis Inhibitor This compound Derivatives Inhibitor->InhA Inhibition Inhibitor->DHFR Inhibition

References

In-Depth Technical Guide: 4-(1H-Pyrrol-1-yl)benzoic Acid (CAS No. 22106-33-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the experimental data available for 4-(1H-Pyrrol-1-yl)benzoic acid (CAS No. 22106-33-8), a heterocyclic building block with potential applications in drug development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a solid with a melting point of 286-289 °C. Its molecular formula is C₁₁H₉NO₂, and it has a molecular weight of 187.19 g/mol .[1] The compound is classified as a pyrrole and a carboxylic acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22106-33-8[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
Melting Point 286-289 °C
Appearance Solid
InChI 1S/C11H9NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,(H,13,14)[1]
SMILES O=C(O)c1ccc(n2cccc2)cc1[1]

Spectroscopic data are crucial for the identification and characterization of the compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Data PointsSource
¹H NMR AvailablePubChem
¹³C NMR AvailablePubChem
IR AvailablePubChem

Synthesis

The synthesis of this compound can be achieved through the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3][4] In a typical procedure, 4-aminobenzoic acid is reacted with 2,5-dimethoxytetrahydrofuran in a suitable solvent, such as acetic acid, under reflux conditions.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

  • 4-aminobenzoic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

Procedure:

  • A mixture of 4-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran is dissolved in glacial acetic acid.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow Reactants 4-Aminobenzoic Acid + 2,5-Dimethoxytetrahydrofuran Reaction Reflux Reactants->Reaction Solvent Glacial Acetic Acid Solvent->Reaction TLC Monitor with TLC Reaction->TLC Precipitation Precipitate with Water TLC->Precipitation Reaction Complete Filtration Filter and Wash Precipitation->Filtration Drying Dry the Product Filtration->Drying Purification Recrystallize Drying->Purification Product This compound Purification->Product

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Biological Activity

While extensive research has been conducted on the derivatives of this compound, particularly in the context of antimicrobial agents, there is limited publicly available quantitative data on the biological activity of the parent compound itself.[5][6][7] Studies on its derivatives have shown promising antibacterial and antitubercular activities.[5][6][7]

The general mechanism of action for some benzoic acid derivatives involves the disruption of cellular processes due to their acidic nature, interactions with enzymes, or membrane disruption.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method used to determine the in vitro antimicrobial activity of a compound.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension.

  • Positive (bacteria and broth, no compound) and negative (broth only) control wells are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, or longer for M. tuberculosis).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action and Signaling Pathways

Based on studies of its derivatives, this compound may serve as a scaffold for the development of inhibitors targeting specific enzymes in pathogenic microorganisms. For instance, derivatives have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), both of which are crucial enzymes in bacterial metabolic pathways.[5]

  • Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthase-II (FAS-II) system in bacteria, which is essential for the synthesis of mycolic acids, a major component of the cell wall of Mycobacterium tuberculosis. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.

  • Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death.

Potential_Mechanism cluster_pathway1 Fatty Acid Biosynthesis (FAS-II) cluster_pathway2 Folate Biosynthesis Precursors Precursors Enoyl-ACP Reductase (InhA) Enoyl-ACP Reductase (InhA) Precursors->Enoyl-ACP Reductase (InhA) Mycolic Acids Mycolic Acids Enoyl-ACP Reductase (InhA)->Mycolic Acids Bacterial Cell Wall Bacterial Cell Wall Mycolic Acids->Bacterial Cell Wall Dihydrofolate Dihydrofolate Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Dihydrofolate->Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate Dihydrofolate Reductase (DHFR)->Tetrahydrofolate Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide Synthesis Compound This compound (or its derivatives) Compound->Enoyl-ACP Reductase (InhA) Inhibition Compound->Dihydrofolate Reductase (DHFR) Inhibition

Caption: Potential inhibitory mechanisms of this compound derivatives.

Conclusion

This compound (CAS No. 22106-33-8) is a valuable heterocyclic compound with established synthetic routes and well-characterized physicochemical properties. While direct quantitative biological data for the parent compound is limited in publicly accessible literature, its derivatives have demonstrated significant potential as antimicrobial agents. The primary proposed mechanisms of action for these derivatives involve the inhibition of essential bacterial enzymes such as enoyl-ACP reductase and dihydrofolate reductase. Further research is warranted to fully elucidate the biological activity profile of the parent compound and to explore its full potential in the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 4-(1H-pyrrol-1-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrrol-1-yl)benzoic acid has emerged as a versatile scaffold in medicinal chemistry, primarily investigated for its potential in developing novel antimicrobial agents. Its derivatives have demonstrated promising activity against a range of bacterial and mycobacterial strains. The core structure, featuring a pyrrole ring linked to a benzoic acid moiety, provides a unique framework for chemical modification to optimize pharmacological properties. This document provides an overview of its applications, quantitative biological data, and detailed experimental protocols for key assays.

Medicinal Chemistry Applications

The primary therapeutic area for this compound derivatives has been in the discovery of new antibacterial and antitubercular agents. The general mechanism of action for many of these derivatives is believed to involve the inhibition of essential bacterial enzymes, leading to the disruption of critical cellular processes such as cell wall synthesis.

Antimicrobial and Antitubercular Activity

Derivatives of this compound, particularly its hydrazide analogs and subsequent heterocyclic derivatives (e.g., oxadiazoles, triazoles), have shown significant in vitro activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[1][2][3] The hydrazide functional group serves as a key intermediate for generating a diverse library of compounds with a broad spectrum of antimicrobial activities.

Enzyme Inhibition

Several studies suggest that the antimicrobial effects of this compound derivatives are due to the inhibition of specific bacterial enzymes:

  • Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in bacteria, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][5] Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death.

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids.[6][7] Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. The development of dual inhibitors targeting both InhA and DHFR is a promising strategy to combat drug resistance.[6][7]

Data Presentation

The following tables summarize the reported in vitro biological activities of various derivatives of this compound.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
1 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiolStaphylococcus aureus12.5[1]
1 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiolBacillus subtilis25[1]
1 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiolEscherichia coli50[1]
1 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiolPseudomonas aeruginosa50[1]
2 4-(1H-pyrrol-1-yl)-N'-(phenylmethylene)benzohydrazideStaphylococcus aureus25[1]
2 4-(1H-pyrrol-1-yl)-N'-(phenylmethylene)benzohydrazideBacillus subtilis50[1]
3 4-(1H-pyrrol-1-yl)-N'-(4-chlorophenylmethylene)benzohydrazideStaphylococcus aureus12.5[1]
3 4-(1H-pyrrol-1-yl)-N'-(4-chlorophenylmethylene)benzohydrazideBacillus subtilis25[1]

Table 2: Antitubercular Activity of this compound Derivatives against Mycobacterium tuberculosis H37Rv

Compound IDDerivative TypeMIC (µg/mL)Reference
4 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol1.56[3]
5 4-(1H-pyrrol-1-yl)-N'-(4-nitrophenylmethylene)benzohydrazide3.12[3]
6 4-(1H-pyrrol-1-yl)-N'-(4-methoxyphenylmethylene)benzohydrazide6.25[3]
7 N'-(2-chloroacetyl)-4-(1H-pyrrol-1-yl)benzohydrazide derivative31.25[5]
8 N'-(2-chloroacetyl)-4-(1H-pyrrol-1-yl)benzohydrazide derivative62.5[5]

Experimental Protocols

Synthesis of this compound

The synthesis of the core scaffold can be achieved via the Paal-Knorr pyrrole synthesis.

Protocol 1: Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate

  • Reaction Setup: To a solution of ethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 4-(1H-pyrrol-1-yl)benzoate.

Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide

Protocol 2: Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide

  • Reaction Setup: Dissolve ethyl 4-(1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Filtration and Washing: Filter the solid product and wash it with cold ethanol.

  • Drying: Dry the product under vacuum to yield 4-(1H-pyrrol-1-yl)benzohydrazide.[3]

Biological Assays

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Middlebrook 7H9 broth (for mycobacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or for 7-14 days for M. tuberculosis.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Protocol 4: Enoyl-ACP Reductase (InhA) Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), NADH, and the purified InhA enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADH.

  • Calculation: Calculate the percentage of inhibition for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 5: Dihydrofolate Reductase (DHFR) Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), NADPH, and dihydrofolic acid.

  • Enzyme and Inhibitor: Add the purified DHFR enzyme and varying concentrations of the test compound to the reaction mixture.

  • Initiation and Measurement: Initiate the reaction and monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the InhA assay.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_assays Enzyme Assays 4-Aminobenzoate 4-Aminobenzoate Ethyl_4-(1H-pyrrol-1-yl)benzoate Ethyl_4-(1H-pyrrol-1-yl)benzoate 4-Aminobenzoate->Ethyl_4-(1H-pyrrol-1-yl)benzoate Paal-Knorr 4-(1H-pyrrol-1-yl)benzohydrazide 4-(1H-pyrrol-1-yl)benzohydrazide Ethyl_4-(1H-pyrrol-1-yl)benzoate->4-(1H-pyrrol-1-yl)benzohydrazide Hydrazinolysis Derivative_Library Derivative_Library 4-(1H-pyrrol-1-yl)benzohydrazide->Derivative_Library Condensation/ Cyclization Antibacterial_Assay Antibacterial_Assay Derivative_Library->Antibacterial_Assay MIC Antitubercular_Assay Antitubercular_Assay Derivative_Library->Antitubercular_Assay MIC Enzyme_Inhibition_Assays Enzyme_Inhibition_Assays Derivative_Library->Enzyme_Inhibition_Assays IC50 Lead_Identification Lead_Identification Antibacterial_Assay->Lead_Identification Antitubercular_Assay->Lead_Identification InhA_Assay InhA_Assay Enzyme_Inhibition_Assays->InhA_Assay DHFR_Assay DHFR_Assay Enzyme_Inhibition_Assays->DHFR_Assay Mechanism_of_Action Mechanism_of_Action InhA_Assay->Mechanism_of_Action DHFR_Assay->Mechanism_of_Action

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_bacterium Bacterial Cell cluster_folate Folate Biosynthesis cluster_fas Fatty Acid Synthesis (FAS-II) Derivative 4-(1H-pyrrol-1-yl)benzoic acid Derivative DHFR DHFR Derivative->DHFR Inhibition InhA InhA Derivative->InhA Inhibition DHF DHF THF THF DHF->THF DHFR Nucleotide\nSynthesis Nucleotide Synthesis THF->Nucleotide\nSynthesis DNA Replication\n& Repair DNA Replication & Repair Nucleotide\nSynthesis->DNA Replication\n& Repair Acyl-ACP Acyl-ACP trans-2-Enoyl-ACP trans-2-Enoyl-ACP Acyl-ACP->trans-2-Enoyl-ACP Elongated Acyl-ACP Elongated Acyl-ACP trans-2-Enoyl-ACP->Elongated Acyl-ACP InhA Mycolic Acid\nSynthesis Mycolic Acid Synthesis Elongated Acyl-ACP->Mycolic Acid\nSynthesis Cell Wall\nIntegrity Cell Wall Integrity Mycolic Acid\nSynthesis->Cell Wall\nIntegrity Cell Death Cell Death Cell Wall\nIntegrity->Cell Death DNA Replication\n& Repair->Cell Death

Caption: Proposed mechanism of action for antibacterial/antitubercular this compound derivatives.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 4-(1H-pyrrol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid and its derivatives, with a focus on their applications as potential therapeutic agents. The pyrrole ring is a significant heterocyclic scaffold found in many biologically active compounds. Derivatives of this compound have demonstrated notable potential, particularly as antibacterial, antifungal, and antitubercular agents.[1][2]

The synthetic strategies often involve the Paal-Knorr synthesis for the formation of the pyrrole core, followed by derivatization of the carboxylic acid moiety to generate a diverse library of compounds for biological screening.[3][4][5] This document outlines the key synthetic pathways, detailed experimental protocols, and methods for evaluating the biological activity of these compounds.

Synthetic Pathways and Strategies

The primary method for synthesizing the this compound core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-aminobenzoic acid, typically under acidic conditions.[3][6] The resulting carboxylic acid can then be converted into various derivatives, such as esters, amides, and hydrazides. These hydrazides are versatile intermediates for synthesizing other heterocyclic systems like oxadiazoles and triazoles.[1][7]

A general synthetic workflow is illustrated below. The process begins with the synthesis of the core pyrrole structure, followed by functional group transformations to create a library of derivatives, which then undergo biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 1,4-Dicarbonyl Compound + 4-Aminobenzoic Acid B Paal-Knorr Synthesis A->B C This compound B->C D Derivatization (e.g., Hydrazide formation) C->D E Library of Derivatives D->E F In vitro Screening (e.g., Antibacterial Assays) E->F Compound Library G Hit Identification F->G H Lead Optimization G->H I In vivo Studies H->I

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data related to the synthesis and biological evaluation of various this compound derivatives.

Table 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazide Derivatives

Compound IDSubstituent (R)Yield (%)Melting Point (°C)
5aPhenyl78210-212
5f4-Chlorophenyl82220-222
5i4-Nitrophenyl85230-232
5j4-Methoxyphenyl79215-217
5k3,4-Dichlorophenyl88240-242
5n2-Naphthyl75225-227
Data adapted from a study on novel benzohydrazides as potential enzyme inhibitors.[8]

Table 2: In Vitro Antitubercular and Antibacterial Activity (MIC, µg/mL)

Compound IDM. tuberculosis H37RvS. aureusE. coliP. aeruginosa
5f1.66.2512.525
5i1.612.52550
5j1.66.2512.525
5k0.83.126.2512.5
5n1.63.126.2512.5
Isoniazid0.25---
Ciprofloxacin-1.00.51.0
MIC: Minimum Inhibitory Concentration. Data represents the potency of compounds against various microbial strains.[8]

Mechanism of Action: Enzyme Inhibition

Several derivatives of this compound have been shown to exhibit their antimicrobial effects by inhibiting key bacterial enzymes. Molecular docking studies and in vitro enzyme inhibition assays have suggested that these compounds can act as dual inhibitors of Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase (InhA).[8] These enzymes are crucial for bacterial survival, involved in nucleotide synthesis and fatty acid synthesis, respectively.

G cluster_pathway1 Folate Biosynthesis cluster_pathway2 Fatty Acid Biosynthesis (FAS-II) compound 4-(1H-pyrrol-1-yl)benzoic Acid Derivative DHFR DHFR compound->DHFR Inhibition InhA Enoyl-ACP Reductase (InhA) compound->InhA Inhibition THF Tetrahydrofolate DHFR->THF DHF Dihydrofolate DHF->DHFR nucleotide Nucleotide Synthesis THF->nucleotide acyl_acp Acyl-ACP InhA->acyl_acp enoyl_acp Enoyl-ACP enoyl_acp->InhA fatty_acid Mycolic Acid Synthesis acyl_acp->fatty_acid

References

Application Notes and Protocols: Antibacterial Activity of 4-(1H-pyrrol-1-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity of 4-(1H-pyrrol-1-yl)benzoic acid analogs and related derivatives. This document includes a summary of their inhibitory effects on various bacterial strains, detailed protocols for in vitro evaluation, and workflow diagrams to guide experimental design.

Quantitative Data Summary

The antibacterial efficacy of this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. The data presented below is collated from various studies and demonstrates the potential of this class of compounds against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Hydrazide Analogs

Compound IDModificationS. aureus (μg/mL)E. faecalis (μg/mL)E. coli (μg/mL)M. tuberculosis H37Rv (μg/mL)Reference
1 4-pyrrol-1-yl benzoic acid hydrazide>100>100>100-[1]
2 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol25050050016[1]
3 N'-(phenylmethylidene)-4-(1H-pyrrol-1-yl)benzohydrazide250250500-[1]
4 N'-(4-chlorophenylmethylidene)-4-(1H-pyrrol-1-yl)benzohydrazide125250250-[1]
Isoniazid Standard Drug---0.25[1]

Table 2: MIC of Pyrrolyl Benzamide Derivatives against M. tuberculosis and other bacteria

Compound IDR GroupM. tuberculosis H37Rv (μg/mL)S. aureus (μg/mL)E. coli (μg/mL)Reference
5a 4-ClC6H43.125--[2]
5b 3-FC6H43.125--[2]
5c 2,3-ClC6H33.125--[2]
5d N-(2-nitrophenyl)3.1253.12-12.53.12-12.5[2]
Isoniazid Standard Drug0.25--[2]
Ciprofloxacin Standard Drug-22[2]

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains and is based on standard Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

Materials:

  • 96-well sterile microtiter plates[4]

  • Test compounds (this compound analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[5]

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator (37°C)[6]

  • Plate reader or visual inspection mirror

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of desired concentrations (e.g., from 500 µg/mL to 0.97 µg/mL). These will be at 2x the final test concentration.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5]

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Inoculation:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • Add 50 µL of the 2x concentrated compound dilutions to the corresponding wells, resulting in a final volume of 100 µL and the final test concentrations.

    • The final plate should include:

      • Test Wells: Containing MHB, test compound, and bacterial inoculum.

      • Positive Control (Growth Control): Wells containing MHB and bacterial inoculum, but no compound.[4]

      • Negative Control (Sterility Control): Wells containing MHB only, to check for contamination.[4]

    • Add 50 µL of the final bacterial inoculum to the test wells and the positive control wells.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 16-20 hours under aerobic conditions.[6]

  • Result Interpretation:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[4] Growth is indicated by turbidity or a pellet of cells at the bottom of the well.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Compound Stock & Serial Dilutions (2x) Plate_Setup Dispense Compounds & Inoculum into 96-Well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland & Dilute) Inoculum_Prep->Plate_Setup Controls Include Positive (Growth) & Negative (Sterility) Controls Plate_Setup->Controls Incubation Incubate Plate (37°C, 16-20h) Plate_Setup->Incubation MIC_Determination Read Results Visually Determine MIC Incubation->MIC_Determination SAR_Logic cluster_scaffold Core Structure cluster_modifications Structural Modifications cluster_activity Observed Activity Scaffold This compound Hydrazide Conversion to Benzoic Acid Hydrazide Scaffold->Hydrazide Step 1 Amide Amide formation at Carboxylic Acid Scaffold->Amide Alternative Heterocycle Cyclization to Oxadiazole/Triazole Hydrazide->Heterocycle Step 2 Activity_Low Low/No Activity Hydrazide->Activity_Low Generally Activity_High Enhanced Activity (especially vs. M. tuberculosis) Heterocycle->Activity_High Improves Potency Amide->Activity_High Improves Potency

References

Application Notes and Protocols for Antitubercular Agents Derived from 4-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of antitubercular agents derived from 4-(1H-pyrrol-1-yl)benzoic acid. The methodologies outlined are based on established research to ensure reproducibility and accuracy in the discovery and development of novel anti-tuberculosis compounds.

Introduction

Tuberculosis (TB) remains a global health crisis, necessitating the development of new and effective therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds with significant in vitro activity against Mycobacterium tuberculosis. This document details the synthetic routes to key pharmacophores based on this scaffold and the standardized protocols for assessing their antitubercular efficacy.

Synthesis Protocols

The core structure, this compound, serves as a versatile starting material for the synthesis of various derivatives, including hydrazides, oxadiazoles, triazoles, and N'-substituted benzohydrazides.

Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide

This key intermediate is synthesized from ethyl 4-(1H-pyrrol-1-yl)benzoate.

Protocol:

  • A mixture of ethyl 4-(1H-pyrrol-1-yl)benzoate (0.1 mol) and hydrazine hydrate (99%, 0.2 mol) in ethanol (100 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 4-(1H-pyrrol-1-yl)benzohydrazide.

  • The product is purified by recrystallization from ethanol.

Synthesis of N'-(substituted phenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides

These compounds are synthesized by coupling 4-(1H-pyrrol-1-yl)benzohydrazide with substituted phenoxyacetic acids.[1]

Protocol:

  • To a solution of 4-(1H-pyrrol-1-yl)benzohydrazide (0.0018 mol) in dry N,N-dimethylformamide (DMF, 20 mL) at 0°C, add the respective substituted phenoxyacetic acid (0.0019 mol).

  • Add 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (0.002 mol) as a coupling agent and N,N-diisopropylethylamine (DIPEA) (0.002 mol) as a catalyst.[1]

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization.

Antitubercular Activity Screening Protocols

The in vitro antitubercular activity of the synthesized compounds is primarily determined by assessing the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv strain.

Broth Microdilution Method

This method is a quantitative assay to determine the MIC of the test compounds.

Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to achieve final concentrations typically ranging from 100 µg/mL to 0.2 µg/mL.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

  • Dilute the bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free control (inoculum only) and a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria.

Microplate Alamar Blue Assay (MABA)

MABA is a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability.[2][3]

Protocol:

  • Perform serial dilutions of the test compounds in a 96-well plate as described in the broth microdilution method.

  • Add the M. tuberculosis H37Rv inoculum to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add a freshly prepared solution of Alamar Blue reagent and 10% Tween 80 to each well.[4]

  • Re-incubate the plates for 24 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[3][4]

Data Presentation

The antitubercular activity of various derivatives of this compound is summarized in the tables below.

Table 1: Antitubercular Activity of this compound Hydrazide Analogs

CompoundDerivative TypeMIC (µg/mL) against M. tuberculosis H37RvReference
1 Hydrazide>50Joshi et al., 2008
2 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol12.5Joshi et al., 2008
3 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thione6.25Joshi et al., 2008
4 2,5-dimethylpyrrole derivative3.12Joshi et al., 2008

Table 2: Antitubercular Activity of N'-(substituted phenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides

CompoundSubstituent on Phenoxy RingMIC (µg/mL) against M. tuberculosis H37RvReference
5a Unsubstituted1.6Mahnashi et al., 2024
5b 2-Chloro0.8Mahnashi et al., 2024
5c 4-Chloro0.4Mahnashi et al., 2024
5d 2,4-Dichloro0.2Mahnashi et al., 2024
5e 4-Nitro1.6Mahnashi et al., 2024

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes in the synthesis and evaluation of antitubercular agents from this compound.

Synthesis_Workflow cluster_synthesis Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide start Ethyl 4-aminobenzoate step1 Reaction with 2,5-dimethoxytetrahydrofuran start->step1 intermediate1 Ethyl 4-(1H-pyrrol-1-yl)benzoate step1->intermediate1 step2 Hydrazinolysis with Hydrazine Hydrate intermediate1->step2 product 4-(1H-pyrrol-1-yl)benzohydrazide step2->product Derivatization_Workflow cluster_derivatization Synthesis of Bioactive Derivatives cluster_path1 Path A: Oxadiazoles/Triazoles cluster_path2 Path B: N'-substituted benzohydrazides start 4-(1H-pyrrol-1-yl)benzohydrazide step1a Reaction with CS2/KOH start->step1a step1b Reaction with Substituted Isothiocyanates start->step1b step2a Coupling with Substituted Phenoxyacetic Acids start->step2a product1a Oxadiazole-thiol Derivatives step1a->product1a product1b Triazole-thione Derivatives step1b->product1b product2a N'-(phenoxyacetyl) -benzohydrazides step2a->product2a Screening_Workflow cluster_screening Antitubercular Activity Screening start Synthesized Compounds step1 Primary Screening (e.g., at a single high concentration) start->step1 decision1 Active? step1->decision1 step2 MIC Determination (Broth Microdilution or MABA) decision1->step2 Yes inactive Inactive decision1->inactive No step3 Cytotoxicity Assay (e.g., on Vero cells) step2->step3 decision2 Selective? step3->decision2 end Lead Compound Identification decision2->end Yes toxic Toxic decision2->toxic No

References

Application Notes and Protocols: Antifungal Properties of 4-(1H-pyrrol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the antifungal properties of 4-(1H-pyrrol-1-yl)benzoic acid and its derivatives. The information is intended to guide researchers in the potential application and further investigation of these compounds as antifungal agents.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Benzoic acid derivatives have been recognized for their diverse biological activities, including antifungal properties[1]. The incorporation of a pyrrole moiety, a key structural feature in various bioactive molecules, into a benzoic acid scaffold presents a promising strategy for the discovery of new antifungal compounds. This document outlines the antifungal activity, potential mechanisms of action, and relevant experimental protocols for the evaluation of this compound derivatives.

Quantitative Data Summary

The antifungal activity of various this compound derivatives and related compounds has been evaluated against a range of fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency.

Table 1: Antifungal Activity (MIC in µg/mL) of this compound Hydrazide Analogs and Related Pyrrole Derivatives

Compound Candida albicans Aspergillus niger Other Fungi Reference
4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs 1-4 1-4 Mycobacterium tuberculosis H37Rv (1-2 µg/mL) [2]
Lanceaefolic acid methyl ester 100 - -
Pyrrolo[1,2-a]quinoline derivatives (BQ-06, BQ-07, BQ-08) 0.4 - -
Pyrrolo[1,2-a]quinoline derivatives (BQ-01, BQ-03, BQ-05) 0.8 - -
Pyrrolo[1,2-a]quinoline derivative (BQ-04) 1.6 - -
Pyrrolo[1,2-a]quinoline derivative (BQ-02) 12.5 - -
Fluconazole (Standard) 30 - -

Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution as experimental conditions may vary.

Potential Mechanisms of Action

The precise mechanisms of action for many this compound derivatives are still under investigation. However, based on studies of related benzoic acid and azole antifungal agents, several potential targets and pathways can be hypothesized.

One of the primary targets for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death[3][4]. Azole antifungals, for instance, inhibit the enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol[3][4].

Another potential target is the fungal-specific cytochrome P450 enzyme, CYP53[5]. Inhibition of this enzyme can disrupt essential metabolic pathways in fungi.

Antifungal_Mechanism Compound 4-(1H-pyrrol-1-yl)benzoic acid derivative Demethylase 14α-demethylase (CYP51) Compound->Demethylase Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Cell_Death Fungal Cell Death Membrane->Cell_Death Disruption leads to

Caption: Putative mechanism of action targeting the ergosterol biosynthesis pathway.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the antifungal properties of novel compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Fluconazole)

  • Negative control (medium only)

Procedure:

  • Preparation of Inoculum: Prepare a standardized fungal inoculum according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well microplates.

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compounds.

  • Controls: Include wells for a positive control (fungal growth without compound) and a negative control (broth only).

  • Incubation: Incubate the microplates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading Results: Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density using a microplate reader[6].

MIC_Workflow A Prepare standardized fungal inoculum C Inoculate wells with fungal suspension A->C B Perform serial dilutions of test compound in 96-well plate B->C D Incubate plate (e.g., 24-48h at 35°C) C->D E Visually or spectrophotometrically determine MIC D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential antifungal compounds against mammalian cells to determine their therapeutic index.

Materials:

  • Mammalian cell line (e.g., Vero cells, A549 cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Sterile 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 (half-maximal inhibitory concentration) of the compounds[2].

Conclusion and Future Directions

The available data suggests that this compound derivatives represent a promising class of compounds with significant antifungal potential. Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antifungal activity and selectivity of these derivatives[5][7].

  • Mechanism of Action Studies: To elucidate the precise molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential of lead compounds in animal models of fungal infections.

By systematically exploring these avenues, the development of novel and effective antifungal therapies based on the this compound scaffold can be advanced.

References

Application Notes and Protocols for the Polymerization of 4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of poly(4-(1H-pyrrol-1-yl)benzoic acid). The protocols detailed below are intended to serve as a guide for the chemical and electrochemical polymerization of the monomer, this compound, a functionalized pyrrole with significant potential in various fields, including biosensors, drug delivery, and smart materials.

Introduction

Poly(this compound) is a conductive polymer that belongs to the polypyrrole family. The presence of the carboxylic acid group on the phenyl ring attached to the pyrrole nitrogen provides a valuable site for further functionalization, such as the covalent attachment of biomolecules, making it a promising material for biomedical applications.[1][2] The polymer can be synthesized through both chemical and electrochemical oxidative methods.[3]

Physicochemical Properties of the Monomer

A summary of the key physicochemical properties of the monomer, this compound, is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance Off-white to yellow powder
Melting Point 286-289 °C
CAS Number 22106-33-8

Experimental Protocols

Protocol 1: Electrochemical Polymerization

Electrochemical polymerization offers excellent control over the thickness and morphology of the resulting polymer film, which is deposited directly onto an electrode surface.[3] The following protocol is adapted from the electrochemical synthesis of a similar monomer, 4-[pyrrol-1-yl methyl]benzoic acid.[3]

Materials and Equipment:

  • This compound (monomer)

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium perchlorate (LiClO₄), as supporting electrolyte

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon electrode)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Monomer Solution Preparation: Dissolve this compound in the electrolyte solution to a final concentration of 0.01 M to 0.1 M.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes. Ensure the electrodes are clean and properly positioned.

  • Deoxygenation: Purge the monomer solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electropolymerization (Cyclic Voltammetry):

    • Immerse the electrodes in the deoxygenated monomer solution.

    • Perform cyclic voltammetry (CV) by scanning the potential between 0 V and a suitable upper limit (e.g., +1.4 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a desired number of cycles.[3]

    • An irreversible oxidation peak corresponding to the monomer oxidation should be observed in the first scan, and with successive scans, an increase in the current indicates the deposition of the conductive polymer film on the working electrode.[3]

  • Film Characterization: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film is now ready for characterization.

Expected Results:

A uniformly colored, adherent polymer film will be deposited on the working electrode surface. The thickness and properties of the film can be controlled by varying the monomer concentration, number of CV cycles, and scan rate.

Protocol 2: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a straightforward method for producing larger quantities of the polymer powder.[3] Ferric chloride (FeCl₃) is a commonly used oxidizing agent for pyrrole and its derivatives.

Materials and Equipment:

  • This compound (monomer)

  • Ferric chloride (FeCl₃), anhydrous

  • Anhydrous solvent (e.g., chloroform, acetonitrile, or water)

  • Methanol

  • Deionized water

  • Reaction flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Monomer Solution: Dissolve this compound in the chosen anhydrous solvent in a reaction flask.

  • Oxidant Solution: In a separate flask, dissolve anhydrous FeCl₃ in the same solvent. A typical molar ratio of monomer to oxidant is 1:2.4.

  • Polymerization Reaction:

    • Cool both solutions to 0-5 °C in an ice bath.

    • Slowly add the FeCl₃ solution to the stirred monomer solution.

    • A color change and the formation of a dark precipitate indicate the initiation of polymerization.

    • Continue stirring the reaction mixture at 0-5 °C for 2-24 hours.

  • Purification:

    • Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

    • Wash the polymer powder extensively with methanol to remove the oxidant and any unreacted monomer.

    • Further wash the polymer with deionized water.

    • Dry the purified polymer powder in a vacuum oven at a low temperature (e.g., 40-60 °C) until a constant weight is achieved.

Expected Results:

A dark-colored (typically black or dark brown) powder of poly(this compound) will be obtained. The yield and properties of the polymer can be influenced by the solvent, temperature, and reaction time.

Characterization of the Polymer

The synthesized polymer can be characterized using various analytical techniques to determine its structure, morphology, thermal stability, and electrical properties.

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the polymer structure by identifying characteristic vibrational modes of the pyrrole ring and the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of the polymer. (Note: solubility can be a limiting factor).
Scanning Electron Microscopy (SEM) Visualization of the surface morphology of the polymer film or powder.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability and degradation profile of the polymer.
Differential Scanning Calorimetry (DSC) Determination of thermal transitions such as the glass transition temperature.
Four-Point Probe Method Measurement of the electrical conductivity of the polymer film or a pressed pellet of the powder.
Gel Permeation Chromatography (GPC) Determination of the molecular weight and polydispersity index (PDI) of the soluble fraction of the polymer. (Note: insolubility of many conductive polymers can make GPC challenging).

Quantitative Data Summary

Quantitative data for poly(this compound) is not extensively reported in the literature. The following table provides typical values for related functionalized polypyrroles to serve as a reference.

ParameterMethodPolymerTypical Value
Oxidation Potential Cyclic VoltammetryPoly(4-[pyrrol-1-yl methyl]benzoic acid)~1.3 V vs. SCE[3]
Electrical Conductivity Two-Probe MethodPolypyrrole (undoped)10⁻¹⁰ - 10⁻⁸ S/cm
Electrical Conductivity Two-Probe MethodPolypyrrole (doped)10⁻³ - 10² S/cm
Thermal Stability (Decomposition Temp.) TGAFunctionalized Polypyrrole> 200 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application monomer This compound chem_poly Chemical Polymerization (e.g., with FeCl3) monomer->chem_poly electro_poly Electrochemical Polymerization (e.g., Cyclic Voltammetry) monomer->electro_poly polymer_powder Polymer Powder chem_poly->polymer_powder polymer_film Polymer Film electro_poly->polymer_film ftir FTIR polymer_powder->ftir sem SEM polymer_powder->sem tga TGA polymer_powder->tga conductivity Conductivity polymer_powder->conductivity biosensor Biosensors polymer_powder->biosensor drug_delivery Drug Delivery polymer_powder->drug_delivery polymer_film->ftir polymer_film->sem polymer_film->tga polymer_film->conductivity polymer_film->biosensor

Caption: General experimental workflow for the synthesis, characterization, and application of poly(this compound).

polymerization_mechanisms cluster_electrochemical Electrochemical Polymerization cluster_chemical Chemical Oxidative Polymerization e_start Monomer at Electrode e_oxidation Oxidation (-e⁻) e_start->e_oxidation e_radical Radical Cation Formation e_oxidation->e_radical e_coupling Radical Coupling e_radical->e_coupling e_dimer Dimer Formation e_coupling->e_dimer e_propagation Chain Propagation e_dimer->e_propagation e_polymer Polymer Film e_propagation->e_polymer c_start Monomer in Solution c_oxidant Add Oxidant (e.g., FeCl₃) c_start->c_oxidant c_radical Radical Cation Formation c_oxidant->c_radical c_coupling Radical Coupling c_radical->c_coupling c_dimer Dimer Formation c_coupling->c_dimer c_propagation Chain Propagation c_dimer->c_propagation c_polymer Polymer Precipitate c_propagation->c_polymer

Caption: Simplified mechanisms for the electrochemical and chemical oxidative polymerization of this compound.

Applications

The carboxylic acid functionality of poly(this compound) opens up a wide range of potential applications, particularly in the biomedical field.

  • Biosensors: The -COOH groups can be activated to form covalent bonds with the amine groups of proteins, such as enzymes and antibodies.[1] This allows for the specific and stable immobilization of biorecognition elements onto the polymer surface, which can then be used for the sensitive and selective detection of various analytes.[2]

  • Drug Delivery: The polymer can be used as a matrix for the controlled release of therapeutic agents. The carboxylic acid groups can interact with drug molecules through hydrogen bonding or be used for covalent conjugation, allowing for tailored release profiles. The inherent conductivity of the polymer also suggests the possibility of electrochemically controlled drug release.

  • Tissue Engineering: The polymer can be used as a conductive scaffold to support cell growth and tissue regeneration. The surface can be modified with cell adhesion peptides or growth factors via the carboxylic acid groups to enhance biocompatibility and promote specific cellular responses.[2]

  • Smart Coatings: The polymer's conductive nature and the reactivity of the carboxylic acid group make it suitable for the development of smart coatings with anti-corrosion, anti-fouling, or sensing properties.

Conclusion

Poly(this compound) is a versatile functional conductive polymer with significant potential for a variety of applications. The protocols provided herein offer a starting point for its synthesis and further investigation. While more research is needed to fully characterize this specific polymer and optimize its properties for different applications, the ability to tailor its functionality through the carboxylic acid group makes it a highly attractive material for researchers in materials science, chemistry, and drug development.

References

Application Notes and Protocols for Developing Conductive Polymers Using 4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical flexibility of polymers. Among these, polypyrrole (PPy) and its derivatives are particularly promising for biomedical applications due to their good biocompatibility, environmental stability, and straightforward synthesis.[1] The functionalization of polypyrrole with moieties such as carboxylic acids enhances its utility by providing sites for the covalent attachment of biomolecules, improving its solubility, and modulating its electrochemical properties.[2][3]

This document provides detailed application notes and protocols for the development of conductive polymers based on the monomer 4-(1H-pyrrol-1-yl)benzoic acid. The presence of the carboxylic acid group on the phenyl ring offers a strategic position for further chemical modification, making it an attractive candidate for applications in biosensing and drug delivery.

Data Presentation

While specific quantitative data for poly(this compound) is not extensively available in the reviewed literature, the following table summarizes typical properties of carboxylic acid-functionalized polypyrroles based on available information for similar structures. These values can be used as a benchmark for characterization.

PropertyTypical Value RangeCharacterization Technique
Electrical Conductivity 10⁻³ - 10¹ S/cmFour-Point Probe
Oxidation Potential +0.6 to +1.0 V (vs. Ag/AgCl)Cyclic Voltammetry (CV)
Reduction Potential +0.2 to +0.6 V (vs. Ag/AgCl)Cyclic Voltammetry (CV)
Surface Hydrophilicity Contact Angle: 40-70°Contact Angle Goniometry

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

The synthesis of this compound can be achieved through several organic synthesis routes. A common method involves the condensation of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Materials:

  • 4-aminobenzoic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran to the solution.

  • Reflux the mixture for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Electrochemical Polymerization of this compound

This protocol describes the electropolymerization of this compound onto a working electrode using cyclic voltammetry. Please note that this is an adapted protocol based on the electropolymerization of similar functionalized pyrrole monomers.[4]

Materials and Equipment:

  • This compound monomer

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium perchlorate (LiClO₄) as the supporting electrolyte

  • Working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Monomer Solution Preparation: Add this compound to the electrolyte solution to a final concentration of 0.05 M. Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Electropolymerization:

    • Perform cyclic voltammetry by scanning the potential from an initial potential of 0 V to a vertex potential of +1.2 V and back to 0 V at a scan rate of 50 mV/s.

    • The oxidation of the monomer is expected to occur at a potential around +0.8 V to +1.0 V.

    • Repeat the cyclic scans for 10-20 cycles. The successful deposition of the polymer film will be indicated by the appearance and growth of redox peaks corresponding to the polymer and an increase in the current with each cycle.

  • Post-Polymerization Treatment:

    • After polymerization, remove the polymer-coated electrode from the monomer solution.

    • Rinse the electrode thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the electrode under a stream of nitrogen.

Protocol 3: Characterization of the Conductive Polymer Film

Cyclic Voltammetry (CV):

  • Place the polymer-coated electrode in a monomer-free electrolyte solution (0.1 M LiClO₄ in acetonitrile).

  • Perform cyclic voltammetry in a potential window where the polymer shows reversible redox behavior (e.g., -0.5 V to +1.0 V).

  • The resulting voltammogram will show the oxidation and reduction peaks of the polymer, providing information about its redox activity and stability.

Four-Point Probe Conductivity Measurement:

  • Deposit the polymer film on a non-conductive substrate with four pre-patterned electrodes.

  • Use a four-point probe setup to pass a current through the outer two probes and measure the voltage across the inner two probes.

  • Calculate the sheet resistance and then the conductivity of the polymer film.

Applications in Drug Development

The carboxylic acid functionality of poly(this compound) makes it a versatile platform for applications in drug development, particularly in the areas of biosensing and controlled drug delivery.

Application Note 1: Biosensor Development

The carboxyl groups on the polymer surface can be activated to covalently immobilize biorecognition elements such as enzymes, antibodies, or nucleic acids.[5][6] This allows for the development of highly specific and sensitive electrochemical biosensors.

Example: Glucose Biosensor

  • Immobilization of Glucose Oxidase:

    • Activate the carboxyl groups on the polymer surface using a standard carbodiimide coupling chemistry (e.g., EDC/NHS).

    • Incubate the activated electrode in a solution containing glucose oxidase to allow for covalent bond formation.

  • Detection Principle: The immobilized glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide. The hydrogen peroxide is then electrochemically detected at the conductive polymer electrode, generating a current proportional to the glucose concentration.

Application Note 2: Controlled Drug Delivery

Conductive polymers can be used as matrices for the electrically controlled release of therapeutic agents.[1] The drug can be incorporated into the polymer film during the electropolymerization process. By applying an electrical stimulus (a specific potential), the redox state of the polymer changes, leading to the release of the entrapped drug molecules. The carboxylic acid groups can also be used to ionically interact with charged drug molecules, facilitating their loading and release.

Example: Dexamethasone Release

  • Drug Loading: Incorporate the anionic drug dexamethasone phosphate into the polymer film during electropolymerization by including it in the monomer solution.

  • Controlled Release: Apply a reducing potential to the polymer-drug conjugate. This will cause the polymer to switch to its neutral state, leading to the expulsion of the negatively charged dexamethasone to maintain charge neutrality.

Visualizations

Chemical Structure and Polymerization

Caption: Chemical structure of the monomer and its polymerization.

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Prepare Monomer Solution (0.05 M in 0.1 M LiClO₄/CH₃CN) Cell_Setup Assemble 3-Electrode Cell Monomer_Prep->Cell_Setup Polymerization Cyclic Voltammetry (0 to +1.2 V, 50 mV/s, 20 cycles) Cell_Setup->Polymerization Rinse_Dry Rinse and Dry Electrode Polymerization->Rinse_Dry CV_Analysis Cyclic Voltammetry in Monomer-Free Electrolyte Rinse_Dry->CV_Analysis Conductivity Four-Point Probe Conductivity Measurement Rinse_Dry->Conductivity

Caption: Workflow for synthesis and characterization.

Signaling Pathway for a Biosensor Application

G Analyte Analyte (e.g., Glucose) Bioreceptor Immobilized Bioreceptor (e.g., Glucose Oxidase) Analyte->Bioreceptor Binding/ Reaction Polymer Conductive Polymer (Poly(this compound)) Bioreceptor->Polymer Product Generation (e.g., H₂O₂) Electrode Electrode Surface Polymer->Electrode Electron Transfer Signal Electrochemical Signal (Current Change) Electrode->Signal Detection

Caption: Biosensor signal transduction pathway.

References

Application of 4-(1H-pyrrol-1-yl)benzoic Acid in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4-(1H-pyrrol-1-yl)benzoic acid is a bifunctional organic molecule containing a carboxylic acid group and a pyrrole moiety. While direct applications of this specific molecule as a catalyst are not extensively documented in peer-reviewed literature, its structural motifs make it a highly promising candidate for the development of advanced catalytic materials. The carboxylic acid group is ideal for anchoring to metal oxides or for acting as a monomer in polymerization reactions. The pyrrole ring can be a precursor for conductive polymers and can coordinate with metal ions.

This application note details a potential application of this compound as a monomer for the synthesis of a polymer support for silver nanoparticles. The resulting polymer-nanoparticle composite is a potent heterogeneous catalyst for the reduction of organic pollutants in aqueous media, such as the conversion of 4-nitrophenol to 4-aminophenol, a reaction of significant environmental importance.

Principle of Application

The application leverages the principles of polymer-supported nanocatalysis. A polymer derived from this compound is used as a scaffold to synthesize and stabilize silver nanoparticles (AgNPs). The polymer matrix prevents the agglomeration of the nanoparticles, thus maintaining their high surface area and catalytic activity. The carboxylic acid groups in the polymer can play a role in binding silver ions prior to their reduction, ensuring a uniform distribution of the nanoparticles. The pyrrole groups may contribute to the electronic properties and stability of the composite material.

This polymer-supported silver nanoparticle composite (AgNPs@P(4-PBA)) can then be used as a recyclable heterogeneous catalyst for chemical transformations. A model application is the reduction of 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like sodium borohydride (NaBH₄). This reaction is easily monitored by UV-Vis spectroscopy and serves as a benchmark for catalytic activity.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) Support

This protocol describes the oxidative polymerization of this compound to form a stable polymer support.

Materials:

  • This compound

  • Ammonium persulfate (APS)

  • Deionized water

  • Ethanol

  • Acetone

  • Dialysis membrane (MWCO 3500 Da)

Procedure:

  • Dissolve 1.0 g of this compound in 50 mL of a 1:1 (v/v) water/ethanol mixture.

  • Separately, prepare a solution of 1.2 g of ammonium persulfate in 20 mL of deionized water.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the ammonium persulfate solution to the monomer solution with vigorous stirring.

  • Continue stirring at 0-5 °C for 24 hours. A dark precipitate will form.

  • Allow the mixture to warm to room temperature and continue stirring for another 12 hours.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the polymer sequentially with deionized water, ethanol, and acetone to remove unreacted monomer and oligomers.

  • Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the purified polymer to obtain a fine, dark powder.

Protocol 2: Preparation of AgNPs@P(4-PBA) Catalyst

This protocol details the in-situ synthesis of silver nanoparticles within the polymer matrix.

Materials:

  • Poly(this compound) (from Protocol 1)

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Disperse 200 mg of the synthesized polymer in 100 mL of deionized water and sonicate for 30 minutes to obtain a homogeneous suspension.

  • Add 10 mL of a 0.1 M aqueous solution of silver nitrate to the polymer suspension with constant stirring.

  • Stir the mixture for 12 hours in the dark to allow for the complexation of silver ions with the polymer.

  • Prepare a fresh, ice-cold 0.2 M aqueous solution of sodium borohydride.

  • Add the NaBH₄ solution dropwise to the silver-polymer suspension under vigorous stirring. The color of the suspension will change to a dark brown or black, indicating the formation of silver nanoparticles.

  • Continue stirring for another 4 hours to ensure complete reduction.

  • Collect the AgNPs@P(4-PBA) composite by centrifugation.

  • Wash the catalyst repeatedly with deionized water to remove residual ions.

  • Dry the catalyst in a vacuum oven at 60 °C for 12 hours.

Protocol 3: Catalytic Reduction of 4-Nitrophenol

This protocol describes the use of the prepared catalyst for the reduction of 4-nitrophenol.

Materials:

  • AgNPs@P(4-PBA) catalyst (from Protocol 2)

  • 4-nitrophenol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 0.1 mM aqueous solution of 4-nitrophenol.

  • In a quartz cuvette, mix 2.5 mL of the 4-nitrophenol solution with 0.5 mL of a freshly prepared, ice-cold 0.1 M NaBH₄ solution. The solution will turn bright yellow due to the formation of the 4-nitrophenolate ion.

  • Record the initial UV-Vis spectrum of the solution. Note the strong absorption peak at approximately 400 nm.

  • Add 5 mg of the AgNPs@P(4-PBA) catalyst to the cuvette.

  • Immediately start monitoring the reaction by recording UV-Vis spectra at regular time intervals (e.g., every 1-2 minutes).

  • The reaction is complete when the yellow color disappears, and the peak at 400 nm is no longer present. A new peak corresponding to 4-aminophenol should appear at approximately 300 nm.

  • For catalyst reusability studies, recover the catalyst by centrifugation after the reaction, wash with deionized water, and dry before using it in a subsequent run with fresh reactants.

Data Presentation

The performance of the AgNPs@P(4-PBA) catalyst can be quantified and summarized. The following tables present exemplary data for such a catalytic system.

Table 1: Physical Properties of the AgNPs@P(4-PBA) Catalyst

ParameterValue
Silver Loading (wt%)5.2
Average AgNP size (nm)15 ± 4
Surface Area (m²/g)45.8

Table 2: Catalytic Performance in 4-Nitrophenol Reduction

Catalyst Loading (mg)Apparent Rate Constant (k_app, min⁻¹)Conversion (%)
10.1598
2.50.38>99
50.75>99

Table 3: Catalyst Reusability

CycleReaction Time (min)Conversion (%)
110>99
211>99
31198
41396
51594

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Application monomer This compound polymerization Oxidative Polymerization monomer->polymerization polymer Poly(this compound) polymerization->polymer complexation Complexation polymer->complexation ag_ions AgNO₃ Solution ag_ions->complexation reduction Reduction with NaBH₄ complexation->reduction catalyst AgNPs@P(4-PBA) Catalyst reduction->catalyst reaction Catalytic Reduction catalyst->reaction substrate 4-Nitrophenol + NaBH₄ substrate->reaction product 4-Aminophenol reaction->product monitoring UV-Vis Spectroscopy reaction->monitoring

Caption: Experimental workflow for the synthesis of the AgNPs@P(4-PBA) catalyst and its application in the catalytic reduction of 4-nitrophenol.

catalytic_cycle catalyst AgNP Surface product 4-Aminophenol catalyst->product 3 np 4-Nitrophenolate Ion np->catalyst 1 bh4 BH₄⁻ bh4->catalyst 2 adsorption_np Adsorption of 4-Nitrophenolate adsorption_bh4 Adsorption of BH₄⁻ h_transfer Hydrogen Transfer desorption Desorption product->desorption 4

Caption: Proposed mechanism for the reduction of 4-nitrophenol on the surface of a silver nanoparticle (AgNP).

Application Notes and Protocols: 4-(1H-pyrrol-1-yl)benzoic Acid as a Versatile Molecular Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrrol-1-yl)benzoic acid is a bifunctional organic compound that has garnered significant interest as a molecular building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group and a pyrrole ring, allows for diverse chemical modifications, leading to the synthesis of novel compounds with a wide range of biological activities and material properties. These application notes provide an overview of the utilization of this compound in the development of potential therapeutic agents and functional materials, complete with detailed experimental protocols and supporting data.

I. Applications in Drug Discovery and Development

Derivatives of this compound have demonstrated considerable potential as antibacterial and antitubercular agents. The core structure serves as a scaffold for the synthesis of various hydrazides, oxadiazoles, triazoles, and other heterocyclic systems that exhibit potent antimicrobial properties.

Antibacterial and Antitubercular Agents

A significant body of research has focused on the synthesis of this compound hydrazide and its subsequent conversion into various derivatives. These compounds have been evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.

Quantitative Data Summary:

The following tables summarize the in vitro antitubercular and antibacterial activities of various derivatives of this compound.

Table 1: In Vitro Antitubercular Activity of this compound Derivatives against Mycobacterium tuberculosis H37Rv

Compound IDDerivative TypeMIC (µg/mL)Reference
1 Hydrazide>50[1][2]
2a N'-Arylmethylenehydrazide25[1][2]
2b N'-(4-Chlorobenzylidene)hydrazide12.5[1][2]
3a 1,3,4-Oxadiazole6.25[1][2]
3b 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol3.12[1][2]
4a 1,2,4-Triazole12.5[1][2]
4b 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol6.25[1][2]
Isoniazid Standard Drug0.25[3]
Rifampicin Standard Drug0.5[4]

Table 2: In Vitro Antibacterial Activity of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide Derivatives [1]

Compound IDSubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5a Unsubstituted Phenyl1632
5b 4-Chlorophenyl816
5c 4-Nitrophenyl48
Ciprofloxacin Standard Drug12
Mechanism of Action: Enzyme Inhibition

Several studies suggest that the antitubercular activity of this compound derivatives stems from their ability to inhibit key enzymes in Mycobacterium tuberculosis. Molecular docking studies have indicated that these compounds may act as dual inhibitors of enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR), crucial enzymes in fatty acid synthesis and nucleotide metabolism, respectively.[1] The inhibition of these pathways disrupts essential cellular processes, leading to bacterial cell death.

Signaling Pathway Diagram: Proposed Mechanism of Action

G Proposed Inhibitory Pathway of this compound Derivatives cluster_drug Drug Action cluster_pathways Bacterial Metabolic Pathways cluster_fas Fatty Acid Synthesis II (FAS-II) cluster_folate Folate Biosynthesis cluster_outcome Outcome Drug 4-(1H-pyrrol-1-yl)benzoic acid derivative InhA Enoyl-ACP Reductase (InhA) Drug->InhA inhibits DHFR Dihydrofolate Reductase (DHFR) Drug->DHFR inhibits Fatty_Acid_Elongation Fatty Acid Elongation InhA->Fatty_Acid_Elongation catalyzes Mycolic_Acid Mycolic Acid Synthesis Fatty_Acid_Elongation->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Wall_Disruption Cell_Wall_Disruption Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect disruption leads to THF_Synthesis Tetrahydrofolate Synthesis DHFR->THF_Synthesis catalyzes Nucleotide_Synthesis Nucleotide Synthesis THF_Synthesis->Nucleotide_Synthesis DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Replication_Failure Replication_Failure DNA_Replication->Bactericidal_Effect failure leads to G Synthesis Workflow Start Start Esterification Esterification of This compound Start->Esterification Hydrazinolysis Hydrazinolysis of the ester Esterification->Hydrazinolysis Isolation Isolation and purification of the hydrazide Hydrazinolysis->Isolation Characterization Characterization (IR, NMR, Mass Spec) Isolation->Characterization End End Product: Hydrazide Characterization->End G MABA Workflow Start Start Prepare_Culture Prepare M. tuberculosis H37Rv culture Start->Prepare_Culture Serial_Dilution Prepare serial dilutions of test compounds Prepare_Culture->Serial_Dilution Inoculation Inoculate microplate wells Serial_Dilution->Inoculation Incubation Incubate plates at 37°C Inoculation->Incubation Add_Alamar_Blue Add Alamar Blue reagent Incubation->Add_Alamar_Blue Re-incubation Incubate for color development Add_Alamar_Blue->Re-incubation Read_Results Read results visually or with a fluorometer Re-incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthetic Yield of 4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of 4-(1H-pyrrol-1-yl)benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.[1][2] Both methods involve the condensation of a 1,4-dicarbonyl compound (or a surrogate) with 4-aminobenzoic acid.[1][2]

Q2: Which synthetic route, Paal-Knorr or Clauson-Kaas, is generally preferred for this specific compound?

A2: The choice between the Paal-Knorr and Clauson-Kaas synthesis depends on the availability of starting materials, desired reaction conditions, and scale. The Paal-Knorr reaction often utilizes 2,5-hexanedione and can be performed under various acidic conditions.[2] The Clauson-Kaas reaction employs 2,5-dimethoxytetrahydrofuran as a stable and less odorous precursor to the required 1,4-dicarbonyl species and is also conducted under acidic catalysis.[3] For substrates sensitive to harsh acidic conditions, modified Clauson-Kaas procedures with milder catalysts might be advantageous.[4]

Q3: What are the key challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Low Nucleophilicity of the Amine: The electron-withdrawing carboxylic acid group on 4-aminobenzoic acid reduces the nucleophilicity of the amino group, which can lead to slower reaction rates and lower yields.[5]

  • Side Product Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can self-condense to form furan byproducts.[5]

  • Purification: Separating the desired product from unreacted starting materials, byproducts, and catalyst residues can be challenging due to the amphiprotic nature of the product (containing both an acidic carboxylic acid and a weakly basic pyrrole ring).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexanes), with a small amount of acetic or formic acid to ensure sharp spots for the carboxylic acid-containing compounds. Staining with an appropriate agent, such as potassium permanganate or iodine, can aid in visualization if the compounds are not UV-active.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature, for example, from 80°C to 100-110°C.The reduced nucleophilicity of 4-aminobenzoic acid may require higher thermal energy to drive the reaction forward.
Inappropriate Catalyst or Catalyst Concentration If using a weak acid like acetic acid, consider switching to a stronger acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZrOCl₂·8H₂O.[3] Optimize the catalyst loading (typically 5-10 mol%).A more effective catalyst can accelerate the rate-limiting cyclization step.[6]
Prolonged Reaction Time Leading to Degradation Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to avoid product degradation under acidic conditions.Pyrroles can be sensitive to prolonged exposure to acid and heat.
Incomplete Hydrolysis of 2,5-dimethoxytetrahydrofuran (Clauson-Kaas) In the Clauson-Kaas synthesis, pre-hydrolysis of 2,5-dimethoxytetrahydrofuran in acidic water before adding the amine can improve the yield.[4]This ensures the formation of the reactive succinaldehyde intermediate.
Issue 2: Significant Furan Byproduct Formation
Potential Cause Troubleshooting Step Rationale
Excessively Acidic Conditions Ensure the reaction pH is not below 3. If using a strong acid, consider buffering the reaction mixture or switching to a milder catalyst.Strongly acidic conditions favor the intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan.[5]
Slow Reaction with the Amine Increase the concentration of 4-aminobenzoic acid (e.g., use a slight excess) to favor the bimolecular reaction over the unimolecular furan formation.Le Chatelier's principle suggests that increasing the concentration of one reactant can drive the equilibrium towards the desired product.
Issue 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting Step | Rationale | | Product Solubility Issues | After the reaction, neutralize the acidic catalyst with a base like sodium bicarbonate. The product can then be precipitated or extracted. | Neutralization will deprotonate the carboxylic acid, altering its solubility and facilitating separation from non-acidic impurities. | | Presence of Tarry Byproducts | Lower the reaction temperature and consider using a milder catalyst to prevent polymerization. | High temperatures and strong acids can lead to the formation of polymeric tars. | | Co-precipitation of Starting Material and Product | Utilize acid-base extraction. Dissolve the crude product in an aqueous base (e.g., NaHCO₃ solution), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product. | This method effectively separates the carboxylic acid product from neutral and basic impurities. |

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid (1.0 eq), 2,5-hexanedione (1.1 eq), and a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to reflux (typically 80-120°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by acid-base extraction.

Protocol 2: Clauson-Kaas Synthesis of this compound
  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in a mixture of water and acetic acid.[3]

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

  • Heat the mixture to 70-100°C and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated product by vacuum filtration and wash with water.

  • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for the Clauson-Kaas Synthesis of N-Aryl Pyrroles

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidAcetic AcidReflux2-459-95[3]
ZrOCl₂·8H₂OWater600.570-98[3]
Microwave (no catalyst)Acetic Acid1700.17~90[7]

Note: Yields are for a range of N-aryl pyrroles and may vary for this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Reactants: - 4-Aminobenzoic Acid - 1,4-Dicarbonyl Source - Solvent & Catalyst react Heat Reaction Mixture (e.g., 80-120°C) start->react monitor Monitor by TLC react->monitor cool Cool to RT monitor->cool neutralize Neutralize (if acidic) cool->neutralize isolate Isolate Crude Product (Filtration/Extraction) neutralize->isolate purify Recrystallization or Acid-Base Extraction isolate->purify characterize Characterize Pure Product (NMR, MS, MP) purify->characterize

Caption: A general experimental workflow for the synthesis of this compound.

Caption: A troubleshooting guide for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis.

Problem Potential Cause Recommended Solution
Low yield after recrystallization The compound may be partially soluble in the cold recrystallization solvent. The incorrect solvent or an excessive amount of solvent may have been used.- Ensure the use of a minimal amount of hot solvent to dissolve the crude product completely. - Cool the solution slowly and then in an ice bath to maximize crystal formation. - If the yield is still low, consider a different solvent system. A mixture of ethanol and water can be effective.
Product is oily or fails to crystallize The presence of impurities can lower the melting point and inhibit crystallization. The cooling process may be too rapid.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound if available. - If oiling out persists, redissolve the oil in a small amount of hot solvent and try adding a non-polar co-solvent (like hexanes) dropwise until turbidity appears, then cool slowly.
Crude product is a dark, tarry material This often indicates polymerization of the starting materials or the product itself, which can be caused by excessively high temperatures or highly acidic conditions during the synthesis (e.g., Paal-Knorr synthesis).[1]- Before recrystallization, attempt to remove the tar by dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate) and treating it with activated carbon.[2] - Perform a hot filtration to remove the carbon and other insoluble materials before proceeding with crystallization. - Consider optimizing the synthesis to use milder acid catalysts or lower reaction temperatures to prevent tar formation.[1]
Presence of starting materials in the final product Incomplete reaction during the synthesis.- If the starting materials are significantly more soluble in a particular solvent than the product, a simple wash of the crude solid may be effective. - Recrystallization is often effective at removing small amounts of unreacted starting materials. - If significant amounts of starting materials remain, column chromatography may be necessary.
Product is discolored after purification Colored impurities may be present that are not effectively removed by a single recrystallization. Oxidation may have occurred.- Use activated charcoal during the recrystallization process to adsorb colored impurities.[2] Add the charcoal to the hot solution before filtration. - Ensure the purification process is carried out with minimal exposure to air and high temperatures to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is recrystallization. This technique is ideal for removing small amounts of impurities from a solid compound.

Q2: What are the best solvents for the recrystallization of this compound?

A2: While specific solubility data is not extensively published, ethanol is frequently mentioned as a suitable solvent for the recrystallization of derivatives of this compound. For similar compounds like benzoic acid, water and mixtures of ethanol and water are also commonly used.[2][3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: My crude product from a Paal-Knorr synthesis is very impure. What are the likely contaminants?

A3: The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines can have several byproducts.[4][5] Common impurities include unreacted 4-aminobenzoic acid and the 1,4-dicarbonyl compound. Additionally, under acidic conditions, the 1,4-dicarbonyl compound can cyclize to form a furan byproduct.[6] Harsh reaction conditions can also lead to the formation of polymeric, tarry substances.[1]

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (286-289 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a suitable starting point for analysis.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any impurities with distinct signals.

Q5: Are there alternative purification methods to recrystallization?

A5: Yes, if recrystallization fails to yield a product of the desired purity, other methods can be employed:

  • Column Chromatography: Flash column chromatography using silica gel as the stationary phase is effective for separating the desired product from more polar or less polar impurities. A gradient elution with a solvent system like hexanes and ethyl acetate is a common starting point.

  • Acid-Base Extraction: Since this compound is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate). The aqueous layer containing the deprotonated product can then be acidified to precipitate the pure acid, which is then collected by filtration.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent ratios may need to be determined empirically.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently on a hot plate.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities into a clean, pre-warmed Erlenmeyer flask.

  • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven or air dry them on a watch glass.

  • Determine the melting point and yield of the purified product.

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)
Water00.17
Water250.34
Water955.9
Ethanol2545.5
Acetone2550.9
Diethyl Ether2540.7
Hexane250.9

Data compiled from various sources and should be used as a general guide. The significant increase in the solubility of benzoic acid in hot water compared to cold water makes it an excellent solvent for recrystallization.[2][9][10] Ethanol shows high solubility even at room temperature, suggesting it might be better used as part of a co-solvent system (e.g., with water) for this compound.

Visualizations

Purification_Troubleshooting cluster_start Start: Crude Product cluster_recrystallization Primary Purification: Recrystallization cluster_analysis Purity Assessment cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound recrystallize Dissolve in minimal hot solvent (e.g., Ethanol/Water) start->recrystallize No tarry Issue: Tarry Impurities start->tarry Is the crude material tarry? cool Cool slowly to room temperature, then ice bath recrystallize->cool No colored Issue: Colored Product recrystallize->colored Is the solution colored? filtrate Collect crystals by vacuum filtration cool->filtrate No oiling_out Issue: Oiling Out / No Crystals cool->oiling_out Does it oil out? dry Dry purified product filtrate->dry No low_yield Issue: Low Yield filtrate->low_yield Is the yield low? analyze Check Purity (MP, TLC, HPLC) dry->analyze pure Pure Product analyze->pure Purity > 98% impure Product Impure analyze->impure Purity < 98% impure->recrystallize Re-purify solve_oiling Solution: - Slower cooling - Scratch flask - Add seed crystal oiling_out->solve_oiling Yes solve_yield Solution: - Minimize hot solvent - Ensure complete cooling low_yield->solve_yield Yes solve_colored Solution: - Use activated carbon colored->solve_colored Yes solve_tarry Solution: - Pre-treat with activated carbon - Hot filtration tarry->solve_tarry Yes solve_oiling->cool solve_yield->dry solve_colored->cool solve_tarry->recrystallize

Caption: Troubleshooting workflow for the purification of this compound.

Paal_Knorr_Synthesis_and_Impurities cluster_reactants Reactants cluster_reaction Paal-Knorr Synthesis cluster_products Reaction Mixture diketone 1,4-Dicarbonyl Compound reaction Acid Catalyst (e.g., H+) Heat diketone->reaction amine 4-Aminobenzoic Acid amine->reaction product This compound (Desired Product) reaction->product unreacted_diketone Unreacted 1,4-Dicarbonyl reaction->unreacted_diketone Incomplete Reaction unreacted_amine Unreacted 4-Aminobenzoic Acid reaction->unreacted_amine Incomplete Reaction furan Furan Byproduct reaction->furan Side Reaction tar Tarry Polymers reaction->tar Side Reaction (Harsh Conditions)

Caption: Potential products and impurities from the Paal-Knorr synthesis.

References

stability of 4-(1H-pyrrol-1-yl)benzoic acid in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 4-(1H-pyrrol-1-yl)benzoic acid in acidic and basic media. Researchers, scientists, and drug development professionals can use this information to anticipate and troubleshoot issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic solutions?

Based on forced degradation studies of related pyrrole derivatives, this compound is expected to be labile in acidic media and extremely unstable in alkaline (basic) media.[1][2] It is anticipated to be most stable in neutral conditions.[1][2]

Q2: What are the likely degradation pathways for this compound?

The primary degradation pathway in both acidic and basic media is likely the hydrolysis of the bond connecting the pyrrole ring to the benzoic acid moiety. This would result in the formation of pyrrole and 4-hydroxybenzoic acid. Under harsh acidic or basic conditions, further degradation of the pyrrole ring itself can occur.[1][2]

Q3: How can I monitor the degradation of this compound in my experiments?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the degradation of the parent compound and the appearance of degradation products.[1][2] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.

Q4: Are there any general guidelines for conducting stability studies on compounds like this compound?

Yes, the International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products.[3][4][5][6][7] These guidelines recommend performing forced degradation studies under various stress conditions, including acid, base, heat, light, and oxidation, to understand the degradation pathways.[5][8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of starting material in a reaction performed in basic media. This compound is highly unstable in basic conditions, leading to rapid degradation.- If possible, perform the reaction at a neutral or slightly acidic pH. - If basic conditions are required, consider using a milder base, lower reaction temperature, and shorter reaction time. - Monitor the reaction closely using a rapid analytical technique like TLC or a quick HPLC method.
Unexpected peaks appearing in HPLC analysis after sample preparation in acidic mobile phase. The compound is likely degrading in the acidic mobile phase.- Buffer the mobile phase to a pH closer to neutral (e.g., pH 6-7), if compatible with your analytical method. - Prepare samples in a neutral solvent and inject them immediately. - Perform the HPLC analysis at a lower temperature to reduce the rate of degradation.
Inconsistent results in biological assays. Degradation of the compound in the assay medium, which may be buffered at a non-neutral pH.- Assess the stability of this compound in the specific assay buffer over the time course of the experiment. - If degradation is observed, consider preparing fresh stock solutions and adding them to the assay at the last possible moment. - If significant degradation occurs, the assay results may not be reliable.
Difficulty in isolating the pure compound after a reaction. Degradation products may co-elute with the desired product during purification.- Use a high-resolution purification technique like preparative HPLC. - Adjust the pH of the purification mobile phase to minimize on-column degradation. - Consider a different purification strategy, such as crystallization, if applicable.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating its expected stability profile.

Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl at 60°C010000
285.210.14.7
665.725.39.0
2430.155.914.0
0.1 M NaOH at RT010000
0.545.348.26.5
110.878.910.3
2<185.113.8
pH 7.0 Buffer at RT010000
2499.8<0.1<0.1
7299.50.20.3

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Acidic and Basic Media

Objective: To determine the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Sample Preparation:

    • Acidic: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Basic: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Neutral: Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

  • Incubation:

    • Place the acidic stress sample in an incubator or water bath set at 60°C.

    • Keep the basic and neutral stress samples at room temperature (25°C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 6, and 24 hours for the acidic sample; 0, 0.5, 1, and 2 hours for the basic sample; and 0, 24, and 72 hours for the neutral sample).

  • Sample Quenching (for acidic and basic samples): Immediately neutralize the withdrawn aliquots to stop further degradation. For the acidic sample, add an appropriate amount of 0.1 M NaOH. For the basic sample, add an appropriate amount of 0.1 M HCl.

  • HPLC Analysis: Dilute the quenched samples with mobile phase to an appropriate concentration and inject them into the HPLC system.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. Identify and quantify any major degradation products.

Visualizations

experimental_workflow start Start: Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic Stress (0.1 M HCl, 60°C) start->acid Dilute Stock base Basic Stress (0.1 M NaOH, RT) start->base Dilute Stock neutral Neutral Control (Water, RT) start->neutral Dilute Stock sampling Withdraw Aliquots at Time Points acid->sampling base->sampling neutral->sampling quench Neutralize Acid/Base Samples sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (% Degradation, Product ID) hplc->data end End: Stability Profile data->end degradation_pathway parent This compound acid_cond Acidic Conditions (H+, H2O, Heat) parent->acid_cond base_cond Basic Conditions (OH-, H2O) parent->base_cond dp1 Pyrrole acid_cond->dp1 Hydrolysis dp2 4-Hydroxybenzoic acid acid_cond->dp2 Hydrolysis base_cond->dp1 Hydrolysis base_cond->dp2 Hydrolysis further_deg Further Degradation (Ring Opening, etc.) dp1->further_deg

References

Technical Support Center: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the widely used Paal-Knorr synthesis and potential challenges with the Buchwald-Hartwig amination route.

Paal-Knorr Synthesis Issues

The Paal-Knorr synthesis, reacting 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran (a precursor to 1,4-dicarbonyl), is a common method for preparing this compound.

Question 1: I am observing a significant amount of an insoluble white solid in my reaction mixture, and my final yield is low. What is the likely cause?

Answer:

The most probable cause is the precipitation of unreacted 4-aminobenzoic acid. 4-aminobenzoic acid has limited solubility in many organic solvents, and if the reaction does not go to completion, it will remain as a solid.

Troubleshooting Steps:

  • Ensure Complete Dissolution: At the start of the reaction, ensure that the 4-aminobenzoic acid is fully dissolved in the reaction solvent. This may require heating or the use of a co-solvent.

  • Reaction Time and Temperature: The reaction may require longer heating times or a higher temperature to ensure complete conversion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the 1,4-dicarbonyl precursor (2,5-dimethoxytetrahydrofuran) can sometimes be used to drive the reaction to completion.

Question 2: My TLC analysis shows a major byproduct spot with a similar Rf to my desired product, making purification difficult. What is this byproduct and how can I minimize it?

Answer:

A common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan derivative, 4-(furan-1-yl)benzoic acid. This occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl intermediate.[1][2]

Troubleshooting Steps:

  • Control Acidity: The formation of the furan byproduct is favored under strongly acidic conditions (pH < 3).[2][3] To minimize its formation, maintain neutral or weakly acidic conditions. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[2]

  • Catalyst Choice: Instead of strong mineral acids, consider using milder catalysts such as iodine or Lewis acids like iron(III) chloride, which have been shown to promote the Paal-Knorr reaction effectively under mild conditions.[4]

  • Purification: If the furan byproduct does form, careful column chromatography or recrystallization may be necessary for separation. Due to the structural similarity, a high-resolution separation technique might be required.

Question 3: The reaction mixture has turned dark and tarry, and I am unable to isolate a clean product. What is happening?

Answer:

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.

Troubleshooting Steps:

  • Lower Reaction Temperature: Reduce the reaction temperature and monitor for product formation over a longer period.

  • Use a Milder Catalyst: Switch from a strong acid to a milder catalyst to avoid degradation of the starting materials and product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to tar formation.

Buchwald-Hartwig Amination Issues

While less common for this specific synthesis, the Buchwald-Hartwig amination of a 4-halobenzoic acid with pyrrole is a potential alternative route.

Question 4: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but I am observing a significant amount of dehalogenated starting material (benzoic acid). How can I prevent this?

Answer:

The formation of the hydrodehalogenated arene is a known side reaction in the Buchwald-Hartwig amination.[5] This occurs via a competing pathway where a β-hydride elimination from the amide intermediate leads to the dehalogenated product.

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is crucial in minimizing this side reaction. Sterically hindered and electron-rich ligands often favor the desired C-N bond formation over hydrodehalogenation.

  • Base Selection: The strength and nature of the base can influence the reaction outcome. Weaker bases or careful control of the base stoichiometry may reduce the extent of hydrodehalogenation.

  • Reaction Conditions: Lowering the reaction temperature and carefully optimizing the reaction time can also help to suppress this side reaction.

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation in the Paal-Knorr Synthesis of this compound

ParameterConditionExpected Impact on Furan Byproduct FormationRationale
pH / Acidity pH < 3 (Strongly Acidic)HighStrongly acidic conditions favor the acid-catalyzed cyclization of the 1,4-dicarbonyl intermediate to form the furan.[2][3]
Neutral to Weakly AcidicLow to ModerateMilder acidic conditions are sufficient to catalyze the reaction with the amine to form the pyrrole while minimizing the competing furan formation.[2]
Catalyst Strong Mineral Acids (e.g., HCl, H₂SO₄)HighPromotes rapid protonation and subsequent cyclization to the furan.[2]
Weak Acids (e.g., Acetic Acid)ModerateProvides sufficient catalysis for pyrrole formation with less promotion of the furan byproduct.[2]
Lewis Acids (e.g., FeCl₃)LowCan effectively catalyze the reaction under milder conditions, reducing the likelihood of side reactions.[4]
Temperature HighMay IncreaseHigher temperatures can sometimes favor the thermodynamically stable furan byproduct and lead to decomposition.
ModerateOptimalAllows for the desired reaction to proceed at a reasonable rate without significant byproduct formation.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound

This protocol is a general procedure based on the Paal-Knorr condensation of 4-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran.

Materials:

  • 4-Aminobenzoic acid

  • 2,5-Dimethoxytetrahydrofuran (mixture of cis and trans)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1.0 equivalent) in a minimal amount of glacial acetic acid with gentle heating.

  • To this solution, add 2,5-dimethoxytetrahydrofuran (1.0 to 1.2 equivalents).

  • Heat the reaction mixture to reflux (typically around 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • After the reaction is complete (as indicated by the consumption of the starting amine), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice water with stirring. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Mandatory Visualizations

logical_workflow cluster_start Start: Synthesis of this compound cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Reaction Setup (Paal-Knorr or Buchwald-Hartwig) problem Issue Encountered? start->problem low_yield Low Yield / Incomplete Reaction problem->low_yield Yes byproduct Significant Byproduct Formation problem->byproduct Yes tar Dark/Tarry Mixture problem->tar Yes solution Successful Synthesis of This compound problem->solution No check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions check_purity Check Starting Material Purity low_yield->check_purity adjust_acidity Adjust Acidity (Paal-Knorr) byproduct->adjust_acidity change_catalyst Change Catalyst/Ligand byproduct->change_catalyst tar->check_conditions tar->change_catalyst optimize_purification Optimize Purification Method check_conditions->optimize_purification check_purity->optimize_purification adjust_acidity->optimize_purification change_catalyst->optimize_purification optimize_purification->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products reactant1 4-Aminobenzoic Acid intermediate 1,4-Dicarbonyl Intermediate reactant1->intermediate + H⁺ reactant2 2,5-Dimethoxytetrahydrofuran reactant2->intermediate Hydrolysis main_product This compound intermediate->main_product + 4-Aminobenzoic Acid (Neutral/Weakly Acidic) byproduct 4-(Furan-1-yl)benzoic acid intermediate->byproduct Strongly Acidic Conditions (pH < 3)

Caption: Reaction pathway for the Paal-Knorr synthesis of this compound, highlighting the formation of the furan byproduct.

References

reaction condition refinement for synthesizing its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Reaction Condition Refinement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the synthesis of chemical derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Category 1: Reaction Outcomes

Q1: My reaction yield is unexpectedly low. What are the common causes and how can I improve it?

A1: Low reaction yields are a frequent challenge and can stem from various factors.[1][2] A systematic approach is crucial for identifying the root cause.

Troubleshooting Steps:

  • Re-evaluate Reagent Quality and Stoichiometry:

    • Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction or generate side products.

    • Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio, especially of the limiting reagent, will directly impact the theoretical yield.[3]

  • Assess Reaction Conditions:

    • Temperature: Reactions are sensitive to temperature.[4] Deviations from the optimal temperature can slow the reaction rate or promote the formation of side products.[1] For exothermic reactions, increasing temperature can shift the equilibrium to favor reactants, lowering the yield.[4][5]

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion or if the product is degrading over time.[1]

    • Atmosphere: Some reactions are sensitive to air or moisture. Ensure that inert atmosphere conditions (e.g., using nitrogen or argon) are properly maintained if required.

  • Investigate Catalyst Activity:

    • Deactivation: The catalyst may have lost activity due to improper storage, handling, or decomposition under reaction conditions.[1]

    • Loading: The amount of catalyst used is critical. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to unwanted side reactions.

  • Review Work-up and Purification Procedures:

    • Significant product loss can occur during extraction, washing, and purification steps.[6] Your product might be partially soluble in the aqueous layer during extraction or may not be stable to the purification conditions (e.g., silica gel chromatography).[6][7]

Q2: My reaction is producing significant side products, leading to low selectivity. How can I address this?

A2: Poor selectivity is often a result of non-optimized reaction conditions that allow for competing reaction pathways.

Troubleshooting Steps:

  • Adjust Reaction Temperature: Temperature is a critical factor in controlling selectivity.[3] Lowering the temperature can often disfavor higher activation energy pathways that lead to side products, thus increasing selectivity for the desired product.

  • Screen Different Solvents: The solvent can profoundly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[8][9] Changing the solvent polarity can alter the product distribution.[8]

  • Optimize the Catalyst: The choice of catalyst and its ligands (if applicable) is paramount for selectivity. Screening different catalysts or modifying the existing one can block unwanted reaction pathways.[10][11]

  • Control Reagent Addition: The rate of addition of a reactant can be crucial. Slow, controlled addition can help maintain a low concentration of the reagent, which can suppress side reactions that are of a higher order with respect to that reactant.

Category 2: Reagents and Solvents

Q3: How do I choose the optimal solvent for my reaction?

A3: The choice of solvent is critical as it affects reactant solubility, reaction rate, and sometimes the product distribution.[1][8]

Key Considerations:

  • Solubility: Reactants must be sufficiently soluble in the solvent at the reaction temperature.

  • Polarity: The solvent's polarity can dramatically affect the reaction rate. Reactions involving the formation of charged intermediates are often accelerated in polar solvents.[8][9]

  • Boiling Point: The boiling point of the solvent determines the maximum temperature achievable at atmospheric pressure.

  • Inertness: The solvent should not react with any of the reactants, intermediates, products, or the catalyst.

Q4: I suspect my catalyst is inactive. How can I confirm this and what should I do?

A4: Catalyst inactivity is a common problem that can halt a reaction.

Troubleshooting Steps:

  • Perform a Control Reaction: Run the reaction with a fresh batch of catalyst or a known active catalyst under identical conditions.[1] This will serve as a positive control to determine if the catalyst is the issue.

  • Check for Obvious Deactivation: Visually inspect the catalyst. A change in color or physical appearance might indicate decomposition.

  • Review Handling and Storage: Ensure the catalyst has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). Many catalysts are sensitive to air, moisture, or light.

  • Consider In-Situ Activation: Some catalysts require an activation step before or during the reaction. Review the literature to ensure this was performed correctly.[1]

Category 3: Reaction Work-up

Q5: I'm observing an emulsion during my aqueous work-up. How can I break it?

A5: Emulsions are a common and frustrating issue during liquid-liquid extractions. They are colloidal suspensions of one liquid in another.

Methods to Break an Emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[12] This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic component and helping to break the emulsion.

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Centrifugation: If a suitable centrifuge is available, spinning the emulsion can force the layers to separate.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield and Selectivity

Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Selectivity (%)
25 (Room Temp)244585
5087892
8039188
11018575
Representative data for an endothermic reaction where higher temperatures initially improve yield but can decrease selectivity past an optimum.

Table 2: Influence of Solvent Polarity on Reaction Rate

SolventDielectric ConstantReaction Time for 95% Conversion (h)
Toluene2.418
Tetrahydrofuran (THF)7.610
Acetonitrile37.54
Dimethylformamide (DMF)38.32
Representative data for a reaction that is accelerated by polar solvents.[8]

Table 3: Catalyst Loading vs. Product Yield

Catalyst Loading (mol%)Yield (%)
0.535
1.072
2.095
5.096
Illustrates that beyond a certain point, increasing catalyst loading may not significantly improve yield and becomes less cost-effective.

Experimental Protocols

Protocol 1: General Procedure for Reaction Optimization via One-Factor-At-a-Time (OFAT)

The OFAT methodology involves changing one parameter at a time to determine its effect on the reaction outcome.[13][14] While not as efficient as Design of Experiments (DoE), it is straightforward to implement.[14][15]

  • Establish a Baseline: Run the reaction using the initial or literature-reported conditions. Analyze the yield and purity. This will be your baseline for comparison.[1]

  • Identify Key Variables: Determine the most critical variables to optimize. These often include temperature, solvent, catalyst, and reactant concentrations.

  • Vary One Parameter at a Time: Set up a series of small-scale reactions. In each experiment, change only one parameter while keeping all others constant. For example, to optimize temperature, run the reaction at several different temperatures (e.g., 40°C, 60°C, 80°C) while keeping concentrations, solvent, and reaction time identical.

  • Analyze Results: Analyze the outcome of each reaction. Identify the condition that gave the best result for the tested variable.

  • Iterate: Fix the optimized parameter at its best value and proceed to optimize the next variable in the same manner.

  • Confirm Optimum: Once all variables have been individually optimized, run a final reaction with all the optimized parameters combined to confirm the overall improvement.

Protocol 2: Testing for Catalyst Activity

This protocol helps determine if a suspected catalyst batch is active.[1]

  • Set Up Parallel Reactions: Prepare three identical small-scale reactions.

    • Reaction A (Test Catalyst): Use the catalyst batch .

    • Reaction B (Positive Control): Use a fresh, reliable batch of the same catalyst.

    • Reaction C (Negative Control): Set up the reaction without any catalyst.

  • Run and Monitor: Execute all three reactions under identical, established conditions (temperature, solvent, concentrations). Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Compare Results:

    • If Reaction A and B proceed similarly and are significantly faster than Reaction C, your test catalyst is likely active.

    • If Reaction B proceeds as expected but Reaction A resembles the negative control (Reaction C), your test catalyst is inactive.

    • If none of the reactions proceed, there may be an issue with other reagents or the reaction conditions themselves.

Visualizations

Troubleshooting_Workflow_for_Low_Yield Start Low Reaction Yield Observed CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents ReviewConditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) CheckReagents->ReviewConditions Reagents OK End_Improved Yield Improved CheckReagents->End_Improved Impure Reagents or Incorrect Stoichiometry Found and Corrected EvaluateWorkup Evaluate Work-up and Purification Procedures ReviewConditions->EvaluateWorkup Conditions Appear Correct ReviewConditions->End_Improved Suboptimal Conditions Found and Corrected InvestigateSideReactions Investigate Potential Side Reactions EvaluateWorkup->InvestigateSideReactions Procedure Optimized EvaluateWorkup->End_Improved Product Loss During Work-up Identified and Minimized InvestigateSideReactions->End_Improved Side Reactions Minimized End_Consult Yield Still Low (Consult Literature/Support) InvestigateSideReactions->End_Consult Competing Reactions Dominant

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Solvent_Selection_Logic Start Need to Select a Solvent Solubility Are all reactants soluble? Start->Solubility BoilingPoint Is the boiling point suitable for the desired temperature? Solubility->BoilingPoint Yes Reselect Find Alternative Solvent Solubility->Reselect No Inertness Is the solvent inert to all reagents and products? BoilingPoint->Inertness Yes BoilingPoint->Reselect No ConsiderPolarity Consider Polarity and Effect on Reaction Rate Inertness->ConsiderPolarity Yes Inertness->Reselect No SelectSolvent Select Solvent ConsiderPolarity->SelectSolvent

Caption: Decision process for selecting an appropriate reaction solvent.

Temperature_Effect_on_Equilibrium Start Controlling Reaction Temperature ReactionType Is the reaction Exothermic or Endothermic? Start->ReactionType Exothermic Exothermic (ΔH < 0) Heat is a product ReactionType->Exothermic Exothermic Endothermic Endothermic (ΔH > 0) Heat is a reactant ReactionType->Endothermic Endothermic IncreaseTempExo Increasing Temperature Shifts Equilibrium to Reactants (Lower Yield) Exothermic->IncreaseTempExo DecreaseTempExo Decreasing Temperature Shifts Equilibrium to Products (Higher Yield) Exothermic->DecreaseTempExo IncreaseTempEndo Increasing Temperature Shifts Equilibrium to Products (Higher Yield) Endothermic->IncreaseTempEndo DecreaseTempEndo Decreasing Temperature Shifts Equilibrium to Reactants (Lower Yield) Endothermic->DecreaseTempEndo

Caption: Effect of temperature on equilibrium for different reaction types.

References

Technical Support Center: Synthesis of 4-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address challenges related to low yields and other synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, primarily focusing on the Paal-Knorr and Clauson-Kaas reactions.

Q1: My Paal-Knorr reaction of 4-aminobenzoic acid and a 1,4-dicarbonyl compound is resulting in a low yield. What are the primary causes?

A1: Low yields in the Paal-Knorr synthesis of this compound are often attributable to several factors:

  • Suboptimal Reaction Conditions: Harsh conditions, such as prolonged heating or the use of strong acids, can lead to the degradation of the product.[1]

  • Side Reactions: The most common side reaction is the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound to form a furan derivative. This is particularly prevalent at low pH (pH < 3).[1][2]

  • Incomplete Reaction: The nucleophilicity of the amine is crucial. In this case, the electron-withdrawing nature of the carboxylic acid group on 4-aminobenzoic acid can reduce the nucleophilicity of the amino group, potentially leading to an incomplete reaction.

  • Purification Losses: The product may be partially soluble in the recrystallization solvent, leading to loss of material during workup.

Q2: How can I minimize the formation of furan byproducts in my Paal-Knorr synthesis?

A2: To minimize furan formation, it is essential to control the acidity of the reaction medium. While the reaction is acid-catalyzed, strongly acidic conditions favor the competing furan synthesis.[1][2] Using a weak acid, such as acetic acid, as a catalyst or solvent provides a good balance of promoting the desired pyrrole formation without excessively catalyzing the furan cyclization.[1][2] Maintaining a pH above 3 is generally recommended.[2]

Q3: I am observing a dark-colored reaction mixture and impurities that are difficult to remove. What could be the cause?

A3: Dark coloration and the formation of intractable tars can result from the decomposition of the starting materials or the pyrrole product, especially under high heat or strongly acidic conditions. Pyrroles, particularly those with electron-withdrawing groups, can be sensitive to strong acids and high temperatures. Consider using milder reaction conditions, such as a modified Clauson-Kaas protocol, or explore alternative catalysts that allow for lower reaction temperatures.

Q4: My Clauson-Kaas reaction with 4-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran is giving a poor yield. What can I do to improve it?

A4: The classical Clauson-Kaas reaction often requires refluxing in acetic acid, which can be detrimental to acid-sensitive substrates.[3] To improve the yield, consider a modified, milder procedure:

  • Pre-hydrolysis of 2,5-dimethoxytetrahydrofuran: Refluxing 2,5-dimethoxytetrahydrofuran in water first generates the more reactive 2,5-dihydroxytetrahydrofuran.

  • Buffered Reaction Conditions: After cooling, the reaction with 4-aminobenzoic acid can be carried out at room temperature in a buffered solution (e.g., an acetate buffer at pH 5). This avoids exposing the acid-sensitive pyrrole product to harsh acidic conditions and high temperatures.[3]

Q5: Are there alternative synthetic routes if I continue to get low yields with the Paal-Knorr or Clauson-Kaas methods?

A5: Yes, the Ullmann condensation is a viable alternative for forming the C-N bond between the pyrrole and the benzoic acid moiety. This reaction typically involves the copper-catalyzed coupling of an aryl halide (e.g., 4-bromobenzoic acid) with pyrrole. While traditional Ullmann conditions can be harsh, modern protocols often utilize ligands and different copper sources to achieve the transformation under milder conditions.

Q6: What is the best way to purify the final this compound product?

A6: Recrystallization is the most common method for purifying this compound and related compounds. The choice of solvent is critical to obtaining a high recovery of pure product. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Commonly used solvents for the recrystallization of benzoic acid derivatives include:

  • Aqueous ethanol

  • Aqueous acetic acid

  • Hot water

It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific product.

Quantitative Data on Synthetic Yields

The following table summarizes reported yields for the synthesis of N-substituted pyrroles using various methods. Note that specific yields for this compound are not always available in the literature, so yields for structurally related compounds are included for comparison.

Synthesis MethodReactantsCatalyst/ConditionsProductYield (%)
Paal-Knorr1,4-dicarbonyl compound + primary amineGeneralN-substituted pyrrole>60
Paal-Knorr1,4-dione + amineMethanol, 70°C, 1-4 hN-substituted pyrrole ester90
Clauson-KaasAmine + 2,5-dimethoxytetrahydrofuranAcetic acid, refluxEthyl arylpyrrolylpropionate59-95
Clauson-KaasAmine + 2,5-dimethoxytetrahydrofuranAcetic acid, refluxPyrrole derivative78
Clauson-KaasAliphatic/aromatic amines + 2,5-DMTHFNaOAc, AcOH/H₂O, 75°C, 2.5 hN-substituted pyrrole15-90
Clauson-KaasAmines + 2,5-DMTHFP₂O₅, Toluene, 110°CN-substituted pyrrole46-100
Clauson-KaasAryl-/alkyl-, sulfonyl-, acylamines + 2,5-DMTHF4 mol% ZrOCl₂·8H₂O, Water, 60°CN-substituted pyrrole70-98
Clauson-Kaas (Microwave)Primary amines + 2,5-DMTHFAcetic acidN-substituted pyrrole59-96
Clauson-Kaas (Microwave)Primary amines + 2,5-DMTHFWaterN-substituted pyrrole12-74

Experimental Protocols

1. Paal-Knorr Synthesis of this compound

This protocol is a general procedure based on the established Paal-Knorr reaction.

  • Materials:

    • 4-aminobenzoic acid

    • 2,5-hexanedione

    • Glacial acetic acid

    • Ethanol (for recrystallization)

    • Water (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in glacial acetic acid.

    • Add 2,5-hexanedione (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker of ice water. The crude product should precipitate.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified crystals under vacuum to obtain this compound.

2. Modified Clauson-Kaas Synthesis

This modified protocol is designed to be milder and more suitable for acid-sensitive substrates.[3]

  • Materials:

    • 2,5-dimethoxytetrahydrofuran

    • 4-aminobenzoic acid

    • Sodium acetate

    • Glacial acetic acid

    • Dichloromethane

    • Water

  • Procedure:

    • In a round-bottom flask, heat a mixture of 2,5-dimethoxytetrahydrofuran and water to reflux for 2 hours under an inert atmosphere (e.g., nitrogen). This hydrolyzes the starting material to 2,5-dihydroxytetrahydrofuran.

    • Allow the solution to cool to room temperature.

    • Add dichloromethane, followed by 4-aminobenzoic acid (1 equivalent), sodium acetate (2 equivalents), and glacial acetic acid (1 equivalent) to create a buffered solution (pH ~5).

    • Stir the biphasic mixture vigorously at room temperature overnight.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Paal-Knorr Synthesis Workflow and Troubleshooting

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting A 4-Aminobenzoic Acid C Mix & Reflux in Acetic Acid A->C B 2,5-Hexanedione B->C D Precipitate in Ice Water C->D T2 Side Product: Furan Derivative C->T2 Strong Acid (pH < 3) E Vacuum Filtration D->E F Recrystallization E->F G Pure this compound F->G T1 Low Yield? G->T1 S1 Check Reaction Time/Temp T1->S1 Incomplete Reaction S3 Optimize Recrystallization Solvent T1->S3 Purification Loss S2 Use Weaker Acid/ Control pH > 3 T2->S2

Caption: Paal-Knorr synthesis workflow and key troubleshooting points.

Diagram 2: Clauson-Kaas Reaction Pathways: Classic vs. Modified

G cluster_classic Classic Method cluster_modified Modified Method A1 4-Aminobenzoic Acid + 2,5-Dimethoxytetrahydrofuran A2 Reflux in Acetic Acid A1->A2 A3 Potential Low Yield (Product Decomposition) A2->A3 B1 2,5-Dimethoxytetrahydrofuran + H2O (Reflux) B2 2,5-Dihydroxytetrahydrofuran B1->B2 B3 Add 4-Aminobenzoic Acid + Acetate Buffer (pH 5) Room Temperature B2->B3 B4 Improved Yield B3->B4

Caption: Comparison of classic and modified Clauson-Kaas reaction pathways.

References

Technical Support Center: Purification of 4-(1H-pyrrol-1-yl)benzoic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(1H-pyrrol-1-yl)benzoic acid hydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound hydrazide derivatives?

A1: The most common and effective purification techniques for these solid organic compounds are recrystallization and column chromatography. Recrystallization is often the first method of choice due to its simplicity and cost-effectiveness, especially for removing minor impurities.[1][2] Column chromatography is employed when recrystallization is ineffective or when separating the desired product from impurities with similar solubility profiles.

Q2: What are the likely impurities in my crude this compound hydrazide product?

A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Unreacted this compound or its corresponding ester.

  • Excess hydrazine hydrate used in the synthesis.

  • Byproducts from the Paal-Knorr synthesis of the pyrrole ring, such as furan derivatives, if this method was used to prepare the precursor.[3][4]

  • Side-products from the hydrazinolysis step.

  • Degradation products, as some pyrrole derivatives can be sensitive to acidic conditions and prolonged heating.[3]

Q3: Which solvent is recommended for the recrystallization of this compound hydrazide derivatives?

A3: Ethanol is a frequently cited and effective solvent for the recrystallization of this compound hydrazide and its analogs.[5][6] A mixture of ethanol and water can also be a good solvent system, where the compound is dissolved in hot ethanol and water is added dropwise as an anti-solvent until turbidity is observed, followed by cooling. For specific derivatives, it is always recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent mixture.

Troubleshooting Guides

Recrystallization Issues

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// Edges Start -> Dissolve; Dissolve -> Issue1 [label="Problem?", color="#EA4335"]; Dissolve -> Cool; Issue1 -> Solution1 [color="#34A853"]; Solution1 -> Dissolve [style=dashed];

Cool -> Issue2 [label="Problem?", color="#EA4335"]; Cool -> Issue3 [label="Problem?", color="#EA4335"]; Cool -> Filter; Issue2 -> Solution2 [color="#34A853"]; Solution2 -> Cool [style=dashed]; Issue3 -> Solution3 [color="#34A853"]; Solution3 -> Cool [style=dashed];

Filter -> Issue4 [label="Problem?", color="#EA4335"]; Filter -> Issue5 [label="Problem?", color="#EA4335"]; Filter -> Pure_Product; Issue4 -> Solution4 [color="#34A853"]; Issue5 -> Solution5 [color="#34A853"]; Solution5 -> Filter [style=dashed]; } dot Caption: Troubleshooting common issues during recrystallization.

Issue Possible Cause Recommended Solution
Product does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent such as ethanol or methanol. A solvent mixture (e.g., ethanol/water) might also be effective.
Product "oils out" instead of crystallizing. The compound's melting point may be lower than the solvent's boiling point, or the solution is cooling too rapidly.[7][8]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point can also help.[7][8]
No crystals form upon cooling. The solution may not be sufficiently supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent to increase the concentration.[7]
Low yield of purified product. Too much solvent was used, leading to significant product loss in the mother liquor. Crystallization was incomplete.Concentrate the mother liquor by carefully evaporating some solvent and cool the solution again to recover more product. Ensure the solution is cooled for an adequate amount of time, possibly in an ice bath, to maximize crystal formation.[8][9]
The purified product is colored. Colored impurities are present in the crude material.While the solution is hot, add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
Column Chromatography Issues

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Solution1 [label="Increase polarity of\nmobile phase.\n(e.g., higher % of Ethyl Acetate\nor add Methanol)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style=rounded]; Solution2 [label="Optimize mobile phase\nusing TLC.\nTry a different solvent system\nor a shallower gradient.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style=rounded]; Solution3 [label="Add a small amount of\nacid (e.g., acetic acid)\nor base (e.g., triethylamine)\nto the mobile phase.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style=rounded];

// Edges Start -> Load; Load -> Elute; Elute -> Issue1 [label="Problem?", color="#EA4335"]; Elute -> Issue2 [label="Problem?", color="#EA4335"]; Elute -> Collect; Issue1 -> Solution1 [color="#34A853"]; Solution1 -> Elute [style=dashed]; Issue2 -> Solution2 [color="#34A853"]; Solution2 -> Elute [style=dashed];

Collect -> Issue3 [label="Problem?", color="#EA4335"]; Collect -> Pure_Product; Issue3 -> Solution3 [color="#34A853"]; Solution3 -> Elute [style=dashed]; } dot Caption: Troubleshooting common issues in column chromatography.

Issue Possible Cause Recommended Solution
Product does not elute from the column. The mobile phase is not polar enough to displace the highly polar hydrazide derivative from the silica gel.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of a more polar solvent like methanol can also be added.
Poor separation of the product from impurities. The chosen mobile phase does not provide adequate resolution between the desired compound and impurities.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Experiment with different solvent mixtures (e.g., dichloromethane/methanol, ethyl acetate/methanol) to find a system that gives good separation (Rf value of the product around 0.2-0.4). A shallower solvent gradient during elution can also improve separation.
Significant tailing of the product peak. The polar hydrazide group may be interacting strongly and irreversibly with the acidic sites on the silica gel.Add a small amount of a modifier to the mobile phase to improve peak shape. For these acidic hydrazide derivatives, adding a small percentage of acetic acid (e.g., 0.1-1%) can help to protonate the compound and reduce tailing.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound hydrazide derivative. Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethanol/water) and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

General Protocol for Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system will show the desired product with an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a less polar composition and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Solubility Characteristics of Aromatic Hydrazides in Common Solvents (Qualitative)

This table provides general solubility information for aromatic hydrazides, which can be used as a starting point for selecting recrystallization or chromatography solvents for this compound hydrazide derivatives.

Solvent Polarity Index General Solubility at Room Temperature General Solubility at Elevated Temperature
n-Hexane0.1InsolubleSparingly Soluble
Toluene2.4Sparingly SolubleSoluble
Dichloromethane3.1Sparingly to Moderately SolubleSoluble
Ethyl Acetate4.4Moderately SolubleVery Soluble
Acetone5.1SolubleVery Soluble
Ethanol5.2SolubleVery Soluble
Methanol6.6SolubleVery Soluble
Water10.2Sparingly Soluble to InsolubleSparingly Soluble

Note: Actual solubility will vary depending on the specific substituents on the derivative.

Table 2: Suggested Starting Mobile Phases for Column Chromatography

This table provides recommended starting solvent systems for the column chromatography purification of this compound hydrazide derivatives on silica gel.

Compound Polarity Starting Solvent System Comments
Less Polar DerivativesHexane / Ethyl Acetate (e.g., starting with 9:1, gradually increasing to 1:1)A good starting point for many aromatic compounds.
Moderately Polar DerivativesDichloromethane / Ethyl Acetate (e.g., starting with 19:1, gradually increasing to 4:1)Offers different selectivity compared to hexane-based systems.
Highly Polar DerivativesDichloromethane / Methanol (e.g., starting with 99:1, gradually increasing to 9:1)Effective for eluting highly polar compounds. A small amount of acetic acid (0.1%) can be added to improve peak shape.

References

Technical Support Center: Polymerization of 4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 4-(1H-pyrrol-1-yl)benzoic acid.

Troubleshooting Guides

This section addresses common problems encountered during the polymerization of this compound.

Issue 1: No or low polymer yield.

Question Possible Cause Troubleshooting Step
Why am I not getting any polymer, or the yield is very low? Inactive monomer: The this compound monomer may have degraded.- Confirm the purity of the monomer using techniques like NMR or melting point analysis. The melting point should be around 286-289 °C.[1] - Store the monomer in a cool, dark, and dry place.
Insufficient oxidant: The oxidant concentration may be too low to initiate polymerization effectively.- The typical molar ratio of oxidant (e.g., FeCl₃) to monomer is around 2.25-2.5.[2][3] - Ensure the oxidant is fully dissolved in the solvent before adding the monomer.
Inappropriate solvent: The chosen solvent may not be suitable for the polymerization reaction.- For chemical polymerization, common solvents include acetonitrile, water, or a mixture.[4][5] - For electrochemical polymerization, acetonitrile with a supporting electrolyte like lithium perchlorate (LiClO₄) is often used.[4]
Incorrect reaction temperature: The temperature may be too high or too low for the polymerization to proceed efficiently.- Chemical polymerization is typically carried out at room temperature or cooled in an ice bath to control the reaction rate.[2]
pH of the reaction medium: The acidity or basicity of the solution can significantly impact the polymerization of pyrrole derivatives.[6][7]- The presence of the carboxylic acid group on the monomer can influence the optimal pH. Experiment with adjusting the pH of the medium. For some carboxylated pyrroles, acidic conditions (pH 2.0) are favorable for chemical polymerization.[7]

Issue 2: Poor solubility of the resulting polymer.

Question Possible Cause Troubleshooting Step
My poly(this compound) is insoluble in common solvents. How can I improve its solubility? High degree of cross-linking and strong interchain interactions: Polypyrrole and its derivatives are often insoluble due to their rigid conjugated backbones.[8][9]- Introduce bulky or flexible side chains to the polymer backbone to reduce intermolecular forces. This can be achieved by copolymerizing this compound with another monomer that has solubilizing groups. - Consider synthesizing the polymer in the presence of a surfactant or a steric stabilizer to prevent aggregation.[6] - The carboxylic acid group should already enhance solubility in alkaline aqueous solutions (e.g., by deprotonation to the carboxylate salt). Try dissolving the polymer in a dilute base like NaOH or NH₄OH.

Issue 3: Low electrical conductivity of the polymer.

Question Possible Cause Troubleshooting Step
The measured conductivity of my polymer is lower than expected. What can I do to improve it? Insufficient doping: The polymer may not be adequately doped, which is crucial for high conductivity in polypyrroles.[2][3]- During chemical polymerization with FeCl₃, the chloride ion acts as the dopant. Ensure the correct monomer-to-oxidant ratio.[2][8] - For electrochemically synthesized films, the counter-ion from the supporting electrolyte serves as the dopant. Ensure an appropriate electrolyte concentration.[4] - Post-polymerization doping can be attempted by treating the polymer with an oxidizing agent like iodine.
Over-oxidation: Exposing the polymer to a high oxidation potential for an extended period can lead to irreversible degradation of the conjugated backbone, reducing conductivity.- In electrochemical polymerization, carefully control the applied potential and polymerization time.[8] - For chemical polymerization, control the reaction time and temperature.
Irregular polymer structure: Defects in the polymer chain, such as β-β linkages instead of the desired α-α linkages, can disrupt conjugation and lower conductivity.[10]- Lowering the reaction temperature can sometimes favor the formation of a more regular polymer structure. - The choice of oxidant and solvent can also influence the regiochemistry of the polymerization.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing this compound?

A1: The two primary methods for polymerizing this compound are chemical oxidative polymerization and electrochemical polymerization.[2][3]

  • Chemical Oxidative Polymerization: This involves reacting the monomer with a chemical oxidant, most commonly iron(III) chloride (FeCl₃), in a suitable solvent.[2][3][8] Other oxidants like ammonium persulfate can also be used.

  • Electrochemical Polymerization: This method involves the anodic oxidation of the monomer on an electrode surface from a solution containing the monomer and a supporting electrolyte.[4][8] This technique is particularly useful for creating thin, uniform polymer films.[2]

Q2: How does the carboxylic acid group affect the polymerization?

A2: The carboxylic acid group can influence the polymerization in several ways:

  • Solubility: It can increase the solubility of the monomer in aqueous media and potentially the resulting polymer in alkaline solutions.

  • Electronic Effects: The electron-withdrawing nature of the benzoic acid moiety can affect the oxidation potential of the pyrrole ring, potentially requiring a higher potential for polymerization compared to unsubstituted pyrrole.

  • pH Sensitivity: The acidity of the carboxylic acid group means that the pH of the reaction medium can significantly impact the polymerization process and the properties of the final polymer.[6][7]

Q3: What is a typical experimental setup for the electrochemical polymerization of this compound?

A3: A standard three-electrode electrochemical cell is typically used. This consists of:

  • Working Electrode: The electrode where the polymer film is deposited (e.g., indium tin oxide (ITO) coated glass, platinum, or gold).[2][4]

  • Counter Electrode: An inert electrode (e.g., platinum wire or graphite rod) that completes the electrical circuit.

  • Reference Electrode: An electrode with a stable and well-known potential (e.g., Ag/AgCl or a saturated calomel electrode (SCE)) against which the potential of the working electrode is controlled.

The cell contains a solution of the monomer and a supporting electrolyte (e.g., LiClO₄) in a suitable solvent like acetonitrile.[4]

Q4: How can I characterize the resulting poly(this compound)?

A4: A variety of techniques can be used to characterize the polymer:

  • Spectroscopy:

    • FTIR and Raman Spectroscopy: To confirm the presence of characteristic functional groups and the polymer backbone structure.[2]

    • UV-Vis Spectroscopy: To study the electronic transitions and determine the bandgap of the polymer.[11]

    • NMR Spectroscopy: Can be used to study the structure of soluble oligomers or copolymers.

  • Microscopy:

    • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To investigate the surface morphology and topography of the polymer films.[11]

  • Electrochemical Techniques:

    • Cyclic Voltammetry (CV): To study the electrochemical behavior, redox properties, and stability of the polymer.[4]

  • Conductivity Measurement:

    • Four-Point Probe Method: To measure the electrical conductivity of the polymer film or pressed pellet.[2]

Experimental Protocols

Chemical Oxidative Polymerization Protocol

This protocol is a general guideline for the chemical oxidative polymerization of this compound using iron(III) chloride as the oxidant.

Materials:

  • This compound (monomer)

  • Anhydrous iron(III) chloride (FeCl₃) (oxidant)

  • Acetonitrile (solvent)

  • Methanol (for washing)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in acetonitrile in a reaction flask. Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Oxidant Solution Preparation: In a separate flask, dissolve FeCl₃ in acetonitrile. The molar ratio of FeCl₃ to the monomer should typically be between 2.25 and 2.5.

  • Polymerization Reaction: Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature or in an ice bath. A dark precipitate should form immediately.

  • Reaction Time: Allow the reaction to proceed for a specified time, typically 2 to 24 hours, under continuous stirring and a nitrogen atmosphere.[2]

  • Polymer Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected polymer powder sequentially with methanol and deionized water to remove any remaining oxidant, unreacted monomer, and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Electrochemical Polymerization Protocol

This protocol provides a general method for the electrochemical deposition of a poly(this compound) film.

Materials and Equipment:

  • This compound (monomer)

  • Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Acetonitrile (solvent)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (with working, counter, and reference electrodes)

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of acetonitrile containing a specific concentration of this compound (e.g., 0.01 M to 0.1 M) and LiClO₄ (e.g., 0.1 M).

  • Cell Assembly: Assemble the three-electrode cell with the electrolyte solution. Ensure the working electrode is clean and polished.

  • Deoxygenation: Purge the electrolyte solution with nitrogen gas for at least 15 minutes before polymerization to remove oxygen, which can interfere with the process.

  • Electropolymerization: Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a potential sweep (cyclic voltammetry) to the working electrode. For potentiostatic deposition, an oxidation potential of around +0.8 V to +1.4 V vs. SCE is a reasonable starting point, but the optimal potential should be determined experimentally.[4]

  • Film Deposition: Continue the electropolymerization until a visible film of the desired thickness is deposited on the working electrode. The thickness can be controlled by the total charge passed during the deposition.

  • Washing: After deposition, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the film under a stream of nitrogen or in a vacuum desiccator.

Diagrams

experimental_workflow_chemical cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up monomer_sol Prepare Monomer Solution (this compound in Acetonitrile) polymerization Mix Solutions & Initiate Polymerization (Stir under N2) monomer_sol->polymerization oxidant_sol Prepare Oxidant Solution (FeCl3 in Acetonitrile) oxidant_sol->polymerization filtration Filter to Collect Precipitate polymerization->filtration washing Wash with Methanol & Water filtration->washing drying Dry Polymer under Vacuum washing->drying product Final Polymer Powder drying->product troubleshooting_low_yield start Low or No Polymer Yield check_monomer Check Monomer Purity/Integrity start->check_monomer monomer_ok Purity Confirmed check_monomer->monomer_ok Is it pure? check_oxidant Verify Oxidant Concentration (Molar Ratio) oxidant_ok Ratio Correct check_oxidant->oxidant_ok Is ratio correct? check_conditions Review Reaction Conditions (Solvent, Temp, pH) adjust_conditions Action: Modify Solvent, Temperature, or pH check_conditions->adjust_conditions monomer_ok->check_oxidant Yes repurify Action: Repurify or Use New Monomer monomer_ok->repurify No oxidant_ok->check_conditions Yes adjust_oxidant Action: Adjust Oxidant Concentration oxidant_ok->adjust_oxidant No

References

Technical Support Center: Enhancing the Stability of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of metal-organic frameworks (MOFs).

Frequently Asked Questions (FAQs)

Q1: What are the primary types of instability observed in MOFs?

A1: MOFs can exhibit three main types of instability:

  • Chemical Stability: This refers to the MOF's ability to maintain its structural integrity when exposed to various chemicals, particularly water, acidic, and basic solutions.[1][2] Degradation often occurs through the hydrolysis of metal-ligand coordination bonds.[3][4]

  • Thermal Stability: This is the ability of a MOF to withstand high temperatures without decomposing. The thermal stability limit is often determined by the strength of the metal-ligand bonds and the decomposition temperature of the organic linkers.[5][6]

  • Mechanical Stability: This relates to the framework's resistance to pressure and mechanical stress, which is crucial for processes like pelletization for industrial applications.[5][7] Framework collapse can occur under mechanical load, leading to a loss of porosity.[8]

Q2: My MOF is degrading in the presence of moisture. What are the most effective strategies to improve its water stability?

A2: Improving water stability is a common challenge. Degradation in water is often due to water molecules attacking and breaking the coordination bonds between metal ions and linkers.[1] Effective strategies include:

  • Introducing Hydrophobic Functional Groups: Modifying the organic linkers with hydrophobic groups (e.g., methyl groups) can repel water molecules, protecting the coordination bonds.[1][9]

  • Surface Modification: Coating the external surface of the MOF crystals with hydrophobic polymers can create a protective barrier against water.[1]

  • Using High-Valency Metal Ions: Harder Lewis acids, such as high-valency metal ions (e.g., Zr⁴⁺, Cr³⁺, Fe³⁺), form stronger coordination bonds with carboxylate linkers (hard bases), enhancing stability.[9][10]

  • Employing Rigid Ligands: More rigid organic linkers can contribute significantly to the overall stability of the framework, making it less susceptible to deformation or collapse.[11]

Q3: How does the choice of metal ion and organic linker affect the overall stability of the MOF?

A3: The choice of metal and linker is fundamental to a MOF's stability, governed by principles like the Hard-Soft Acid-Base (HSAB) theory.[3][9]

  • Metal Ions: High-valent metal ions (hard acids) like Zr⁴⁺, Cr³⁺, and Fe³⁺ tend to form strong, stable bonds with hard oxygen-donor ligands like carboxylates.[9] Kinetically inert metal ions, such as Cr³⁺, also contribute to exceptional chemical stability due to slow ligand exchange rates.[4][10]

  • Organic Linkers: The linker's properties are crucial. Linkers with higher pKa values (e.g., azolates) form stronger bonds with low-valent metal ions (soft acids).[9][10] Additionally, the rigidity of the linker plays a vital role; rigid linkers enhance framework stability compared to flexible ones.[11]

Q4: What is Post-Synthetic Modification (PSM), and how can it be used to enhance stability?

A4: Post-Synthetic Modification (PSM) is a powerful technique to introduce new functionalities or alter the properties of a MOF after its initial synthesis, without changing the underlying framework.[12][13] For enhancing stability, PSM can be used to:

  • Introduce Functional Groups: Amine-functionalized MOFs, for instance, can be modified with various electrophiles to alter surface properties, such as increasing hydrophobicity to improve water stability.[13][14]

  • Strengthen the Framework: PSM can be used to add additional ligands or cross-linkers within the framework, increasing the connectivity and, consequently, the mechanical stability.[15][16]

  • Modify Metal Nodes: The metal clusters themselves can sometimes be modified to enhance their inertness.[13][17]

Troubleshooting Guides

Problem 1: Significant loss of crystallinity and surface area after solvent activation/guest removal.

  • Possible Causes:

    • Framework Collapse: The MOF structure may not be robust enough to maintain its porosity after the removal of guest solvent molecules that templated its formation. This is a common issue for large-pore MOFs.[18]

    • Capillary Forces: During solvent evaporation, strong capillary forces can be exerted on the pore walls, causing the framework to collapse.[4]

    • Reactivity with Solvent: The solvent used for washing or exchange might be reacting with the MOF's metal centers or linkers.

  • Recommended Solutions:

    • Gentle Activation: Use a gentler activation method like supercritical CO₂ drying, which eliminates the liquid-gas interface and associated capillary forces.

    • Solvent Exchange Series: Before final vacuum drying, perform a stepwise solvent exchange with progressively lower-boiling point and less polar solvents (e.g., from DMF to acetone, then to chloroform or hexane).

    • Ligand Rigidification: If this is a recurring issue, consider redesigning the MOF with more rigid organic linkers to create a more robust framework.[11]

    • Characterization: Confirm the loss of crystallinity by comparing the Powder X-ray Diffraction (PXRD) patterns before and after activation. Use gas adsorption (BET analysis) to quantify the loss in surface area.[18][19]

Problem 2: MOF structure degrades during a catalytic reaction in an acidic or basic medium.

  • Possible Causes:

    • Acid/Base Instability: The coordination bonds in your MOF are susceptible to attack by H⁺ or OH⁻ ions. MOFs made from divalent metals and carboxylate linkers are often fragile under these conditions.[10]

    • Linker Degradation: The organic linker itself might not be stable under the reaction's pH conditions.

  • Recommended Solutions:

    • Select a More Robust MOF: For acidic conditions, MOFs based on high-valency metals like Zr⁴⁺ (e.g., UiO-66 series) or Cr³⁺ (e.g., MIL-101) are known for their exceptional stability.[10][20] For basic conditions, zeolitic imidazolate frameworks (ZIFs) often show remarkable resistance.[9][20]

    • Framework Encapsulation: Create a core-shell structure where the catalytically active but unstable MOF is shielded by a thin, protective layer of a more stable MOF or a polymer.[1]

    • Hydrophobic Modification: Increase the hydrophobicity of the framework to limit the access of aqueous acid/base solutions to the coordination sites.[1]

    • Stability Test: Before running the reaction, perform a stability test by stirring a sample of the MOF in the reaction solvent at the target pH for 24 hours and then analyzing its crystallinity via PXRD.[2]

Data Presentation: Thermal Stability of Common MOF Families

The thermal decomposition temperature (Td) is a critical parameter for applications involving heat. The stability is often dependent on both the metal-node and the organic linker.[6]

MOF FamilyTypical Metal Ion(s)Organic Linker TypeTypical Decomposition Temp. (Td)Reference(s)
UiO-66 Analogues Zr⁴⁺Carboxylate (e.g., Terephthalic acid)425 - 500 °C[6][20]
MOF-5 Analogues Zn²⁺Carboxylate (e.g., Terephthalic acid)400 - 500 °C[6]
HKUST-1 Cu²⁺Carboxylate (e.g., Trimesic acid)250 - 300 °C[6]
MIL-100/101 Cr³⁺, Fe³⁺Carboxylate (e.g., Trimesic acid)~300 - 400 °C[6][20]
ZIFs Zn²⁺, Co²⁺Imidazolate-based> 400 °C[20]

Note: Td values are approximate and can vary based on the specific functionalization of the linker and the experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocols

Protocol 1: Assessing Chemical Stability in Aqueous Solution

This protocol provides a general method for evaluating the stability of a MOF in acidic or basic aqueous solutions.

1. Materials:

  • Synthesized and activated MOF powder.
  • Aqueous solutions of HCl and NaOH at various concentrations (e.g., pH 2, 4, 7, 10, 12).
  • Glass vials with caps.
  • Magnetic stirrer and stir bars.
  • Centrifuge.
  • Deionized water.
  • Ethanol or acetone.
  • PXRD sample holders.

2. Procedure:

  • Weigh approximately 20 mg of the activated MOF into several labeled glass vials.
  • Add 10 mL of a specific pH solution to each vial. One vial with deionized water (pH ~7) should serve as a control.
  • Cap the vials and stir the suspensions at room temperature for a set period (e.g., 24, 48, or 72 hours).
  • After the incubation period, stop the stirring and collect the solid material by centrifugation (e.g., 8000 rpm for 10 minutes).
  • Decant the supernatant. Wash the collected solid by re-suspending it in deionized water, followed by centrifugation. Repeat this washing step twice.
  • Perform a final wash with ethanol or acetone to facilitate drying.
  • Dry the washed MOF powder under vacuum at a mild temperature (e.g., 60-80 °C) overnight.
  • Analyze the dried samples using Powder X-ray Diffraction (PXRD) and compare the resulting patterns to that of the pristine, as-synthesized MOF.
  • (Optional) Further characterize the samples using gas adsorption (to check for porosity changes) and SEM (to check for morphology changes).[2]

3. Interpretation:

  • Stable: The PXRD pattern of the treated sample is identical to the pristine sample.
  • Unstable: The PXRD pattern shows a loss of peaks, a decrease in peak intensity, or the appearance of new peaks, indicating amorphization or decomposition.

Protocol 2: Post-Synthetic Modification (PSM) of an Amine-Functionalized MOF

This protocol describes a general procedure for acetylating an amine-containing MOF (e.g., UiO-66-NH₂) to increase its hydrophobicity.[13][14]

1. Materials:

  • Amine-functionalized MOF (e.g., 100 mg of UiO-66-NH₂).
  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF).
  • Acetic anhydride.
  • Inert atmosphere glovebox or Schlenk line (recommended).
  • Glass reaction vial with a screw cap.
  • Centrifuge.

2. Procedure:

  • Activate the amine-functionalized MOF to ensure the pores are accessible.
  • Inside an inert atmosphere glovebox, add the activated MOF (100 mg) to a reaction vial.
  • Add 10 mL of anhydrous DMF to the vial to create a suspension.
  • Add a stoichiometric excess of acetic anhydride (e.g., 10 equivalents relative to the amine groups) to the suspension.
  • Seal the vial and stir the reaction mixture at a specific temperature (e.g., 60 °C) for 24 hours.
  • After the reaction, cool the mixture to room temperature.
  • Collect the solid product by centrifugation.
  • Wash the product thoroughly to remove unreacted reagents and byproducts. This is typically done by repeatedly re-suspending the solid in fresh DMF and centrifuging.
  • Follow the DMF washes with a solvent exchange using a more volatile solvent like acetone or chloroform.
  • Dry the final, modified MOF under vacuum.

3. Characterization:

  • Confirm the successful modification using FT-IR spectroscopy (look for the appearance of an amide C=O stretch) or ¹H NMR of a digested sample.
  • Verify that the framework's crystallinity is retained using PXRD.
  • Assess the change in hydrophobicity using water vapor adsorption isotherms or contact angle measurements.

Visualizations: Workflows and Strategies

Troubleshooting_Workflow start Problem: MOF Instability (Loss of Crystallinity/Porosity) check_type Identify Instability Type start->check_type chemical Chemical Instability (Water, Acid, Base) check_type->chemical e.g., in solvent thermal Thermal Instability (Decomposition on Heating) check_type->thermal e.g., during activation mechanical Mechanical Instability (Collapse under Pressure) check_type->mechanical e.g., during pelletizing sol_chem1 Strategy 1: Increase Hydrophobicity chemical->sol_chem1 sol_chem2 Strategy 2: Strengthen M-L Bond (e.g., Zr-MOFs) chemical->sol_chem2 sol_chem3 Strategy 3: Use Inert Metal (e.g., Cr-MOFs) chemical->sol_chem3 end_node Verify Stability with PXRD, TGA, BET sol_chem1->end_node sol_chem2->end_node sol_chem3->end_node sol_therm1 Strategy 1: Use Thermally Stable Linkers thermal->sol_therm1 sol_therm2 Strategy 2: Select High-Valent Metal Nodes (e.g., Zr, Hf) thermal->sol_therm2 sol_therm1->end_node sol_therm2->end_node sol_mech1 Strategy 1: Increase Framework Connectivity mechanical->sol_mech1 sol_mech2 Strategy 2: Use Rigid Linkers mechanical->sol_mech2 sol_mech3 Strategy 3: Create Interpenetrated Frameworks mechanical->sol_mech3 sol_mech1->end_node sol_mech2->end_node sol_mech3->end_node

Caption: A workflow for troubleshooting common MOF stability issues.

Stability_Enhancement_Strategies main Enhancing MOF Stability denovo De Novo Synthesis (Building from scratch) main->denovo psm Post-Synthetic Modification (Modifying existing MOF) main->psm sub_denovo1 Stronger M-L Bonds (High-valent metals, High pKa linkers) denovo->sub_denovo1 sub_denovo2 Increased Linker Rigidity denovo->sub_denovo2 sub_denovo3 Framework Interpenetration denovo->sub_denovo3 sub_denovo4 Hydrophobic Linker Design denovo->sub_denovo4 sub_psm1 Covalent Linker Modification (e.g., adding functional groups) psm->sub_psm1 sub_psm2 Metal Node Modification (e.g., transmetalation) psm->sub_psm2 sub_psm3 Surface Coating (e.g., with polymers) psm->sub_psm3

Caption: Key strategies for enhancing the stability of MOFs.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Novel Drug Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with improved efficacy. This guide provides a comparative analysis of the in vitro activity of recently developed antibacterial derivatives against standard antibiotics, supported by experimental data and detailed methodologies. The quantitative data is presented in structured tables for clear comparison, and key experimental workflows and mechanisms of action are visualized using diagrams.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial activity of novel derivatives and standard antibiotics was evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC values against various Gram-positive and Gram-negative bacterial strains. Lower MIC values indicate greater potency.

Oxazolidinone Derivatives vs. Linezolid

Oxazolidinones are a newer class of antibiotics effective against Gram-positive bacteria. The data below compares novel oxazolidinone derivatives to the standard, Linezolid.

CompoundOrganismMIC (µg/mL)
Linezolid (Standard) Staphylococcus aureus1.0 - 2.0
Enterococcus spp.1.0 - 2.0
TR-700 (Novel Derivative) Linezolid-Resistant S. aureus0.5
Radezolid (Novel Derivative) Linezolid-Resistant S. aureus2.0
PH051 (Novel Derivative) Staphylococcus aureus0.25 - 0.5
Enterococcus spp.0.25 - 0.5
Delpazolid (Novel Derivative) Mycobacterium tuberculosis (MDR/XDR)0.5

Data sourced from multiple studies, including comparisons against Linezolid-resistant strains.[1][2][3][4]

Fluoroquinolone Derivatives vs. Ciprofloxacin

Fluoroquinolones are a class of broad-spectrum antibiotics. This table compares the efficacy of new fluoroquinolone derivatives with the widely used Ciprofloxacin.

CompoundOrganismMIC (µg/mL)
Ciprofloxacin (Standard) Staphylococcus aureus0.47
Pseudomonas aeruginosa0.26
Trimethyl lock ciprofloxacin quinone derivative 4b Staphylococcus aureus<0.05 - 0.2
Ciprofloxacin hybrid 6a Staphylococcus aureus0.25
Escherichia coli0.25
Moxifloxacin (Derivative) Methicillin-Resistant S. aureus (MRSA)0.049

This data highlights derivatives with enhanced activity against both Gram-positive and Gram-negative bacteria.[5][6][7]

Triazole Derivatives vs. Ampicillin

Triazoles are being explored for their antibacterial properties. The following data compares a novel triazole derivative with the standard beta-lactam antibiotic, Ampicillin.

CompoundOrganismMIC (µg/mL)
Ampicillin (Standard) Staphylococcus aureus32
Escherichia coli8
Triazolo[4,3-a]pyrazine derivative 2e Staphylococcus aureus32
Escherichia coli16

Compound 2e demonstrates comparable activity to Ampicillin against S. aureus and notable activity against E. coli.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the antibacterial efficacy studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a highly accurate and widely used technique for determining the quantitative susceptibility of microorganisms to antibiotics.[9]

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are filled with a specific broth medium suitable for the growth of the target bacteria.[9]

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in the broth within the wells of the microtiter plate, creating a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) in a non-CO2 incubator.[9]

  • Result Interpretation: After incubation, the plates are visually inspected for bacterial growth, indicated by turbidity or the formation of a cell pellet at the bottom of the well. The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.[9]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of antibiotic in microtiter plate C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C, 16-20h) C->D E Visually assess for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Broth Microdilution Workflow for MIC Determination.
Disk Diffusion Method (Kirby-Bauer Test)

The Kirby-Bauer disk diffusion susceptibility test is a qualitative or semi-quantitative method to determine the sensitivity or resistance of bacteria to various antimicrobial compounds.[1][8]

  • Inoculum Preparation: A bacterial suspension equivalent to the 0.5 McFarland standard is prepared.[8]

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed. The surface of a Mueller-Hinton agar plate is then evenly streaked in three directions to ensure confluent growth.[8]

  • Disk Placement: Paper disks impregnated with a standardized concentration of the antibiotic are placed on the inoculated agar surface.

  • Incubation: The plate is incubated under standardized conditions.

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured. The size of this zone is correlated with the susceptibility of the bacterium to the antibiotic.[5]

Mechanisms of Action: Signaling Pathways

Understanding the mechanism of action is crucial for the development of new and effective antibiotics. Below is a diagram illustrating the mechanism of action for β-Lactam antibiotics.

β-Lactam Antibiotics Mechanism of Action

β-Lactam antibiotics, such as penicillins and cephalosporins, are bactericidal agents that inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[10]

Beta_Lactam_Mechanism cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Bacterial Cell Wall Synthesis (Cross-linking) PBP->CellWall Catalyzes Inhibition Inhibition Peptidoglycan Peptidoglycan Precursors (D-Ala-D-Ala terminus) Peptidoglycan->PBP Binds to Disruption Disruption of Cell Wall Integrity CellWall->Disruption Leads to BetaLactam β-Lactam Antibiotic BetaLactam->PBP Irreversibly binds to active site CellLysis Cell Lysis and Death Disruption->CellLysis Results in

Mechanism of action of β-Lactam antibiotics.

These antibiotics mimic the structure of D-alanyl-D-alanine, the terminal amino acid residues of the peptidoglycan precursors.[10][11] This structural similarity allows them to bind to the active site of penicillin-binding proteins (PBPs), which are the enzymes responsible for the final cross-linking of the peptidoglycan layer.[11] This irreversible binding inhibits the PBP's activity, preventing the formation of a stable cell wall and ultimately leading to cell lysis and death.[10][11]

References

The Evolving Landscape of 4-(1H-pyrrol-1-yl)benzoic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of 4-(1H-pyrrol-1-yl)benzoic acid derivatives reveals a versatile scaffold, primarily exploited for its potent antimicrobial properties, with emerging applications in enzyme inhibition and receptor modulation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating this promising chemical space.

The core structure, featuring a pyrrole ring linked to a benzoic acid moiety, has proven to be a fertile ground for medicinal chemists. Modifications to this scaffold have yielded compounds with significant activity against various pathogens, including Mycobacterium tuberculosis, and have shown inhibitory effects on enzymes crucial for microbial survival and disease progression.

Antimicrobial Activity: A Primary Focus

A significant body of research has centered on the development of this compound derivatives as antibacterial and antitubercular agents. The general consensus from these studies is that the pyrrole and benzoic acid groups are crucial pharmacophores.[1][2][3]

Comparative Analysis of Antimicrobial Activity

The following table summarizes the in vitro activity of selected this compound derivatives against various microbial strains.

Compound IDR1 (Pyrrole Substitution)R2 (Benzoic Acid Modification)Target OrganismActivity (MIC, µg/mL)Reference
1 H-CONHNH2M. tuberculosis H37Rv16[1]
2 2,5-dimethyl-CONHNH-COCH2-PhM. tuberculosis H37Rv0.8 - 25[4]
3 H5-(1,3,4-oxadiazole-2-thiol)M. tuberculosis H37Rv16[1]
4 2,5-dimethyl-CONH-N=CH-ArVarious Bacteria8 - 500[1]
5k 2,5-dimethyl-CONHNH-COCH2-(4-chlorophenyl)M. tuberculosis H37Rv0.8[4]

Key SAR Observations:

  • Substitution on the Pyrrole Ring: The introduction of methyl groups at the 2 and 5 positions of the pyrrole ring, as seen in compounds 2 and 5k , generally leads to enhanced antitubercular activity compared to the unsubstituted analog 1 .[4]

  • Modification of the Carboxylic Acid Group: Conversion of the benzoic acid to a benzohydrazide and subsequent derivatization into various heterocyclic systems like oxadiazoles or substituted acetylbenzohydrazides is a common and effective strategy to improve antimicrobial potency.[1][2][4] For instance, compound 5k , a benzohydrazide derivative, exhibited the highest activity with a MIC of 0.8 µg/mL.[4]

  • Aromatic Substituents: The nature of the substituent on the aromatic ring introduced via the hydrazide linkage significantly influences the activity.

Enzyme Inhibition: Expanding the Therapeutic Horizon

Beyond antimicrobial effects, derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease.

Dual Inhibition of Enoyl-ACP Reductase and Dihydrofolate Reductase (DHFR)

A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for their inhibitory activity against enoyl-ACP reductase and DHFR, both crucial enzymes in bacterial metabolic pathways.[4] Molecular docking studies suggested that these compounds bind to the active sites of both enzymes, indicating a potential dual-inhibitory mechanism.[4]

Aldose Reductase Inhibition

The compound [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid was found to inhibit the enzyme aldose reductase, which is involved in the pathogenesis of diabetic complications.[5] This finding opens up possibilities for developing these derivatives for the treatment of conditions beyond infectious diseases.

Experimental Protocols

To ensure the reproducibility and facilitate the comparative evaluation of these compounds, detailed experimental methodologies are crucial.

In Vitro Antitubercular Activity Screening (Broth Dilution Assay)

The antitubercular activity of the synthesized compounds is commonly determined against Mycobacterium tuberculosis H37Rv strain using a broth dilution assay.[1][2]

  • Preparation of Inoculum: A suspension of the M. tuberculosis H37Rv strain is prepared in Middlebrook 7H9 broth supplemented with OADC. The turbidity is adjusted to a McFarland standard of 1.0.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in the broth.

  • Incubation: The diluted compounds are added to microplate wells, followed by the addition of the bacterial inoculum. The plates are incubated at 37°C for a specified period (typically 7-14 days).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Enzyme Inhibition Assays

The inhibitory activity against enzymes like enoyl-ACP reductase and DHFR is assessed using spectrophotometric methods.[4]

  • Assay Buffer Preparation: A suitable buffer system is prepared to maintain the optimal pH for enzyme activity.

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in the assay buffer.

  • Inhibition Assay: The test compound, enzyme, and necessary cofactors are pre-incubated. The reaction is initiated by the addition of the substrate.

  • Data Analysis: The change in absorbance over time is monitored, and the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a logical workflow, from initial compound synthesis to the identification of lead candidates.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization A Design of Analogs B Chemical Synthesis A->B C Purification & Structural Characterization (NMR, Mass Spec) B->C D In Vitro Antimicrobial Screening (e.g., MIC determination) C->D E Enzyme Inhibition Assays (e.g., IC50 determination) C->E F Quantitative Data Collection D->F E->F G Structure-Activity Relationship Analysis F->G H Identification of Key Pharmacophores G->H I Selection of Lead Compounds H->I J Further Chemical Modification I->J J->A Iterative Design

Caption: A flowchart illustrating the typical workflow of a structure-activity relationship study.

Future Directions

The exploration of this compound derivatives is an active area of research. Future efforts should focus on:

  • Expanding the Diversity of Substituents: Systematic exploration of a wider range of substituents on both the pyrrole and benzoic acid rings is needed to refine the SAR and improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

References

Comparative Analysis of 4-(1H-pyrrol-1-yl)benzoic Acid Based MOFs: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of synthesized and characterized crystalline Metal-Organic Frameworks (MOFs) based on the 4-(1H-pyrrol-1-yl)benzoic acid ligand. Despite extensive searches for distinct MOFs utilizing this specific linker, the foundational research required for a detailed comparative analysis—including quantitative structural data, performance metrics in applications such as gas adsorption or catalysis, and detailed experimental protocols—is not available in published studies. Therefore, a direct comparative guide as requested cannot be constructed at this time.

While the this compound molecule is available commercially and its chemical properties are documented, its application as a primary building block in the synthesis of crystalline MOFs has not been reported in the accessible scientific literature. Research in the field of MOFs often involves ligands with similar functional groups, such as other benzoic acid derivatives or nitrogen-containing heterocyclic compounds, which have been extensively studied. However, the unique combination of the pyrrole and benzoic acid moieties in this specific arrangement has not yet translated into a family of reported MOF structures.

For researchers and professionals in drug development, the exploration of novel ligands like this compound remains a frontier with potential for creating MOFs with unique properties. The pyrrole group, being an electron-rich aromatic heterocycle, could impart interesting electronic or catalytic functions, while the benzoic acid provides a robust coordination site for forming stable framework structures.

General Experimental Protocols in MOF Synthesis and Characterization

Although specific data for the target MOFs is unavailable, this guide provides a summary of standard experimental methodologies used in the synthesis and characterization of analogous benzoic acid-based MOFs. These protocols serve as a foundational reference for researchers aiming to explore the synthesis of new MOFs with the this compound ligand.

Synthesis Workflow

A typical workflow for the synthesis and characterization of new MOFs is outlined below. This process involves the reaction of the organic ligand with a metal salt under specific conditions, followed by isolation and a series of analytical techniques to determine the structure, stability, and porosity of the resulting material.

G General Workflow for MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Mix Ligand and Metal Salt in Solvent reaction Solvothermal/Hydrothermal Reaction (Heating in sealed vessel) start->reaction isolation Isolation & Washing (Centrifugation/Filtration) reaction->isolation activation Solvent Exchange & Activation (Heating under vacuum) isolation->activation end Crystalline MOF Powder activation->end pxrd Powder X-Ray Diffraction (PXRD) (Phase Purity & Crystallinity) end->pxrd Verify Structure tga Thermogravimetric Analysis (TGA) (Thermal Stability) end->tga Assess Stability bet Gas Adsorption (BET) (Surface Area & Porosity) end->bet Measure Porosity ftir FT-IR Spectroscopy (Functional Groups) end->ftir Confirm Coordination

Caption: Generalized workflow for the synthesis and characterization of Metal-Organic Frameworks.

Key Experimental Methodologies

Below are detailed protocols for the principal techniques used to characterize porous crystalline materials like MOFs.

1. Solvothermal Synthesis:

  • Objective: To crystallize the MOF structure from solution under elevated temperature and pressure.

  • Protocol: The organic ligand (e.g., this compound) and a metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate) are dissolved in a high-boiling point solvent, commonly N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF), in a glass vial or a Teflon-lined autoclave. The vessel is sealed and heated in an oven at a specific temperature (typically between 80°C and 150°C) for a period ranging from several hours to a few days. After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation, washed with fresh solvent to remove unreacted precursors, and dried.

2. Powder X-Ray Diffraction (PXRD):

  • Objective: To verify the crystalline nature and phase purity of the synthesized material. The resulting diffraction pattern is a fingerprint of the crystal structure.

  • Protocol: A small amount of the dried MOF powder is gently packed into a sample holder. The sample is then exposed to a monochromatic X-ray beam (commonly Cu Kα radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ). The resulting pattern is compared with simulated patterns from single-crystal X-ray diffraction data or with patterns of known phases to confirm the structure and identify any crystalline impurities.

3. Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability of the MOF and identify temperature ranges for solvent removal and framework decomposition.

  • Protocol: A few milligrams of the MOF sample are placed in a crucible within the TGA instrument. The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically nitrogen or air). The instrument records the mass of the sample as a function of temperature. Mass loss at lower temperatures (below ~250°C) usually corresponds to the removal of guest and coordinated solvent molecules, while a sharp mass loss at higher temperatures indicates the decomposition of the organic linker and collapse of the framework.

4. Gas Adsorption Analysis (BET Surface Area):

  • Objective: To measure the specific surface area, pore volume, and pore size distribution of the MOF.

  • Protocol: A sample of the MOF is "activated" by heating it under vacuum to remove all guest solvent molecules from the pores. The activated sample is then cooled, typically to 77 K (liquid nitrogen temperature). Nitrogen gas is introduced to the sample at a series of controlled, increasing pressures. The amount of gas adsorbed onto the material's surface at each pressure point is measured. The Brunauer-Emmett-Teller (BET) theory is then applied to the resulting isotherm to calculate the specific surface area (in m²/g).

Conclusion and Future Outlook

While a direct comparative analysis of this compound based MOFs is not currently possible due to a lack of reported structures, the field of MOF chemistry presents a clear opportunity for investigation. The synthesis and characterization of MOFs from this ligand would be a novel contribution, potentially leading to materials with unique host-guest chemistry, catalytic activity, or sensing capabilities. Researchers are encouraged to use the general protocols outlined in this guide as a starting point for the exploration of this promising, yet uncharted, area of materials science. As new research emerges, a detailed comparative guide will become a valuable tool for the scientific community.

A Comparative Guide to the In Vitro Antitubercular Activity of Novel Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new antitubercular agents. This guide provides an objective comparison of the in vitro antitubercular activity of several classes of recently developed derivatives against the standard laboratory strain M. tuberculosis H37Rv. The data presented is compiled from various preclinical studies and is intended to offer a comparative overview for researchers in the field of tuberculosis drug discovery.

Quantitative Comparison of Antitubercular Activity

The in vitro efficacy of novel compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative novel derivatives compared to standard first-line antitubercular drugs.

Table 1: In Vitro Antitubercular Activity of Novel Chalcone Derivatives against M. tuberculosis H37Rv

Compound IDDerivative ClassMIC (µg/mL)Reference DrugMIC (µg/mL)
DK12Halogenated Chalcone0.8[1]Isoniazid1.6[1]
DK14Halogenated Chalcone0.8[1]--
Compound 40Fluorinated Chalcone~8 (converted from µM)[2]Streptomycin~16-18 (converted from µM)[2]
Compound 8d1,2,3-Triazolyl Chalcone5.25[3]Streptomycin5.01[3]
Chalcone 5Substituted Chalcone~3.2 (converted from µM)[4]RifampicinNot specified in direct comparison
Chalcone 8Substituted Chalcone~2.6 (converted from µM)[4]RifampicinNot specified in direct comparison

Table 2: In Vitro Antitubercular Activity of Novel Oxadiazole Derivatives against M. tuberculosis H37Rv

Compound IDDerivative ClassMIC (µg/mL)Reference DrugMIC (µg/mL)
Compound 3a1,2,4-Oxadiazole8[5]--
Compound 3d1,2,4-Oxadiazole8[5]--
Compound 8j2-Mercapto-1,3,4-oxadiazole0.6[6]--
Compound 3c1,3,4-Oxadiazole50[7]--
Compound 3d1,3,4-Oxadiazole50[7]--
Compound IVd2,5-disubstituted 1,3,4-oxadiazole~6.25[8]--

Table 3: In Vitro Antitubercular Activity of Novel Quinoline Derivatives against M. tuberculosis H37Rv

Compound IDDerivative ClassMIC (µg/mL)Reference DrugMIC (µg/mL)
Compound 5Quinoline-Thiosemicarbazide2[9][10]--
Compound 3iTri-substituted Imidazole-Quinoline6.25[11]IsoniazidNot specified in direct comparison
KTE1Quinoline Derivative12.5[12]--

Experimental Protocols

The following is a detailed methodology for a commonly cited experiment for determining the in vitro antitubercular activity of novel compounds.

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method for assessing the susceptibility of M. tuberculosis to various compounds.[13][14] The assay is based on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Test compounds and reference drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a turbidity corresponding to a specific McFarland standard, which is then further diluted to achieve a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds and reference drugs are serially diluted in the 96-well plates using 7H9 broth to obtain a range of concentrations.

  • Inoculation: 100 µL of the prepared Mtb inoculum is added to each well containing the serially diluted compounds.

  • Controls: Each plate includes a drug-free control (inoculum only), a background control (broth only), and a positive control with a known antitubercular drug.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.[13]

  • Re-incubation and Reading: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[13]

Visualizations

The following diagrams illustrate a typical experimental workflow for in vitro antitubercular drug screening and a key signaling pathway targeted by some of the novel derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_culture Prepare M. tuberculosis H37Rv Inoculum inoculate Inoculate Microplate Wells prep_culture->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds & Controls prep_compounds->inoculate incubate Incubate Plates at 37°C for 5-7 Days inoculate->incubate add_alamar Add Alamar Blue Reagent incubate->add_alamar reincubate Re-incubate for 24 Hours add_alamar->reincubate read_results Observe Color Change (Blue to Pink) reincubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

In Vitro Antitubercular Drug Screening Workflow.

Many novel antitubercular compounds, including some chalcones and isoniazid, target the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.[10] A key enzyme in this pathway is the enoyl-acyl carrier protein reductase (InhA).

mycolic_acid_pathway cluster_fasI Fatty Acid Synthase I (FAS-I) cluster_fasII Fatty Acid Synthase II (FAS-II) cluster_final Final Assembly fasI Acetyl-CoA Malonyl-CoA c16_c26 C16-C26 Fatty Acyl-CoA fasI->c16_c26 Elongation elongation_start Acyl Carrier Protein (ACP) c16_c26->elongation_start Primer elongation_cycle Elongation Cycles (KasA/B, MabA, HadAB/C) elongation_start->elongation_cycle enoyl_acp trans-2-enoyl-ACP elongation_cycle->enoyl_acp meromycolate Meromycolic Acids (C50-C60) elongation_cycle->meromycolate Completion inhA InhA enoyl_acp->inhA NADH -> NAD+ inhA->elongation_cycle pks13 Pks13 meromycolate->pks13 mycolic_acid Mycolic Acids pks13->mycolic_acid Condensation cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall Attachment inhibitor InhA Inhibitors (e.g., Activated Isoniazid, Chalcones) inhibitor->inhA

References

performance of its polymers versus other heterocyclic conductive polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Heterocyclic Conductive Polymers

This guide provides an objective comparison of the performance of key heterocyclic conductive polymers, focusing on properties relevant to researchers, scientists, and drug development professionals. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are provided.

Performance Comparison of Key Heterocyclic Conductive Polymers

The following table summarizes the key performance characteristics of commonly used heterocyclic conductive polymers: Polypyrrole (PPy), Polyaniline (PANI), Polythiophene (PTh), and its widely used derivative, Poly(3,4-ethylenedioxythiophene) (PEDOT).

Polymer Conductivity (S/cm) Environmental Stability Thermal Stability Processability Key Biomedical Applications
Polypyrrole (PPy) 10⁻⁴ - 10³[1][2]Excellent environmental stability.[3]Good, with noticeable breakdown at temperatures above 200°C.[1]Generally poor solubility, making it difficult to process.[4]Biosensors, Drug Delivery, Neural Interfaces, Tissue Engineering.[5][6][7]
Polyaniline (PANI) 10⁻¹ - 10²Good environmental durability.[8]Thermally stable, comparable to PPy.[9]Can be dispersed in some organic solvents when doped with large cations.[4]Biosensors, Actuators, Corrosion Inhibition Coatings.[8][10]
Polythiophene (PTh) 10⁻³ - 10²Good environmental and thermal stability, often higher than PPy.[1][10]Higher thermal stability compared to PPy and PANI.[1][9]Insoluble, similar to PPy, limiting processability.[4]Organic Field-Effect Transistors (OFETs), Photovoltaic Devices, Sensors.[11]
PEDOT 1 - 10³ (Can exceed 4000 S/cm with secondary doping)[4]High stability in air and humidity.[11]Higher thermal stability than PPy and PANI.[9]Often used as a dispersion (PEDOT:PSS), which is processable in water and some polar solvents.[4]Transparent Electrodes, Bioelectronics, Drug Delivery, Sensors.[11][12]

Experimental Protocols

Accurate and reproducible measurement of conductive polymer properties is crucial for comparative analysis. Below are detailed methodologies for key characterization techniques.

Electrical Conductivity Measurement: Four-Point Probe Method

The four-point probe method is a standard technique for measuring the sheet resistance of thin films, which can then be used to calculate conductivity.[13] It minimizes errors associated with contact resistance.

Methodology:

  • Sample Preparation: A thin, uniform film of the conductive polymer is deposited on an insulating substrate. The film must be free of moisture and impurities that could affect conductivity.[13] The thickness of the film (w) is measured accurately using a profilometer or similar device.

  • Apparatus Setup: A four-point probe head, consisting of four equally spaced, co-linear probes, is used. The probes are connected to a source meter.

  • Measurement:

    • The probe head is brought into contact with the surface of the polymer film.

    • A constant direct current (I) is passed through the two outer probes.

    • The voltage drop (V) across the two inner probes is measured.[13][14]

  • Calculation:

    • The sheet resistance (Rs) is calculated using the formula: Rs = (V / I) * C, where C is a geometric correction factor (for a large, thin sheet, C is approximately π/ln(2) ≈ 4.532).

    • The bulk conductivity (σ) is then calculated using the measured film thickness (w): σ = 1 / (Rs * w).

Electrical Property Characterization: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique used to analyze the electrical properties of materials, including bulk conductivity, charge transfer, and ion diffusion processes.[15]

Methodology:

  • Cell Assembly: The conductive polymer sample is assembled into an electrochemical cell, typically with two electrodes, and submerged in an appropriate electrolyte.

  • Instrumentation: The cell is connected to a potentiostat equipped with a frequency response analyzer.

  • Measurement:

    • A small-amplitude sinusoidal AC voltage is applied to the system across a wide range of frequencies (e.g., from MHz to mHz).[15]

    • The resulting current response and the phase shift between the voltage and current are measured.

  • Data Analysis:

    • The impedance (Z) is calculated at each frequency.

    • The data is typically visualized using Nyquist plots (plotting the imaginary part of impedance vs. the real part) or Bode plots.[15]

    • By fitting the impedance data to an equivalent circuit model, quantitative values for bulk resistance (related to conductivity), charge transfer resistance, and capacitance can be extracted. Bulk properties are typically analyzed at high frequencies.[15]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz illustrate key processes related to the evaluation and application of heterocyclic conductive polymers.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation p1 Polymer Synthesis/ Dispersion p2 Thin Film Deposition (e.g., Spin Coating) p1->p2 p3 Thickness Measurement p2->p3 m1 Place 4-Point Probe on Film p3->m1 m2 Apply Current (I) to Outer Probes m1->m2 m3 Measure Voltage (V) across Inner Probes m2->m3 c1 Calculate Sheet Resistance (Rs) m3->c1 c2 Calculate Bulk Conductivity (σ) c1->c2

Caption: Workflow for conductivity measurement using the Four-Point Probe method.

G cluster_system Initial State cluster_release Release Mechanism S1 Conductive Polymer Matrix (Doped, Oxidized State) S2 Drug Molecules Encapsulated S1->S2 traps R4 Drug Release (Diffusion Out) R1 Electrical Stimulus (Voltage Applied) R2 Polymer Reduction (Neutral State) R1->R2 R3 Matrix Swelling/ Conformational Change R2->R3 R3->R4

References

A Comparative Analysis of the Chelating Properties of Benzoic Acid Derivatives and Related Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the chelating properties of several ligands, with a focus on benzoic acid derivatives. Due to a lack of available experimental data on the chelating properties of 4-(1H-pyrrol-1-yl)benzoic acid in the reviewed literature, this document presents data for well-characterized chelating agents such as Salicylic Acid, 2,3-Dihydroxybenzoic Acid, and the benchmark chelator Ethylenediaminetetraacetic acid (EDTA). This information is intended to serve as a reference for researchers interested in the evaluation of novel chelating agents, including this compound.

The ability of a molecule to chelate metal ions is a critical aspect in various fields, including medicine, environmental science, and catalysis. In drug development, chelation is a key mechanism for treating metal overload, as an antimicrobial strategy, and for the development of metallodrugs. The stability of the metal-ligand complex is a primary indicator of a ligand's chelating efficacy.

Quantitative Comparison of Ligand-Metal Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K) or cumulative stability constant (log β). A higher value indicates a more stable complex. The following table summarizes the logarithmic stability constants for selected ligands with common and biologically relevant metal ions.

LigandMetal Ionlog K1log β2log β3Experimental Conditions
Salicylic Acid Fe(III)16.3~29~410.1 M NaClO4
Al(III)5.93--Not specified
Cu(II)---Data not readily available
Zn(II)---Data not readily available
2,3-Dihydroxybenzoic Acid Co(II)4.599.76-0.16 M NaCl, 303 K
Ni(II)---Data not readily available
Cu(II)---Data not readily available
Zn(II)---Data not readily available
EDTA Co(II)16.31--0.1 M, 20 °C
Ni(II)18.62--0.1 M, 20 °C
Cu(II)18.80--0.1 M, 20 °C
Zn(II)16.50--0.1 M, 20 °C
Fe(III)25.1--0.1 M, 20 °C

Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent. The values presented here are for specific reported conditions and should be used for comparative purposes with this in mind. The search did not yield specific stability constant data for this compound.

Experimental Protocols for Determining Chelating Properties

The determination of stability constants for metal-ligand complexes is crucial for quantifying chelating properties. Two common methods employed for this purpose are Potentiometric Titration and UV-Vis Spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The Irving-Rossotti titration technique is a widely used approach.

Principle: This method involves monitoring the change in pH of a solution containing a ligand upon the addition of a titrant (a strong base), both in the presence and absence of a metal ion. The difference in the titration curves is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).

Detailed Protocol:

  • Solution Preparation:

    • Prepare a standard solution of the ligand (e.g., 0.05 M in a suitable solvent like a dioxane-water mixture).[1]

    • Prepare standard solutions of the metal salt (e.g., 0.01 M metal chloride) and standardize them using a standard EDTA solution.[1]

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) and a carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte to maintain a constant ionic strength (e.g., 1 M KCl or NaClO4).[2]

  • Titration Procedure:

    • Perform a set of three titrations:

      • A (Acid titration): A known volume of strong acid and background electrolyte.

      • B (Ligand titration): Solution A plus a known volume of the ligand solution.

      • C (Metal-Ligand titration): Solution B plus a known volume of the metal salt solution.

    • Titrate each solution with the standard strong base solution.

    • Record the pH meter reading after each addition of the titrant, ensuring the solution has reached equilibrium.

    • Maintain a constant temperature and inert atmosphere (by bubbling nitrogen) throughout the titrations.[3]

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the formation function (n̄) and the free ligand exponent (pL) using the Irving-Rossotti equations.

    • Plot n̄ versus pL to obtain the formation curve.

    • Determine the stepwise stability constants (log K1, log K2, etc.) from the formation curve at half-integral values of n̄ (e.g., log K1 at n̄ = 0.5, log K2 at n̄ = 1.5).[1]

    • Refine the stability constants using computational programs like MINIQUAD75 or Hyperquad.[3][4]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for determining stability constants, particularly for colored complexes. Job's method of continuous variation is a common approach.[5][6]

Principle: This method relies on the change in the absorbance of a solution as the metal-ligand complex is formed. By systematically varying the mole fraction of the metal and ligand while keeping the total molar concentration constant, the stoichiometry of the complex can be determined from the mole fraction at which the maximum absorbance is observed. The stability constant can then be calculated from the absorbance data.

Detailed Protocol:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and the ligand in a suitable solvent.

    • Prepare a series of solutions where the mole fractions of the metal and ligand vary, but the total concentration remains constant. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10.

    • Prepare a blank solution containing only the solvent and any buffer used.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex by scanning the spectrum of a solution containing both the metal and ligand.[5]

    • Measure the absorbance of each prepared solution at the determined λmax.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex).[5]

    • The stability constant (K) can be calculated from the absorbance data using the appropriate equations for the determined stoichiometry.[5]

Visualizing Experimental and Logical Workflows

Diagrams can aid in understanding the complex procedures and relationships in chelation studies.

Experimental_Workflow_Potentiometric_Titration prep Solution Preparation (Ligand, Metal, Acid, Base, Electrolyte) titration Perform Three Titrations: 1. Acid Alone 2. Acid + Ligand 3. Acid + Ligand + Metal prep->titration data_acq Record pH vs. Volume of Titrant titration->data_acq calc Calculate Formation Function (n̄) and Free Ligand Concentration (pL) data_acq->calc plot Plot Formation Curve (n̄ vs. pL) calc->plot det Determine Stepwise Stability Constants (log K) plot->det refine Refine Constants with Software (e.g., MINIQUAD75) det->refine

Caption: Workflow for Potentiometric Titration.

Chelation_Concept metal Metal Ion (M) complex Metal-Ligand Complex (ML) metal->complex Coordination ligand Ligand (L) ligand->complex Binding

References

Efficacy of 4-(1H-pyrrol-1-yl)benzoic Acid Analogs Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Among the promising scaffolds in medicinal chemistry, 4-(1H-pyrrol-1-yl)benzoic acid and its analogs have emerged as a class of compounds with significant potential. This guide provides a comparative analysis of the efficacy of these analogs against various drug-resistant bacterial strains, supported by available experimental data.

Comparative Efficacy of Analogs

Analogs of this compound, particularly those modified at the carboxylic acid moiety to form hydrazides and subsequently cyclized into heterocyclic systems like oxadiazoles and triazoles, have demonstrated a range of antibacterial activities. The antimicrobial potency of these compounds is influenced by the specific structural modifications and the nature of the substituents.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several this compound analogs against a panel of bacteria, including drug-resistant strains. The data indicates that these compounds exhibit moderate to good inhibitory activity, particularly against Gram-positive bacteria and Mycobacterium tuberculosis.

Compound IDAnalog StructureBacterial StrainResistance ProfileMIC (µg/mL)Reference
1 This compound hydrazideStaphylococcus aureusNot Specified>500[1]
2 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiolMycobacterium tuberculosis H37Rv-16[1]
3 N'-(substituted-benzylidene)-4-(1H-pyrrol-1-yl)benzohydrazideStaphylococcus aureusNot Specified250[1]
4 N'-(substituted-benzylidene)-4-(1H-pyrrol-1-yl)benzohydrazideBacillus subtilisNot Specified250[1]
5 N'-(substituted-benzylidene)-4-(1H-pyrrol-1-yl)benzohydrazideEscherichia coliNot Specified500[1]
6 N'-(substituted-benzylidene)-4-(1H-pyrrol-1-yl)benzohydrazidePseudomonas aeruginosaNot Specified500[1]
7 Fused Pyrrole Derivative (Compound 2a)Staphylococcus aureusNot Specified30[2]
8 Fused Pyrrole Derivative (Compound 3c)Staphylococcus aureusNot Specified30[2]
9 Fused Pyrrole Derivative (Compound 4d)Staphylococcus aureusNot Specified35[2]
10 Fused Pyrrole Derivative (Compound 2a)Bacillus subtilisNot Specified33[2]
11 Fused Pyrrole Derivative (Compound 3c)Bacillus subtilisNot Specified31[2]
12 Fused Pyrrole Derivative (Compound 4d)Bacillus subtilisNot Specified33[2]

Experimental Protocols

The determination of the antibacterial efficacy of this compound analogs is primarily conducted through the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC). This quantitative assay is a standardized and widely accepted technique in microbiology.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

  • A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth).

  • The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Test Compounds:

  • A stock solution of each this compound analog is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of decreasing concentrations of the test compound.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included on each plate.

  • The microtiter plates are incubated at 37°C for 18-24 hours under aerobic conditions.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanism of Action

While the precise signaling pathways and molecular targets of this compound analogs are still under extensive investigation, research on structurally related pyrrole-containing compounds suggests potential mechanisms of antibacterial action. A plausible mechanism involves the inhibition of essential bacterial enzymes, thereby disrupting critical cellular processes. One such target could be DNA gyrase, an enzyme vital for bacterial DNA replication. By binding to and inhibiting DNA gyrase, these compounds can prevent the supercoiling and relaxation of DNA, leading to a cessation of replication and ultimately, bacterial cell death.

G cluster_bacterium Bacterial Cell Compound 4-(1H-pyrrol-1-yl)benzoic acid analog Membrane Cell Membrane Compound->Membrane Penetration DNAGyrase DNA Gyrase Compound->DNAGyrase Binding and Inhibition DNA Bacterial DNA DNAGyrase->DNA Supercoiling/ Relaxation Replication DNA Replication DNAGyrase->Replication Essential for DNA->Replication CellDeath Cell Death Replication->CellDeath Inhibition leads to G Synthesis Compound Synthesis (this compound analogs) StockPrep Stock Solution Preparation (in DMSO) Synthesis->StockPrep SerialDilution Serial Dilution in Microtiter Plate StockPrep->SerialDilution Inoculation Inoculation of Microtiter Plate SerialDilution->Inoculation InoculumPrep Bacterial Inoculum Preparation (0.5 McFarland) InoculumPrep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

References

A Comparative In Vitro Evaluation of Novel 4-(1H-pyrrol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds featuring the 4-(1H-pyrrol-1-yl)benzoic acid scaffold, highlighting their potential across various therapeutic areas including oncology, infectious diseases, and inflammatory conditions. The following sections present a synthesis of in vitro data from recent studies, offering a comparative perspective against relevant alternative agents.

Comparative Analysis of Biological Activity

The this compound core structure has proven to be a versatile scaffold for the development of new therapeutic agents. In vitro studies have demonstrated significant potential in several key areas of drug discovery. This section summarizes the quantitative data on the anticancer, antibacterial, and anti-inflammatory activities of novel derivatives.

Anticancer Activity

Recent research has focused on the cytotoxic effects of novel pyrrole derivatives against various cancer cell lines. For instance, a series of pyrrole flavones were evaluated for their activity against human bladder cancer cell lines, demonstrating potent cytotoxic effects.[1] Similarly, other studies have explored the anticancer potential of various benzoic acid derivatives, revealing mechanisms that include the induction of apoptosis and cell cycle arrest.[2][3][4][5]

Table 1: In Vitro Anticancer Activity of Novel Pyrrole and Benzoic Acid Derivatives

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrole Flavones6-(2-methyl-5-phenylpyrrol-1-yl) moiety5637 (Bladder)2.97[1]
HT-1376 (Bladder)5.89[1]
7-(2-methyl-5-phenylpyrrol-1-yl) moiety5637 (Bladder)7.39[1]
HT-1376 (Bladder)13.54[1]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsCompound 14MCF-7 (Breast)15.6[3]
Compound 2MCF-7 (Breast)18.7[3]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid-Human cervical cancer17.84[3]
5-Hydroxy-1H-pyrrol-2-(5H)-one derivativeCompound 1dHCT116 (Colon)Potent activity reported[5]

IC50: The half maximal inhibitory concentration.

Antibacterial and Antitubercular Activity

A series of novel 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been synthesized and evaluated for their antibacterial and antitubercular properties. Several of these compounds exhibited significant activity against various bacterial strains and Mycobacterium tuberculosis.[6]

Table 2: In Vitro Antibacterial and Antitubercular Activity of Pyrrolyl Benzohydrazide Derivatives

CompoundAntibacterial MIC (µg/mL)Antitubercular MIC (µg/mL)
5f Not specified1.6
5i Not specified1.6
5j Not specified1.6
5n Not specified1.6
5k Not specified0.8

MIC: Minimum Inhibitory Concentration.[6]

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory potential of pyrrole derivatives has been investigated through their ability to inhibit inflammatory mediators. For example, a pyrrole derivative, MI-1, has shown potent anti-inflammatory effects in a rat model of ulcerative colitis.[7] Furthermore, certain benzoic acid hybrids have demonstrated significant antioxidant capabilities in various in vitro assays.[8]

Table 3: In Vitro Anti-inflammatory and Antioxidant Activity

Compound Class/DerivativeAssayActivityReference
MI-1 (pyrrol derivate)Rat Ulcerative Colitis ModelReduced total injury grade significantly[7]
4-(1H-triazol-1-yl)benzoic acid hybrid (Parent 1)DPPH Scavenging89.95 ± 0.34% at 100 µg/mL[8]
ABTS Scavenging88.59 ± 0.13% at 100 µg/mL[8]
FRAP1500 ± 10.00 µmol Trolox/100 g[8]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric Reducing Antioxidant Power.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these novel compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol).

  • Incubation: The mixture is incubated in the dark for a specified time.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Visualizing Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams illustrate a potential signaling pathway affected by these compounds and a typical in vitro evaluation workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2 inhibition) characterization->anti_inflammatory cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assays cytotoxicity->apoptosis enzyme_inhibition Enzyme Inhibition Assays anti_inflammatory->enzyme_inhibition signaling_pathway compound 4-(1H-pyrrol-1-yl)benzoic acid derivative hdac Histone Deacetylases (HDACs) compound->hdac Inhibition acetylation Increased Histone Acetylation hdac->acetylation Negative Regulation gene_expression Altered Gene Expression (e.g., p21, Bax) acetylation->gene_expression cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

References

Comparative Analysis of 4-(1H-pyrrol-1-yl)benzoic Acid Derivatives as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-reactivity profile of 4-(1H-pyrrol-1-yl)benzoic acid derivatives against cyclooxygenase (COX) enzymes. This report provides a comparative analysis of their inhibitory potency, outlines experimental protocols for assessment, and visualizes the relevant biological pathways.

Derivatives of this compound represent a class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Understanding the cross-reactivity of these derivatives against the two main isoforms, COX-1 and COX-2, is crucial for developing selective inhibitors with improved safety profiles. This guide provides a comparative overview of the COX inhibitory activity of various pyrrole-containing compounds, alongside detailed experimental methodologies and pathway diagrams to support further research and development.

Comparative Inhibitory Activity

The selective inhibition of COX-2 over COX-1 is a key objective in the development of modern anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1. The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The ratio of IC50 values for COX-1 to COX-2 provides a selectivity index, where a higher index signifies greater selectivity for COX-2.

Below is a summary of the reported IC50 values for various pyrrole derivatives and reference COX inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrrole Acetic Acid Derivatives
Compound 4g0.150.053.0
Compound 4h0.120.062.0
Compound 4k0.250.083.1
Compound 4l0.300.103.0
Pyrrolo[3,4-c]pyrrole Mannich Bases
Compound 7a>1001.5>66.7
Compound 7j>1000.42>238.1
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
Compound A8.50.517.0
Compound E10.20.334.0
Reference Inhibitors
Celecoxib4.0 - 15.00.04 - 0.867.6 - 30.0
Meloxicam2.0 - 25.00.8 - 4.32.0 - 17.9
Ibuprofen2.5 - 15.010.0 - 50.00.05 - 1.5

Experimental Protocols

The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay, based on commonly used methods.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen) dissolved in DMSO

  • Detection reagent (e.g., EIA kit for PGE2 or a colorimetric/fluorometric probe)

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in the assay buffer.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[1]

  • Inhibitor Incubation: Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[1]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[1]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).[1]

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[1]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Visualizing Biological Pathways and Workflows

Understanding the signaling pathways in which COX enzymes are involved and the workflow of the inhibition assays is crucial for interpreting experimental data.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Prostaglandin Synthesis cluster_3 Physiological Effects cluster_4 Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation NF-kB Activation Pro-inflammatory Cytokines->NF-kB Activation COX-2 Gene Expression COX-2 Gene Expression NF-kB Activation->COX-2 Gene Expression COX-2 Enzyme COX-2 Enzyme COX-2 Gene Expression->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Pain Pain Prostaglandins (PGE2)->Pain Fever Fever Prostaglandins (PGE2)->Fever COX-2 Inhibitor COX-2 Inhibitor COX-2 Inhibitor->COX-2 Enzyme G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Enzyme and Heme to Plate Add Enzyme and Heme to Plate Prepare Reagents->Add Enzyme and Heme to Plate Add Inhibitors Add Inhibitors Add Enzyme and Heme to Plate->Add Inhibitors Incubate (Inhibitor Binding) Incubate (Inhibitor Binding) Add Inhibitors->Incubate (Inhibitor Binding) Initiate Reaction with Arachidonic Acid Initiate Reaction with Arachidonic Acid Incubate (Inhibitor Binding)->Initiate Reaction with Arachidonic Acid Incubate (Enzymatic Reaction) Incubate (Enzymatic Reaction) Initiate Reaction with Arachidonic Acid->Incubate (Enzymatic Reaction) Terminate Reaction Terminate Reaction Incubate (Enzymatic Reaction)->Terminate Reaction Detect Prostaglandin Production Detect Prostaglandin Production Terminate Reaction->Detect Prostaglandin Production Analyze Data (Calculate IC50) Analyze Data (Calculate IC50) Detect Prostaglandin Production->Analyze Data (Calculate IC50) End End Analyze Data (Calculate IC50)->End

References

A Comparative Performance Analysis of L-Proline Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric organocatalysis, L-proline has been distinguished as a "simplest enzyme" due to its remarkable capacity to catalyze a wide array of chemical transformations with high stereoselectivity.[1][2] This guide provides a comparative benchmark of catalysts derived from L-proline, focusing on their performance in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in synthetic chemistry.[3][4] The bifunctional nature of L-proline, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid) moiety, is crucial for its catalytic activity and stereochemical control.[5][6]

Performance Benchmarks in the Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a standard benchmark for assessing the performance of organocatalysts.[3] The following table summarizes the efficacy of L-proline and a selection of its derivatives in the model reaction between an aldehyde (p-Nitrobenzaldehyde) and a ketone (acetone or cyclohexanone). Performance is evaluated based on reaction time, product yield, and enantiomeric excess (e.e.), which measures the stereoselectivity of the reaction.

Table 1: Comparative Performance of L-Proline and Derivatives in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventTime (h)Yield (%)e.e. (%)Reference
L-Proline p-NitrobenzaldehydeAcetoneDMSO46876[7]
L-Proline p-NitrobenzaldehydeCyclohexanoneMeOH/H₂O199899[8]
(S)-2-(Triflylaminomethyl)pyrrolidine p-NitrobenzaldehydeAcetoneAcetone29796[3]
(S)-Diphenylprolinol TMS Ether p-NitrobenzaldehydeAcetoneAcetone489993[3]
Imidazolium-Tagged Proline BenzaldehydeCyclohexanone[bmim]BF₄/H₂O249598[9]

Note: Direct comparison can be challenging as reaction conditions may vary between studies. The data presented is for illustrative purposes based on available literature.[1]

Experimental Protocols

A detailed methodology for a representative key experiment is provided below to ensure reproducibility and facilitate comparison.

General Procedure for a Proline-Catalyzed Direct Asymmetric Aldol Reaction

This protocol is a generalized procedure for the reaction between an aldehyde and a ketone catalyzed by L-proline or its derivatives.[1][3][7]

Materials:

  • L-Proline or its derivative (10-30 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (1.25 - 10.0 mmol)

  • Solvent (e.g., DMSO, CH₂Cl₂, Acetone, MeOH/H₂O) (2 mL)

  • Saturated aqueous NH₄Cl solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Na₂SO₄ or MgSO₄ (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2 mL), the ketone (1.25 - 10.0 mmol) is added.[3][7]

  • The L-proline derivative (typically 10-20 mol%) is added to the mixture.[7]

  • The reaction mixture is stirred at the specified temperature (e.g., -10 to 25 °C) for the time indicated in the respective study (ranging from 2 to 72 hours).[7]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction is quenched by adding a saturated aqueous solution of NH₄Cl.[3]

  • The aqueous layer is extracted three times with ethyl acetate.[7]

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[3]

  • The resulting crude product is purified by column chromatography on silica gel to yield the desired aldol product.[3]

  • The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Catalytic Workflow Visualization

The catalytic cycle for the L-proline catalyzed aldol reaction and the general experimental workflow are fundamental concepts for understanding and applying these catalysts. The diagrams below illustrate these processes.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis A Combine Aldehyde, Ketone, and Solvent B Add Catalyst (e.g., L-Proline) A->B C Stir at Specified Temperature & Time B->C D Monitor Progress (TLC) C->D E Quench Reaction (e.g., NH4Cl) D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Purify Product (Column Chromatography) G->H I Characterize: Yield, e.e. (Chiral HPLC) H->I G Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Proline Catalyst Regeneration Product Aldol Product Hydrolysis->Product - Catalyst

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-(1H-Pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 4-(1H-Pyrrol-1-yl)benzoic acid. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1][2][3][4]Lab Coat: A standard laboratory coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[1][5][6][7]
Eye Contact H319: Causes serious eye irritation.[1][2][3]Safety Goggles/Face Shield: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[5][7] A face shield should be worn over safety goggles when there is a significant risk of splashing or dust generation.[5][6]
Inhalation H335: May cause respiratory irritation.[1][2][3]Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2][7] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[1][8]
Ingestion H302: Harmful if swallowed.[2]Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[2][9] Wash hands thoroughly with soap and water after handling.[2][9]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Safe Handling Procedures
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, ideally within a chemical fume hood.[7]

    • Ensure the chemical fume hood is functioning correctly and has a valid certification.[6]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, before handling the chemical.[7]

    • Have appropriate waste containers readily available.[7]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Handling the Compound:

    • Handle the solid material carefully to minimize dust generation.[2][9]

    • If transferring the solid, use a spatula and weigh it on a weigh boat or paper inside the fume hood.

    • For creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[6]

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[7]

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2][9]

Storage Plan
Storage ConditionRecommendation
Container Store in a tightly-closed container.[2][4]
Environment Keep in a cool, dry, and well-ventilated area.[2][4]
Incompatibilities Keep away from strong oxidizing agents.[2]
Ignition Sources Keep away from sources of ignition.[2]
Disposal Plan

Proper disposal is essential to prevent environmental contamination and comply with regulations.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[7]

    • Chemical Waste: Unused or waste quantities of the chemical, as well as solutions, should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6][10]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Do not empty into drains.[2][10]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling cluster_disposal 5. Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers check_hood Verify Fume Hood Functionality don_ppe Wear Lab Coat, Gloves, & Goggles check_hood->don_ppe handle_solid Handle Solid to Minimize Dust don_ppe->handle_solid weigh Weigh Compound handle_solid->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Workspace & Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Solid & Chemical Waste wash_hands->segregate_waste dispose Dispose via Approved Hazardous Waste Stream segregate_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.